molecular formula C10H19NO3 B2565389 cis-Tert-butyl 3-hydroxy-3-methylcyclobutylcarbamate CAS No. 1363382-14-2

cis-Tert-butyl 3-hydroxy-3-methylcyclobutylcarbamate

Cat. No.: B2565389
CAS No.: 1363382-14-2
M. Wt: 201.266
InChI Key: MDBARZYXJRKEAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cis-Tert-butyl 3-hydroxy-3-methylcyclobutylcarbamate is a useful research compound. Its molecular formula is C10H19NO3 and its molecular weight is 201.266. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

tert-butyl N-(3-hydroxy-3-methylcyclobutyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO3/c1-9(2,3)14-8(12)11-7-5-10(4,13)6-7/h7,13H,5-6H2,1-4H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDBARZYXJRKEAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(C1)NC(=O)OC(C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101140484
Record name Carbamic acid, N-(cis-3-hydroxy-3-methylcyclobutyl)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101140484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1363381-12-7
Record name Carbamic acid, N-(cis-3-hydroxy-3-methylcyclobutyl)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101140484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to cis-Tert-butyl 3-hydroxy-3-methylcyclobutylcarbamate: A Key Intermediate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of a Versatile Cyclobutane Scaffold

In the landscape of contemporary medicinal chemistry, the quest for novel molecular scaffolds that impart desirable pharmacokinetic and pharmacodynamic properties is relentless. Among these, strained ring systems have garnered significant attention for their ability to confer unique three-dimensional topologies upon drug candidates. cis-Tert-butyl 3-hydroxy-3-methylcyclobutylcarbamate, a key building block, has emerged as a compound of considerable interest. Its rigid cyclobutane core, coupled with strategically placed functional groups, offers a versatile platform for the synthesis of complex and biologically active molecules. This guide provides an in-depth technical overview of this compound, from its fundamental properties to its synthesis and critical applications in drug development, particularly in the realm of central nervous system (CNS) disorders.[1]

The structure of this compound allows for selective functionalization, a crucial attribute in the development of drug candidates with enhanced metabolic stability and binding affinity.[1] Its utility is particularly noted in the construction of constrained peptidomimetics and in the exploration of structure-activity relationships of cyclic beta-amino acid derivatives.[1]

Physicochemical Properties and Data

A thorough understanding of the physicochemical properties of a synthetic intermediate is paramount for its effective utilization in multi-step syntheses. The pertinent data for this compound are summarized below.

PropertyValueSource
CAS Number 1363381-12-7[2][3]
Molecular Formula C₁₀H₁₉NO₃[1][2]
Molecular Weight 201.26 g/mol [1]
Appearance White to off-white solid
Purity ≥98%[1]
Storage Conditions 2-8°C, sealed, dry[1]
MDL Number MFCD20926191[1][2]
SMILES CC(C)(C)OC(=O)N[C@H]1C--INVALID-LINK--(O)C1[2]

Chemical Structure and Stereochemistry

The defined stereochemistry of this compound is a critical feature that influences its interactions in chiral environments, a common scenario in biological systems.

Caption: Chemical structure of this compound.

Synthesis Pathway: A Proposed Retrosynthetic Approach

While specific, detailed, and publicly available protocols for the synthesis of this compound are not abundant in the literature, a plausible synthetic route can be conceptualized based on established organic chemistry principles. A logical approach would involve the diastereoselective reduction of a corresponding ketone precursor.

Proposed Synthesis Workflow cluster_0 Starting Material cluster_1 Key Intermediate Synthesis cluster_2 Diastereoselective Reduction 3-methylenecyclobutanone 3-Methylenecyclobutanone Michael_Addition Michael Addition of Boc-amine 3-methylenecyclobutanone->Michael_Addition Boc-NH₂ Ketone_Intermediate 3-(Boc-amino)-3-methylcyclobutanone Michael_Addition->Ketone_Intermediate Reduction Diastereoselective Reduction Ketone_Intermediate->Reduction Reducing Agent (e.g., NaBH₄) Final_Product This compound Reduction->Final_Product

Caption: Proposed synthetic workflow for this compound.

Conceptual Experimental Protocol:

  • Synthesis of 3-(tert-butoxycarbonylamino)-3-methylcyclobutan-1-one: To a solution of 3-methylenecyclobutan-1-one in a suitable aprotic solvent (e.g., THF, DCM), tert-butyl carbamate is added in the presence of a suitable base (e.g., DBU, Et₃N) to facilitate the Michael addition. The reaction is monitored by TLC or LC-MS for completion. Upon completion, the reaction mixture is worked up using standard aqueous extraction procedures and the crude product is purified by column chromatography.

  • Diastereoselective Reduction: The resulting ketone is dissolved in a protic solvent (e.g., MeOH, EtOH) and cooled to 0 °C. A reducing agent, such as sodium borohydride, is added portion-wise. The choice of solvent and temperature is critical to influence the stereochemical outcome of the reduction, favoring the formation of the cis isomer. The progress of the reaction is monitored by TLC or LC-MS.

  • Work-up and Purification: Once the reaction is complete, the solvent is removed under reduced pressure. The residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude product. Final purification is achieved by column chromatography on silica gel to afford the desired this compound.

Applications in Drug Discovery: A Focus on Kinase Inhibitors

The unique structural features of this compound make it an attractive building block for the synthesis of kinase inhibitors. Kinases play a pivotal role in cellular signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders.[4][5][6][7] The cyclobutane scaffold can serve as a rigid core to which pharmacophoric elements can be attached with precise spatial orientation, leading to potent and selective inhibitors.

A notable example is its potential application in the synthesis of Bruton's tyrosine kinase (BTK) inhibitors. BTK is a validated therapeutic target for B-cell malignancies and autoimmune diseases.[4][6][8]

Illustrative Application: Synthesis of a BTK Inhibitor Core

The following diagram illustrates a conceptual pathway for the incorporation of the title compound into a hypothetical BTK inhibitor.

Application in BTK Inhibitor Synthesis Starting_Material This compound Activation Activation of Hydroxyl Group (e.g., Mesylation, Tosylation) Starting_Material->Activation Nucleophilic_Substitution Nucleophilic Substitution with Heterocycle Activation->Nucleophilic_Substitution Heterocyclic Nucleophile Deprotection Boc Deprotection (e.g., TFA, HCl) Nucleophilic_Substitution->Deprotection Amide_Coupling Amide Coupling with Warhead Moiety Deprotection->Amide_Coupling Acryloyl chloride or similar BTK_Inhibitor Final BTK Inhibitor Amide_Coupling->BTK_Inhibitor

Caption: Conceptual workflow for the synthesis of a BTK inhibitor.

This pathway highlights the utility of the two key functional groups: the hydroxyl group can be activated and displaced by a nucleophilic heterocycle, a common feature in many kinase inhibitors, while the Boc-protected amine can be deprotected to allow for the introduction of a Michael acceptor "warhead" for covalent binding to the target kinase.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. The following guidelines are based on general safety protocols for carbamate compounds.[9][10][11][12][13]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[10]

  • Engineering Controls: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of any dust or vapors.[9]

  • Handling: Avoid contact with skin and eyes.[9] In case of contact, rinse the affected area with copious amounts of water.[11] Do not ingest. If swallowed, seek immediate medical attention.[11]

  • Storage: Store in a tightly sealed container in a cool, dry place as recommended (2-8°C).[1]

  • Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations for chemical waste.[13]

Conclusion: A Building Block with Significant Potential

This compound represents a valuable and versatile building block for the modern medicinal chemist. Its rigid, three-dimensional structure and strategically positioned functional groups provide a powerful tool for the design and synthesis of novel therapeutics with improved pharmacological profiles. As the demand for innovative drug candidates continues to grow, particularly in challenging therapeutic areas like CNS disorders and oncology, the importance of such well-defined and functionalized scaffolds is poised to increase. Further exploration of the synthetic utility of this compound will undoubtedly unlock new avenues for the development of the next generation of medicines.

References

Elucidating the Molecular Architecture of cis-Tert-butyl 3-hydroxy-3-methylcyclobutylcarbamate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The precise determination of a molecule's three-dimensional structure is a cornerstone of modern drug discovery and development. This guide provides a comprehensive, in-depth technical framework for the structural elucidation of cis-Tert-butyl 3-hydroxy-3-methylcyclobutylcarbamate, a compound of interest in medicinal chemistry due to its constrained cyclobutane core and functional group array. This document is intended for researchers, scientists, and drug development professionals, offering a narrative built on the principles of scientific integrity, experimental causality, and authoritative grounding. We will explore a multi-technique analytical approach, integrating Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy, complemented by computational modeling to achieve an unambiguous structural assignment.

Introduction: The Significance of Stereochemistry in Drug Design

The cyclobutane motif is a valuable scaffold in medicinal chemistry, offering a rigid framework that can orient substituents in well-defined spatial arrangements. The cis stereochemistry of the substituents on the cyclobutane ring of the title compound, coupled with a tertiary alcohol and a bulky tert-butyl carbamate protecting group, presents a unique conformational landscape. Understanding this precise architecture is paramount, as even subtle changes in stereochemistry can profoundly impact a molecule's biological activity, metabolic stability, and pharmacokinetic profile. This guide will walk through the logical progression of experiments and data interpretation required to confirm the constitution and configuration of this compound.

The Analytical Blueprint: A Multi-pronged Approach to Structure Verification

  • Connectivity and Stereochemistry: Primarily determined by a suite of high-resolution NMR experiments.

  • Molecular Mass and Fragmentation: Confirmed through mass spectrometry.

  • Functional Group Identification: Corroborated by infrared spectroscopy.

This experimental workflow is designed to be systematic and efficient, ensuring that each step builds upon the last to construct a complete and accurate molecular picture.

G cluster_0 Experimental Workflow A Compound Synthesis & Purification B Mass Spectrometry (MS) - Molecular Weight Confirmation - Fragmentation Analysis A->B C Infrared (IR) Spectroscopy - Functional Group Identification A->C D 1D NMR Spectroscopy (¹H, ¹³C) - Initial Proton & Carbon Environment Assessment A->D G Final Structure Assignment B->G C->G E 2D NMR Spectroscopy (COSY, HSQC, HMBC) - Connectivity Mapping D->E E->G F Computational Modeling - Conformation Analysis - NMR Chemical Shift Prediction F->G

Caption: A logical workflow for the comprehensive structural elucidation of a novel chemical entity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Core of the Investigation

NMR spectroscopy is the most powerful tool for determining the detailed structure of organic molecules in solution.[1][2] It provides information on the chemical environment, connectivity, and stereochemical relationships of atoms within a molecule.

One-Dimensional (1D) NMR: ¹H and ¹³C Spectra

The initial step in NMR analysis is the acquisition of ¹H and ¹³C spectra. These experiments provide a census of the proton and carbon environments within the molecule.

  • ¹H NMR: The proton spectrum will reveal the number of distinct proton signals, their integration (relative number of protons), chemical shift (electronic environment), and multiplicity (spin-spin coupling with neighboring protons). For this compound, we anticipate distinct signals for the carbamate N-H, the cyclobutane methylene and methine protons, the methyl group, and the tert-butyl group. The cis relationship of the substituents is expected to influence the chemical shifts and coupling constants of the cyclobutane ring protons.[1][3]

  • ¹³C NMR: The carbon spectrum will show the number of unique carbon environments. Key signals will correspond to the carbamate carbonyl, the quaternary carbon of the tert-butyl group, the carbons of the cyclobutane ring (including the hydroxyl- and carbamate-bearing carbons), and the methyl carbon.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts

AssignmentPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Carbamate N-H~5.0-6.0 (broad)-
Cyclobutane CH-N~3.8-4.2~45-55
Cyclobutane CH₂~1.8-2.5~30-40
Hydroxyl O-H~1.5-2.5 (broad)-
Methyl C-CH₃~1.2-1.4~25-35
tert-Butyl C(CH₃)₃~1.4-1.5~28-30
tert-Butyl C(CH₃)₃-~78-82
Carbamate C=O-~155-157
Cyclobutane C-OH-~65-75

Note: These are estimated chemical shift ranges based on analogous structures and may vary depending on the solvent and other experimental conditions.[4][5][6][7][8]

Two-Dimensional (2D) NMR: Establishing Connectivity

While 1D NMR provides a list of ingredients, 2D NMR provides the recipe for how they are connected.[9][10]

  • COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds.[11] We expect to see correlations between the N-H and the adjacent cyclobutane methine proton, as well as among the protons on the cyclobutane ring, establishing the spin system of the four-membered ring.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly attached to carbons.[11][12] It allows for the unambiguous assignment of each proton signal to its corresponding carbon signal, for instance, linking the cyclobutane proton signals to their respective carbon resonances.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range couplings between protons and carbons, typically over two to three bonds.[11][12] This is crucial for piecing together the molecular fragments. Key expected correlations include:

    • The tert-butyl protons to the quaternary carbon and the carbamate carbonyl carbon.

    • The methyl protons to the hydroxyl-bearing quaternary carbon of the cyclobutane ring.

    • The cyclobutane protons to neighboring carbons within the ring and to the carbamate carbonyl.

G cluster_0 NMR Data Integration NMR_1D 1D NMR (¹H, ¹³C) Atom Environments COSY COSY (¹H-¹H Connectivity) NMR_1D->COSY HSQC HSQC (¹H-¹³C Direct Connectivity) NMR_1D->HSQC HMBC HMBC (¹H-¹³C Long-Range Connectivity) NMR_1D->HMBC Structure Final Structure COSY->Structure HSQC->Structure HMBC->Structure

Caption: Integration of 1D and 2D NMR data to build the molecular structure.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and offers clues to its structure through analysis of its fragmentation patterns.[13]

  • High-Resolution Mass Spectrometry (HRMS): Electrospray ionization (ESI) coupled with a high-resolution mass analyzer (e.g., Orbitrap or TOF) will be used to determine the accurate mass of the molecular ion. This allows for the calculation of the elemental formula, providing a fundamental check of the compound's identity.

  • Tandem Mass Spectrometry (MS/MS): By selecting the molecular ion and subjecting it to collision-induced dissociation (CID), we can observe characteristic fragmentation patterns. For carbamates, common fragmentation pathways include the loss of the tert-butyl group as isobutylene (-56 Da) and the loss of the entire Boc group. The fragmentation of the cyclobutane ring can also provide structural information.[14][15][16][17]

Table 2: Expected Mass Spectrometry Data

Ionm/z (calculated)Description
[M+H]⁺216.1594Protonated molecular ion
[M+Na]⁺238.1414Sodiated adduct
[M-C₄H₈]⁺160.0968Loss of isobutylene
[M-Boc+H]⁺116.0964Loss of the Boc group

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[18]

  • Characteristic Absorptions: For this compound, we expect to see characteristic vibrational bands corresponding to:

    • O-H stretch: A broad absorption in the range of 3200-3600 cm⁻¹ from the hydroxyl group.

    • N-H stretch: A moderate absorption around 3300-3500 cm⁻¹ from the carbamate.

    • C-H stretch: Absorptions just below 3000 cm⁻¹ for the alkyl C-H bonds.

    • C=O stretch: A strong absorption around 1680-1720 cm⁻¹ from the carbamate carbonyl group.

    • C-O stretch: An absorption in the 1050-1150 cm⁻¹ region from the alcohol C-O bond.

The presence of these bands provides confirmatory evidence for the key functional groups in the molecule.[19][20]

Computational Chemistry: Corroborating the Experimental Data

Computational methods, particularly Density Functional Theory (DFT), serve as a powerful tool to complement experimental data.[21][22][23][24][25]

  • Conformational Analysis: The low-energy conformations of the molecule can be calculated to understand its preferred three-dimensional shape.

  • NMR Chemical Shift Prediction: By performing calculations on the optimized geometry, it is possible to predict the ¹H and ¹³C NMR chemical shifts.[21][22][23] Comparing these predicted values with the experimental data can provide strong support for the proposed structure and stereochemistry.

Experimental Protocols

NMR Sample Preparation
  • Weigh 5-10 mg of the purified compound.[26][27]

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.[28][29][30]

  • Ensure the sample is fully dissolved. If necessary, gently warm or vortex the vial.[27]

  • Filter the solution through a small plug of cotton or glass wool in a Pasteur pipette to remove any particulate matter.[29]

  • Transfer the filtered solution into a clean, high-quality 5 mm NMR tube to a height of 4-5 cm.[26][28][29]

  • Cap the NMR tube securely.

Mass Spectrometry Sample Preparation
  • Prepare a stock solution of the compound at approximately 1 mg/mL in a suitable solvent like methanol or acetonitrile.[31]

  • Dilute the stock solution to a final concentration of 1-10 µg/mL in the same solvent.[31]

  • If necessary, add a small amount of an acid (e.g., formic acid) or base to promote ionization in positive or negative mode, respectively.

  • Transfer the final solution to an appropriate autosampler vial for analysis.[31]

FTIR Sample Preparation (ATR)
  • Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a soft cloth dampened with a volatile solvent (e.g., isopropanol) and allowing it to dry completely.

  • Place a small amount of the solid sample directly onto the ATR crystal.

  • Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

  • Collect the background spectrum of the empty, clean crystal.

  • Collect the sample spectrum.

Conclusion

The structural elucidation of this compound requires a meticulous and integrated analytical strategy. By combining the detailed connectivity and stereochemical information from 1D and 2D NMR, the molecular weight and fragmentation data from mass spectrometry, and the functional group confirmation from IR spectroscopy, a complete and unambiguous picture of the molecule can be assembled. The further corroboration of this data with computational predictions provides the highest level of confidence in the final structural assignment. This guide outlines a robust, self-validating workflow that embodies the principles of scientific rigor essential for modern chemical research and drug development.

References

Spectroscopic Data for cis-Tert-butyl 3-hydroxy-3-methylcyclobutylcarbamate: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

cis-Tert-butyl 3-hydroxy-3-methylcyclobutylcarbamate is a key building block in medicinal chemistry and drug discovery. Its rigid cyclobutane scaffold, combined with the presence of a protected amine (Boc-carbamate) and a tertiary alcohol, provides a unique three-dimensional structure that is of significant interest for the synthesis of novel therapeutic agents.[1] The stereochemistry and functional group arrangement allow for precise molecular scaffolding, making it a valuable intermediate in the development of compounds targeting a range of biological pathways. A thorough understanding of its spectroscopic properties is fundamental for its unambiguous identification, quality control, and successful application in complex synthetic routes.

This technical guide provides an in-depth analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. The information presented herein is intended to serve as a comprehensive reference for researchers, scientists, and drug development professionals.

Molecular Structure and Key Spectroscopic Features

The structure of this compound (CAS Number: 1363381-12-7), with a molecular formula of C₁₀H₁₉NO₃ and a molecular weight of approximately 201.27 g/mol , dictates its characteristic spectroscopic signatures. The key structural elements to be identified are:

  • Cyclobutane Ring Protons: The protons on the four-membered ring will exhibit complex splitting patterns due to their rigid arrangement and cis-stereochemistry.

  • Tert-butyl Group: A prominent singlet in the ¹H NMR spectrum and characteristic signals in the ¹³C NMR spectrum.

  • Carbamate Group: The N-H proton may be observable in the ¹H NMR spectrum, and the carbonyl (C=O) group will produce a strong absorption in the IR spectrum.

  • Tertiary Alcohol: The O-H proton may be visible in the ¹H NMR spectrum, and a characteristic O-H stretching band will be present in the IR spectrum.

  • Methyl Group: A singlet in the ¹H NMR spectrum corresponding to the methyl group on the cyclobutane ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. The following sections detail the expected ¹H and ¹³C NMR data for the title compound.

¹H NMR Spectroscopy

Hypothetical Data Table:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~4.8 - 5.2br s1HN-H (carbamate)
~3.8 - 4.0m1HCH-N
~2.2 - 2.4m2HCH₂ (cyclobutane)
~1.8 - 2.0m2HCH₂ (cyclobutane)
~2.0s1HO-H
1.45s9HC(CH₃)₃
1.30s3HCH₃-C-O

Interpretation and Rationale:

The ¹H NMR spectrum is dominated by the large singlet of the tert-butyl group at approximately 1.45 ppm. The protons on the cyclobutane ring are expected to be diastereotopic and will appear as complex multiplets in the region of 1.8-2.4 ppm. The proton attached to the nitrogen-bearing carbon (CH-N) is expected to be downfield due to the electron-withdrawing effect of the nitrogen and will likely appear as a multiplet around 3.8-4.0 ppm. The N-H proton of the carbamate and the O-H proton of the alcohol are expected to be broad singlets, and their chemical shifts can be highly dependent on the solvent and concentration. The methyl group attached to the quaternary carbon of the cyclobutane ring should appear as a singlet around 1.30 ppm.

¹³C NMR Spectroscopy

Hypothetical Data Table:

Chemical Shift (δ, ppm)Assignment
~156C=O (carbamate)
~79C(CH₃)₃
~70C-OH (cyclobutane)
~50CH-N (cyclobutane)
~40CH₂ (cyclobutane)
~28.5C(CH₃)₃
~25CH₃-C-O

Interpretation and Rationale:

The ¹³C NMR spectrum will clearly show the carbonyl carbon of the carbamate group at the most downfield position (~156 ppm). The quaternary carbon of the tert-butyl group is expected around 79 ppm. The carbon bearing the hydroxyl group (C-OH) on the cyclobutane ring will be in the range of 70 ppm, while the carbon attached to the nitrogen (CH-N) will be around 50 ppm. The cyclobutane methylene carbons (CH₂) are expected to appear around 40 ppm. The three equivalent methyl carbons of the tert-butyl group will give a strong signal at approximately 28.5 ppm, and the methyl group on the cyclobutane ring will be observed around 25 ppm.

Experimental Protocol for NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural assignment.

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the sample is fully dissolved.

  • Instrument Setup: Use a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Set the spectral width to cover the range of -2 to 12 ppm.

    • Use a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

    • Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set the spectral width to cover the range of 0 to 200 ppm.

    • Use a 45-degree pulse angle and a relaxation delay of 2-5 seconds.

    • Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

  • Data Processing: Process the acquired FID (Free Induction Decay) with an appropriate window function (e.g., exponential multiplication) and perform a Fourier transform. Phase and baseline correct the resulting spectrum. Calibrate the chemical shifts using the residual solvent peak as an internal standard.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Hypothetical Data Table:

Wavenumber (cm⁻¹)IntensityAssignment
~3400Broad, StrongO-H stretch (alcohol)
~3350MediumN-H stretch (carbamate)
~2970StrongC-H stretch (aliphatic)
~1690StrongC=O stretch (carbamate)
~1520StrongN-H bend (carbamate)
~1170StrongC-O stretch

Interpretation and Rationale:

The IR spectrum will be characterized by a broad, strong absorption band around 3400 cm⁻¹ corresponding to the O-H stretching vibration of the tertiary alcohol. The N-H stretching of the carbamate will appear as a medium intensity band around 3350 cm⁻¹. Strong C-H stretching vibrations from the aliphatic parts of the molecule will be observed around 2970 cm⁻¹. The most intense peak in the fingerprint region will be the C=O stretching of the carbamate group, typically found around 1690 cm⁻¹. The N-H bending vibration of the carbamate is expected around 1520 cm⁻¹, and a strong C-O stretching band will be present around 1170 cm⁻¹.

Experimental Protocol for IR Data Acquisition
  • Sample Preparation (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Collect a background spectrum of the empty ATR crystal.

    • Collect the sample spectrum over the range of 4000 to 400 cm⁻¹.

    • Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.

  • Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Predicted Mass Spectrometry Data:

Adductm/z (Predicted)
[M+H]⁺202.1438
[M+Na]⁺224.1257
[M-H]⁻200.1292

Data sourced from PubChem.[2]

Interpretation and Rationale:

Using a soft ionization technique like Electrospray Ionization (ESI), the primary ion observed in the positive mode would be the protonated molecule [M+H]⁺ at an m/z of approximately 202.14. It is also common to observe the sodium adduct [M+Na]⁺ at m/z 224.13. In the negative ion mode, the deprotonated molecule [M-H]⁻ would be expected at m/z 200.13. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition based on the exact mass.

Experimental Protocol for MS Data Acquisition
  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrument Setup: Use an ESI-MS system, which could be a standalone instrument or coupled to a liquid chromatograph (LC-MS).

  • Data Acquisition:

    • Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

    • Acquire spectra in both positive and negative ion modes.

    • Scan a mass range that includes the expected molecular ion (e.g., m/z 50-500).

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion and any significant adducts or fragments.

Visualizing the Experimental Workflows

The following diagrams illustrate the logical flow of the spectroscopic analyses described.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (NMR Spectrometer) cluster_proc Data Processing & Analysis A Weigh Sample (5-10 mg) B Dissolve in Deuterated Solvent A->B C ¹H NMR Acquisition B->C D ¹³C NMR Acquisition B->D E Fourier Transform C->E D->E F Phase & Baseline Correction E->F G Chemical Shift Calibration F->G H Structural Elucidation G->H

Caption: Workflow for NMR Spectroscopic Analysis.

IR_Workflow A Place Sample on ATR Crystal C Collect Sample Spectrum A->C B Collect Background Spectrum D Generate Transmittance/Absorbance Spectrum B->D C->D E Functional Group Identification D->E

Caption: Workflow for IR Spectroscopic Analysis.

MS_Workflow A Prepare Dilute Solution B Infuse into ESI Source A->B C Acquire Mass Spectrum (+/- modes) B->C D Data Analysis C->D E Determine Molecular Weight & Formula D->E

References

A Technical Guide to the Mechanistic Implications of the cis-tert-Butyl 3-Hydroxy-3-Methylcyclobutylcarbamate Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

The carbamate derivative, cis-tert-butyl 3-hydroxy-3-methylcyclobutylcarbamate, has emerged as a valuable and versatile building block in modern medicinal chemistry. While not possessing a direct mechanism of action itself, its rigid, three-dimensional cyclobutane core offers unique stereochemical and conformational advantages that are exploited in the design of novel therapeutics. This guide provides an in-depth analysis of the inferred mechanisms of action for compounds derived from this scaffold. We will explore its application in the synthesis of potent anticancer agents, its role as a linker in Proteolysis Targeting Chimeras (PROTACs), and its utility in developing agents for central nervous system (CNS) disorders. The discussion is grounded in the principles of structure-activity relationships, supported by detailed experimental protocols for mechanistic validation and illustrated with logical and signaling pathway diagrams.

Introduction: The Strategic Value of the Cyclobutane Moiety

The cyclobutane ring, a four-membered carbocycle, is increasingly utilized in drug design to overcome challenges associated with metabolic instability, conformational flexibility, and off-target effects.[1] Its inherent ring strain and puckered, three-dimensional structure provide a rigid scaffold that can lock key pharmacophoric elements in a bioactive conformation, thereby enhancing binding affinity and selectivity for a specific biological target.[1]

This compound (CAS: 1363381-12-7) is a key intermediate that provides this advantageous scaffold.[2] The cis stereochemistry, combined with the hydroxyl and carbamate functionalities, allows for precise, selective modifications, making it an ideal starting point for constructing complex and potent drug candidates.[2] This guide will delve into the primary therapeutic areas where this building block has proven instrumental, elucidating the mechanisms of the final active pharmaceutical ingredients.

Inferred Mechanisms of Action from Bioactive Derivatives

The utility of the this compound scaffold is best understood by examining the mechanisms of the potent molecules synthesized from it.

Anticancer Therapeutics: Tubulin Polymerization Inhibitors

A significant application of cyclobutane scaffolds is in the development of anticancer agents that mimic the activity of natural products like combretastatin A4 (CA4). CA4 is a potent inhibitor of tubulin polymerization, binding to the colchicine site and leading to cell cycle arrest and apoptosis.[1] However, the cis-stilbene core of CA4 is prone to in vivo isomerization to the less active trans-isomer.

The cyclobutane ring in derivatives of our topic compound serves as a bioisosteric replacement for the cis-alkene in CA4, effectively locking the molecule in its active conformation.[1] This prevents isomerization and enhances metabolic stability.

Mechanism of Action:

  • Binding to Tubulin: The cyclobutane-containing CA4 analog binds to the colchicine-binding site on β-tubulin.

  • Inhibition of Polymerization: This binding event physically obstructs the assembly of αβ-tubulin heterodimers into microtubules.

  • Disruption of Microtubule Dynamics: The resulting disruption of the microtubule network leads to the arrest of the cell cycle in the G2/M phase.

  • Induction of Apoptosis: Prolonged cell cycle arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death in rapidly dividing cancer cells.[1]

G

Protein Degradation: PROTAC Linkers

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of a target protein. They consist of a ligand for the target protein and a ligand for an E3 ubiquitin ligase, connected by a chemical linker. The cyclobutane core from intermediates like tert-butyl ((3-(aminomethyl)cyclobutyl)methyl)carbamate is an ideal component for the linker domain.[3][4] Its rigidity helps to control the spatial orientation and distance between the two ligands, which is critical for the efficient formation of a ternary complex (Target Protein-PROTAC-E3 Ligase) and subsequent ubiquitination.

Mechanism of Action:

  • Ternary Complex Formation: The PROTAC simultaneously binds to the target protein and an E3 ubiquitin ligase (e.g., VHL or Cereblon).

  • Ubiquitination: The E3 ligase is brought into close proximity with the target protein, facilitating the transfer of ubiquitin molecules to the target.

  • Proteasomal Degradation: The polyubiquitinated target protein is recognized and degraded by the 26S proteasome.

  • PROTAC Recycling: The PROTAC is released and can induce the degradation of another target protein molecule.

G PROTAC PROTAC (with Cyclobutane Linker) Ternary Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary Target Target Protein Target->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ub Ubiquitin Transfer Ternary->Ub PolyUb Polyubiquitinated Target Protein Ub->PolyUb Proteasome 26S Proteasome PolyUb->Proteasome Proteasome->PROTAC Recycled Degradation Degradation Proteasome->Degradation

Central Nervous System (CNS) Agents and Enzyme Inhibitors

The use of this compound as an intermediate for pharmaceuticals targeting CNS disorders is frequently cited.[2][5] The cyclobutane scaffold's ability to increase sp³ character can improve the physicochemical properties of drug candidates, such as solubility and metabolic stability, which are crucial for crossing the blood-brain barrier. While specific drug examples are proprietary, the scaffold is likely used to create conformationally restricted peptidomimetics or small molecules that target CNS receptors (e.g., GPCRs, ion channels) or enzymes with high selectivity.

Furthermore, cyclobutane-containing natural products have been shown to act as enzyme inhibitors, for instance, as mechanism-based inhibitors of cytochrome P450 enzymes.[6] This suggests that synthetic derivatives could be designed to target a wide range of enzymes by presenting key interacting functional groups in a rigid, predefined orientation.

Experimental Validation of Mechanisms

A robust and self-validating experimental workflow is essential to confirm the mechanism of action for any new chemical entity derived from the title scaffold.

Workflow for a Novel Tubulin Inhibitor

G step1 {Step 1: Cell Viability Assay|Determine IC50 in cancer cell lines (e.g., HeLa, MCF-7) using MTT or resazurin assay.} step2 {Step 2: Tubulin Polymerization Assay|Measure inhibition of tubulin polymerization in vitro using a fluorescence-based assay.} step1->step2 step3 {Step 3: Cell Cycle Analysis|Use flow cytometry with propidium iodide staining to confirm G2/M arrest.} step2->step3 step4 {Step 4: Immunofluorescence Microscopy|Visualize microtubule disruption in treated cells using anti-tubulin antibodies.} step3->step4 step5 {Step 5: Colchicine Binding Assay|Perform a competitive binding assay with radiolabeled colchicine to confirm binding site.} step4->step5

Protocol: In Vitro Tubulin Polymerization Assay

This protocol is designed to quantify the effect of a test compound on the polymerization of purified tubulin.

Materials:

  • Tubulin Polymerization Assay Kit (e.g., from Cytoskeleton, Inc.)

  • Purified tubulin (>99%)

  • Guanine triphosphate (GTP)

  • Fluorescence plate reader (Excitation: 360 nm, Emission: 450 nm)

  • Test compound (dissolved in DMSO)

  • Paclitaxel (positive control for polymerization)

  • Nocodazole (positive control for inhibition)

Procedure:

  • Prepare Reagents: Reconstitute all kit components as per the manufacturer's instructions. Prepare a stock solution of the test compound.

  • Reaction Setup: In a 96-well plate, add 5 µL of the test compound at various concentrations. Include wells for a vehicle control (DMSO), a positive control (nocodazole), and a polymerization enhancer (paclitaxel).

  • Initiate Polymerization: Add 50 µL of the tubulin/GTP solution to each well to initiate the reaction.

  • Kinetic Measurement: Immediately place the plate in a pre-warmed (37°C) fluorescence plate reader. Measure the fluorescence intensity every 60 seconds for 60 minutes.

  • Data Analysis: Plot fluorescence intensity versus time. The rate of polymerization is determined from the slope of the linear phase. Calculate the IC50 value for the test compound by plotting the percent inhibition against the compound concentration.

Compound IC50 (µM) Maximum Inhibition (%)
Nocodazole0.395
Test Compound X1.292
VehicleN/A0
Protocol: Western Blot for PROTAC-Mediated Protein Degradation

This protocol validates the degradation of a target protein induced by a PROTAC.

Materials:

  • Cell line expressing the target protein

  • Test PROTAC (dissolved in DMSO)

  • MG132 (proteasome inhibitor control)

  • Lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment: Seed cells in a 6-well plate. Once confluent, treat cells with increasing concentrations of the test PROTAC for a defined time course (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle control and a co-treatment with the PROTAC and MG132.

  • Cell Lysis: Wash cells with cold PBS and lyse with 100 µL of lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20 µg) onto a polyacrylamide gel and separate by electrophoresis.

  • Western Blotting: Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane and probe with the primary antibody for the target protein and the loading control. Subsequently, probe with the appropriate HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify the band intensity using densitometry software. Normalize the target protein signal to the loading control. The degradation concentration 50 (DC50) can then be calculated.

Conclusion

This compound is a quintessential example of a modern chemical building block that enables the synthesis of structurally novel and mechanistically diverse drug candidates. Its rigid, three-dimensional scaffold is a powerful tool for medicinal chemists to enforce bioactive conformations, leading to potent tubulin polymerization inhibitors, and to construct precisely oriented PROTACs for targeted protein degradation. While the intermediate itself is not bioactive, the mechanistic principles of its derivatives are rooted in fundamental concepts of molecular recognition and cellular biology. The experimental workflows provided herein offer a clear, self-validating path to elucidate and confirm these mechanisms, underscoring the synergy between rational chemical design and rigorous biological validation in the pursuit of next-generation therapeutics.

References

Unlocking Therapeutic Potential: A Technical Guide to the Biological Investigation of cis-Tert-butyl 3-hydroxy-3-methylcyclobutylcarbamate and its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Value of a Unique Scaffold

In the landscape of modern medicinal chemistry, the pursuit of novel molecular scaffolds that confer advantageous pharmacological properties is paramount. cis-Tert-butyl 3-hydroxy-3-methylcyclobutylcarbamate emerges as a compound of significant interest, not for its intrinsic biological activity, but as a versatile synthetic intermediate.[1][2][3] Its rigid, three-dimensional cyclobutane core, combined with strategically placed functional groups—a hydroxyl moiety and a protected amine—offers a unique starting point for the synthesis of a diverse array of potential therapeutic agents.[2] This guide provides a comprehensive framework for researchers and drug development professionals to explore the biological activities of molecules derived from this promising scaffold. We will delve into the rationale behind its use, hypothesize potential therapeutic applications, and provide detailed, validated protocols for a rigorous biological evaluation.

Compound Profile and Synthetic Utility

This compound (C₁₀H₁₉NO₃, Mol. Wt. 201.26 g/mol ) is a carbamate derivative recognized for its utility as a building block in the synthesis of bioactive molecules.[1][2] Its structure allows for selective functionalization, making it a valuable asset in developing drug candidates with potentially improved metabolic stability and binding affinity.[2] The tert-butylcarbamate (Boc) protecting group provides a stable yet readily cleavable handle for subsequent synthetic transformations, while the hydroxyl group offers a key point for diversification and conjugation.

Chemical Identifier Value
IUPAC Namecis-tert-butyl (3-hydroxy-3-methylcyclobutyl)carbamate
CAS Number1363381-12-7[2]
Molecular FormulaC₁₀H₁₉NO₃[2][4]
Molecular Weight201.26 g/mol [2]
Storage Conditions2-8°C, sealed, dry[2]

The primary application of this compound lies in its role as a key intermediate in the synthesis of pharmaceuticals, particularly those targeting central nervous system (CNS) disorders.[2] Furthermore, its structural motifs are relevant to the construction of constrained peptidomimetics and in the exploration of structure-activity relationships (SAR) in cyclic beta-amino acid derivatives.[2] A related compound, tert-Butyl (cis-3-(hydroxymethyl)cyclobutyl)carbamate, has been identified as a PROTAC (Proteolysis Targeting Chimera) linker, highlighting the potential of this chemical class in novel therapeutic modalities.[5]

Hypothesized Biological Activities and Therapeutic Targets

While direct biological activity of the parent compound has not been extensively reported, its structural features suggest several avenues for the biological activities of its derivatives. The cyclobutane ring introduces conformational rigidity, which can be advantageous for specific binding to protein targets. The carbamate functional group is a well-established pharmacophore found in a variety of approved drugs.

Neurological Disorders

The documented use of this intermediate in the synthesis of compounds targeting CNS disorders points towards potential applications in this area.[2] Derivatives could be designed to interact with various neurological targets, including:

  • Ion Channels: The rigid scaffold could be elaborated to selectively block or modulate ion channels involved in neuronal excitability.

  • G-Protein Coupled Receptors (GPCRs): The functional groups allow for the introduction of pharmacophores that could lead to potent and selective GPCR agonists or antagonists.

  • Enzyme Inhibitors: The core structure can be functionalized to target enzymes implicated in neurodegenerative diseases, such as beta-secretase (BACE1) or cholinesterases.[6]

Oncology

The application of related structures in PROTACs suggests a potential role for derivatives in oncology.[5] By functionalizing the hydroxyl group with a ligand for an E3 ubiquitin ligase and the amine (after deprotection) with a ligand for a target protein, novel PROTACs could be synthesized to induce the degradation of oncoproteins.

Anti-inflammatory and Antimicrobial Agents

Carbamate and sulfonamide derivatives have demonstrated both anti-inflammatory and antimicrobial activities.[7] The this compound scaffold could be used to generate novel compounds for screening in these therapeutic areas.

Experimental Workflows for Biological Characterization

A systematic approach is essential for characterizing the biological activity of novel compounds derived from this compound. The following sections outline key experimental workflows.

Initial Cytotoxicity and Viability Assessment

Prior to investigating specific biological activities, it is crucial to determine the general cytotoxicity of any new derivative.

Protocol 1: MTT Assay for Cell Viability

This protocol outlines a standard procedure for assessing cell viability based on the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in living cells.

Materials:

  • Human cell line (e.g., HEK293 for general cytotoxicity, a cancer cell line like MDA-MB-231 for oncology applications[8])

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Test compound stock solution (e.g., 10 mM in DMSO)

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of the test compound in complete culture medium.

  • Remove the existing medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubate for 48-72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C in a humidified incubator.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

MTT_Workflow A Seed Cells in 96-well Plate B Add Compound Dilutions A->B C Incubate (48-72h) B->C D Add MTT Solution C->D E Incubate (4h) D->E F Add Solubilization Buffer E->F G Incubate (Overnight) F->G H Read Absorbance (570 nm) G->H I Calculate IC50 H->I

Caption: Workflow for MTT Cell Viability Assay.

Target-Based Screening: Enzyme Inhibition Assays

Given the prevalence of carbamates as enzyme inhibitors, assessing the inhibitory activity of new derivatives against relevant enzymes is a logical next step.

Protocol 2: Cholinesterase Inhibition Assay

This colorimetric assay, based on Ellman's reagent, is suitable for screening compounds for their ability to inhibit acetylcholinesterase (AChE) or butyrylcholinesterase (BChE), which are relevant targets in Alzheimer's disease.[6]

Materials:

  • Acetylcholinesterase (from electric eel) or Butyrylcholinesterase (from equine serum)

  • Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Tris-HCl buffer (pH 8.0)

  • Test compound stock solution (10 mM in DMSO)

  • 96-well plate

  • Microplate reader

Procedure:

  • In a 96-well plate, add 25 µL of the test compound dilution in Tris-HCl buffer.

  • Add 25 µL of the respective cholinesterase solution and incubate for 15 minutes at 25°C.

  • Add 50 µL of DTNB solution.

  • Initiate the reaction by adding 25 µL of the substrate solution (ATCI or BTCI).

  • Immediately measure the absorbance at 412 nm every minute for 10 minutes.

  • Calculate the rate of reaction for each well.

  • Determine the percentage of inhibition relative to a control without the inhibitor and calculate the IC₅₀ value.

Enzyme_Inhibition_Workflow cluster_prep Plate Preparation cluster_reaction Reaction & Measurement cluster_analysis Data Analysis A Add Test Compound B Add Enzyme Solution A->B C Incubate (15 min) B->C D Add DTNB C->D E Add Substrate (ATCI/BTCI) D->E F Measure Absorbance at 412 nm E->F G Calculate Reaction Rate F->G H Determine % Inhibition G->H I Calculate IC50 H->I

Caption: General Workflow for Enzyme Inhibition Assay.

In Vivo Efficacy Studies

For compounds that demonstrate promising in vitro activity and an acceptable safety profile, in vivo studies are the next critical step.

Protocol 3: Xenograft Mouse Model for Anti-Cancer Activity

This protocol provides a general framework for evaluating the anti-tumor efficacy of a lead compound in a xenograft mouse model.

Materials:

  • Immunocompromised mice (e.g., NOD-SCID or athymic nude mice)

  • Cancer cell line (e.g., MDA-MB-231)

  • Matrigel

  • Test compound formulated for in vivo administration (e.g., in a solution of saline with 5% DMSO and 10% Tween 80)

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously inject a suspension of cancer cells and Matrigel into the flank of each mouse.

  • Monitor the mice for tumor growth.

  • When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

  • Administer the test compound or vehicle control to the respective groups via the desired route (e.g., intraperitoneal injection or oral gavage) at a predetermined dose and schedule.

  • Measure tumor volume with calipers every 2-3 days.

  • Monitor the body weight of the mice as an indicator of toxicity.

  • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).

  • Calculate the tumor growth inhibition (TGI).

Concluding Remarks and Future Directions

This compound represents a valuable starting point for the development of novel therapeutics. Its unique structural features provide a foundation for creating diverse chemical libraries with the potential for a wide range of biological activities. The experimental workflows outlined in this guide offer a robust framework for the systematic evaluation of these novel derivatives, from initial in vitro screening to in vivo efficacy studies. Future research should focus on exploring the full synthetic potential of this scaffold and employing the described methodologies to identify and characterize new drug candidates with improved efficacy and safety profiles.

References

The Strategic Advantage of a Constrained Scaffold: A Technical Guide to the Therapeutic Potential of cis-Tert-butyl 3-hydroxy-3-methylcyclobutylcarbamate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Resurgence of Small Rings in Modern Drug Discovery

In the landscape of medicinal chemistry, the quest for novel molecular architectures that confer improved pharmacological properties is perpetual. While historically overshadowed by more flexible aliphatic and aromatic systems, strained ring systems, particularly cyclobutanes, have garnered significant attention. The unique puckered three-dimensional structure of the cyclobutane ring offers a rigid scaffold that can advantageously position pharmacophoric elements in space, reduce planarity, and enhance metabolic stability.[1][2] This conformational rigidity can lead to significant gains in potency and selectivity when incorporated into drug candidates.[3] Unlike more flexible cycloalkanes, the constrained nature of cyclobutane can lock a molecule into its most active conformation, a critical factor for optimizing interactions with biological targets.[1] This guide delves into the therapeutic potential of a specific, highly functionalized cyclobutane derivative, cis-tert-butyl 3-hydroxy-3-methylcyclobutylcarbamate, as a strategic building block in the synthesis of next-generation therapeutics.

Molecular Profile: this compound

This compound is a bifunctional molecule that presents a unique combination of a protected amine and a tertiary alcohol on a rigid cyclobutane core. This specific arrangement of functional groups, coupled with its defined cis-stereochemistry, makes it a valuable intermediate for creating diverse and complex molecular entities.

Chemical Properties
Molecular Formula C₁₀H₁₉NO₃[4][5][6]
Molecular Weight 201.26 g/mol [4]
Key Functional Groups tert-Butyloxycarbonyl (Boc)-protected amine, Tertiary hydroxyl group, cis-1,3-disubstituted cyclobutane
Primary Utility Synthetic building block in medicinal chemistry and pharmaceutical development.[4][7][8]

The Boc-protected amine offers a stable, yet readily cleavable, handle for introducing nitrogen-containing functionalities or for peptide couplings. The tertiary hydroxyl group provides a site for further derivatization, such as etherification, esterification, or substitution, allowing for the exploration of structure-activity relationships (SAR). The inherent rigidity of the cyclobutane scaffold ensures that these modifications are presented in a well-defined spatial orientation.

Therapeutic Hypotheses and Synthetic Applications

While this compound is not an active pharmaceutical ingredient in itself, its value lies in its potential as a precursor to novel drugs, particularly in areas where conformational constraint is a desirable feature.[3] Cyclobutane-containing drugs have already been successfully marketed for various indications, including oncology (e.g., Carboplatin) and infectious diseases (e.g., Boceprevir).[3] The structural features of our target compound make it particularly suitable for the development of therapeutics targeting central nervous system (CNS) disorders and as a building block for constrained peptidomimetics.[4]

Application I: Synthesis of Novel Kinase Inhibitors

Many kinase inhibitors bind to the ATP-binding pocket of their target enzyme. The introduction of a rigid cyclobutane scaffold can help to optimize the presentation of pharmacophores that interact with key residues in this pocket, potentially leading to increased potency and selectivity. The hydroxyl group of this compound can be used as an attachment point for a hinge-binding motif, while the amine, after deprotection, can be elaborated to interact with the solvent-exposed region.

  • Etherification of the Hydroxyl Group:

    • To a solution of this compound (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C, add sodium hydride (1.2 eq) portion-wise.

    • Stir the mixture for 30 minutes at 0 °C.

    • Add a solution of a suitable electrophile containing a hinge-binding moiety (e.g., 4-fluoro-3-nitrobenzyl bromide) (1.1 eq) in THF.

    • Allow the reaction to warm to room temperature and stir for 12-18 hours.

    • Quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate.

    • Purify the product by column chromatography.

  • Boc Deprotection:

    • Dissolve the product from step 1 in a solution of 4M HCl in dioxane.

    • Stir at room temperature for 2-4 hours until TLC analysis indicates complete consumption of the starting material.

    • Concentrate the reaction mixture under reduced pressure to yield the amine hydrochloride salt.

  • Amide Coupling:

    • To a solution of the amine salt from step 2 (1.0 eq) and a carboxylic acid containing a desired R-group (1.1 eq) in dimethylformamide (DMF), add a coupling agent such as HATU (1.2 eq) and a base such as diisopropylethylamine (DIPEA) (3.0 eq).

    • Stir at room temperature for 12-18 hours.

    • Dilute with water and extract with ethyl acetate.

    • Wash the organic layer with brine, dry over sodium sulfate, and concentrate.

    • Purify the final product by column chromatography or preparative HPLC.

G A This compound B Etherification (NaH, R-X) A->B C Boc-Protected Ether Intermediate B->C D Boc Deprotection (HCl/Dioxane) C->D E Amine Hydrochloride Salt D->E F Amide Coupling (R'-COOH, HATU, DIPEA) E->F G Final Kinase Inhibitor Analog F->G G A This compound B Boc Deprotection A->B C Free Amine B->C D Peptide Coupling (N-protected AA) C->D E Linear Precursor D->E F Hydroxyl Activation (e.g., MsCl) E->F G Activated Precursor F->G H N-terminal Deprotection & Intramolecular Cyclization G->H I Cyclic Peptidomimetic H->I

References

An In-Depth Technical Guide to cis-Tert-butyl 3-hydroxy-3-methylcyclobutylcarbamate: A Key Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive literature review of cis-tert-butyl 3-hydroxy-3-methylcyclobutylcarbamate, a pivotal building block in contemporary medicinal chemistry. The unique stereochemistry and functionality of this cyclobutane derivative have positioned it as a valuable scaffold for the synthesis of novel therapeutics, particularly those targeting the central nervous system (CNS) and protein kinases. This document will delve into the strategic importance of this molecule, its synthesis with a focus on stereochemical control, its physicochemical properties, and its applications in the development of biologically active compounds. Detailed experimental protocols, mechanistic insights, and data are provided to support researchers and drug development professionals in leveraging this versatile intermediate.

Introduction: The Strategic Value of the cis-1,3-Disubstituted Cyclobutane Scaffold

The cyclobutane motif, once considered a synthetic curiosity, has emerged as a privileged scaffold in drug design. Its rigid, three-dimensional structure allows for the precise spatial orientation of substituents, enabling enhanced binding to biological targets. The cis-1,3-disubstitution pattern, in particular, offers a unique conformational constraint that can lead to improved potency and selectivity of drug candidates.[1]

This compound (Figure 1) embodies several key features that make it an attractive intermediate for pharmaceutical research. The Boc-protected amine provides a stable, yet readily deprotectable, handle for further functionalization, while the tertiary alcohol offers a site for hydrogen bonding or further chemical modification. The cis relationship between the amino and hydroxyl groups is often crucial for biological activity, particularly in the design of enzyme inhibitors where precise pharmacophore positioning is paramount.

This guide will explore the synthesis and utility of this important molecule, providing a foundation for its application in the design and discovery of next-generation therapeutics.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and chemical properties of a building block is essential for its effective use in multi-step syntheses.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 1363381-12-7[2]
Molecular Formula C₁₀H₁₉NO₃[2]
Molecular Weight 201.26 g/mol [2]
Appearance White to off-white solidCommercially available
Storage 2-8°C, under inert atmosphereCommercially available

Spectroscopic analysis provides the definitive structural confirmation of the molecule. While detailed spectra are often proprietary to commercial suppliers, the expected resonances can be predicted based on the structure.

Expected ¹H NMR Data (CDCl₃, 300 MHz): The proton NMR spectrum is expected to show a characteristic singlet for the nine protons of the tert-butyl group around δ 1.45 ppm. The methyl group on the cyclobutane ring would appear as a singlet. The protons of the cyclobutane ring will exhibit complex splitting patterns due to their rigid nature and cis relationship. A broad singlet corresponding to the carbamate N-H proton would also be present.[3][4]

Expected ¹³C NMR Data: The carbon NMR would show distinct signals for the quaternary carbon of the tert-butyl group, the carbonyl carbon of the carbamate, and the carbons of the cyclobutane ring, including the tertiary alcohol carbon.[5]

Synthesis and Stereochemical Control

The synthesis of cis-1,3-disubstituted cyclobutanes with control over stereochemistry is a significant chemical challenge. The literature provides several strategies for analogous systems, which can be adapted for the preparation of this compound. A plausible and efficient synthetic approach starts from a suitable cyclobutanone precursor.

Proposed Synthetic Pathway

A logical synthetic route involves the initial formation of the Boc-protected aminocyclobutanone, followed by the stereoselective addition of a methyl group to the ketone to generate the desired cis-tertiary alcohol.

G A 3-Oxocyclobutanecarboxylic acid B 3-(tert-Butoxycarbonylamino)cyclobutan-1-one A->B  Curtius Rearrangement  (DPPA, t-BuOH) C This compound B->C  MeMgBr or MeLi  (Stereoselective Addition)

Caption: Proposed synthetic workflow for the target compound.

Key Synthetic Steps and Mechanistic Considerations

Step 1: Synthesis of 3-(tert-Butoxycarbonylamino)cyclobutan-1-one

The synthesis of the key intermediate, 3-(tert-butoxycarbonylamino)cyclobutan-1-one, can be achieved from 3-oxocyclobutanecarboxylic acid. A Curtius rearrangement is a well-established method for converting a carboxylic acid to a carbamate.[6]

  • Mechanism: The carboxylic acid is first converted to an acyl azide, typically using diphenylphosphoryl azide (DPPA). Upon heating, the acyl azide undergoes rearrangement with the loss of nitrogen gas to form an isocyanate. This isocyanate is then trapped with tert-butanol to yield the Boc-protected amine.

Step 2: Stereoselective Methylation of the Ketone

The crucial step for establishing the desired cis-stereochemistry is the addition of a methyl nucleophile (e.g., methylmagnesium bromide or methyllithium) to the ketone. The stereochemical outcome of this reaction is governed by the steric hindrance of the existing Boc-amino group.

  • Rationale for cis-Selectivity: The bulky tert-butoxycarbonyl group on one face of the cyclobutane ring will direct the incoming nucleophile to the opposite, less hindered face. This results in the formation of the hydroxyl group on the same side as the Boc-amino group, leading to the desired cis product. This principle of steric-controlled nucleophilic addition is a cornerstone of stereoselective synthesis.

Detailed Experimental Protocol (Adapted from Literature)

The following is a representative, detailed protocol adapted from procedures for similar cyclobutane syntheses.[7]

Protocol: Synthesis of this compound

  • Preparation of 3-(tert-Butoxycarbonylamino)cyclobutan-1-one:

    • To a solution of 3-oxocyclobutanecarboxylic acid (1.0 eq) in anhydrous toluene, add triethylamine (1.1 eq) and cool to 0 °C.

    • Slowly add diphenylphosphoryl azide (DPPA) (1.1 eq) and stir at 0 °C for 30 minutes.

    • Allow the reaction to warm to room temperature and then heat to 80 °C for 2 hours.

    • Cool the reaction mixture and add anhydrous tert-butanol (2.0 eq). Reflux for 12 hours.

    • Cool to room temperature, wash with saturated aqueous NaHCO₃ and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield 3-(tert-butoxycarbonylamino)cyclobutan-1-one.

  • Stereoselective Methylation:

    • Dissolve 3-(tert-butoxycarbonylamino)cyclobutan-1-one (1.0 eq) in anhydrous tetrahydrofuran (THF) and cool to -78 °C under an argon atmosphere.

    • Slowly add a solution of methylmagnesium bromide (1.2 eq, 3.0 M in diethyl ether) dropwise.

    • Stir the reaction mixture at -78 °C for 2 hours.

    • Quench the reaction by the slow addition of saturated aqueous NH₄Cl.

    • Warm the mixture to room temperature and extract with ethyl acetate (3 x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford this compound.

Applications in Drug Discovery

The rigid scaffold of this compound makes it a valuable building block for constraining the conformation of flexible molecules, a key strategy in enhancing binding affinity and selectivity for a biological target.

Kinase Inhibitors

The cis-1,3-disubstituted cyclobutane motif has been successfully incorporated into a novel class of kinase inhibitors. The cyclobutane ring serves as a rigid core to which pharmacophoric elements can be attached with precise stereochemical control. The cis orientation of the substituents is often essential for optimal activity, as it correctly positions the functional groups for interaction with the kinase active site.

Central Nervous System (CNS) Drug Candidates

The development of drugs targeting the CNS is particularly challenging due to the need to cross the blood-brain barrier (BBB). Small, rigid molecules with a degree of lipophilicity are often favored. The cyclobutane scaffold of the title compound provides a compact and relatively lipophilic core that can be further elaborated to generate CNS-active agents. Its utility as a building block for compounds targeting neurological pathways has been noted.[1]

Constrained Peptidomimetics and Cyclic β-Amino Acid Derivatives

The defined stereochemistry of this compound makes it an excellent starting material for the synthesis of constrained peptidomimetics and cyclic β-amino acid derivatives. These structures are designed to mimic the bioactive conformation of peptides while offering improved metabolic stability and oral bioavailability. The cyclobutane ring introduces a rigid turn or bend, which can be crucial for mimicking the secondary structure of a peptide.

Conclusion

This compound is a strategically important building block in modern drug discovery. Its synthesis, while requiring careful control of stereochemistry, is achievable through established synthetic methodologies. The resulting compound provides a versatile platform for the development of novel kinase inhibitors, CNS-active agents, and constrained peptidomimetics. The insights and protocols provided in this guide are intended to empower researchers to fully exploit the potential of this valuable chemical entity in their pursuit of new and effective medicines.

References

A Technical Guide to the Synthesis of cis-Tert-butyl 3-hydroxy-3-methylcyclobutylcarbamate: A Key Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of the discovery and synthesis of cis-tert-butyl 3-hydroxy-3-methylcyclobutylcarbamate, a crucial building block in medicinal chemistry. The unique conformational constraints and three-dimensional architecture of the cyclobutane ring have made it an increasingly valuable scaffold for the development of novel therapeutics. This document details the synthetic pathway, explains the causality behind key experimental choices, and provides actionable protocols for researchers and drug development professionals. The synthesis is grounded in patent literature, highlighting its emergence from industrial pharmaceutical development.

Introduction: The Strategic Value of the Cyclobutane Scaffold

In the landscape of medicinal chemistry, moving beyond flat, aromatic structures is a critical strategy for accessing novel chemical space and improving drug properties. The cyclobutane ring, with its inherent strain and puckered conformation, offers a rigid and defined three-dimensional scaffold.[1] Incorporating this motif can enhance metabolic stability, improve binding affinity by locking in favorable conformations, and provide unique vectors for pharmacophore presentation.[2]

This compound (also known as cis-3-(Boc-amino)-1-methylcyclobutanol) has emerged as a particularly useful intermediate.[3] Its structure contains multiple functional handles—a protected amine, a tertiary alcohol, and a stereochemically defined cis-relationship between the carbamate and the hydroxyl group—making it a versatile synthon for complex molecule synthesis, especially in the development of agents targeting neurological pathways.[4]

Discovery and Synthetic Lineage

The primary disclosure of a synthetic route leading to this compound is found within the patent literature, specifically in patent EP2868660A1, which is related to imidazooxazine compounds as potential antitumor agents.[3][5] This context underscores the compound's role as a key intermediate, developed not as an academic curiosity, but as a necessary component in the synthesis of a complex pharmaceutical target. Its discovery is therefore intrinsically linked to a goal-oriented drug development program.

The synthetic strategy disclosed in this patent is a logical and efficient pathway that constructs the core functionalities of the cyclobutane ring through a series of robust and well-understood chemical transformations.

Retrosynthetic Analysis and Strategy

The synthesis of the target molecule can be logically dissected as follows. The final molecule features a tert-butoxycarbonyl (Boc) protected amine. This suggests that the final step is the protection of a precursor amino alcohol, namely cis-3-amino-1-methylcyclobutanol.

The core challenge lies in the stereoselective construction of this amino alcohol. The patent outlines a strategy starting from a commercially available material, 3-methylenecyclobutanecarbonitrile . The key transformations to achieve the desired structure are:

  • Ketone Formation : Conversion of the exocyclic methylene group into a carbonyl via ozonolysis.

  • Tertiary Alcohol Installation : A Grignard reaction with a methylating agent to form the 3-hydroxy-3-methyl functionality.

  • Amine Formation and Stereocontrol : Conversion of the nitrile group into an amine, which concurrently establishes the crucial cis-stereochemistry. This is likely achieved through a Ritter-type reaction followed by hydrolysis, where the reagents are delivered to the less sterically hindered face of the cyclobutane ring.

  • Amine Protection : Installation of the Boc protecting group onto the primary amine.

This strategic sequence is efficient as it builds the desired functionality step-by-step on the cyclobutane core.

Synthetic Pathway and Experimental Protocols

The overall synthetic workflow from 3-methylenecyclobutanecarbonitrile to the final product is depicted below.

G cluster_0 Synthesis of this compound A 3-Methylenecyclobutane- carbonitrile B 3-Oxocyclobutane- carbonitrile A->B  1. O3, CH2Cl2/MeOH  2. Me2S C cis-3-Hydroxy-3-methyl- cyclobutanecarbonitrile B->C  MeMgBr, THF D cis-3-Amino-1-methyl- cyclobutanol C->D  H2SO4, H2O (Ritter Reaction) E cis-tert-Butyl 3-hydroxy- 3-methylcyclobutylcarbamate (Target Molecule) D->E  Boc2O, 1,4-Dioxane

Caption: Synthetic workflow for this compound.

Protocol 1: Synthesis of 3-Oxocyclobutanecarbonitrile
  • Rationale: Ozonolysis is a classic and highly effective method for cleaving a double bond to form a carbonyl group. The use of a reductive workup with dimethyl sulfide (Me₂S) prevents the over-oxidation of the product.

  • Cool a solution of 3-methylenecyclobutanecarbonitrile (1.0 eq) in a mixture of dichloromethane and methanol to -78 °C.

  • Bubble ozone gas through the solution until a persistent blue color indicates the consumption of the starting material.

  • Purge the solution with nitrogen gas to remove excess ozone.

  • Add dimethyl sulfide (1.5 eq) and allow the reaction mixture to warm slowly to room temperature.

  • Stir for 4-6 hours.

  • Concentrate the mixture under reduced pressure and purify the residue by silica gel chromatography to yield 3-oxocyclobutanecarbonitrile.

Protocol 2: Synthesis of cis-3-Hydroxy-3-methylcyclobutanecarbonitrile
  • Rationale: The Grignard reaction provides a straightforward method for nucleophilic addition to the ketone, creating the tertiary alcohol and installing the methyl group. The stereochemistry is influenced by the approach of the Grignard reagent from the less sterically hindered face of the cyclobutane ring.

  • To a solution of 3-oxocyclobutanecarbonitrile (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under a nitrogen atmosphere, add methylmagnesium bromide (1.1 eq, 3.0 M solution in diethyl ether) dropwise.

  • Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to afford cis-3-hydroxy-3-methylcyclobutanecarbonitrile.

Protocol 3: Synthesis of cis-3-Amino-1-methylcyclobutanol
  • Rationale: The Ritter reaction is a well-established method for converting a nitrile into an N-alkyl amide in the presence of a strong acid and a source of a carbocation (in this case, from the tertiary alcohol). Subsequent hydrolysis of the amide yields the primary amine. The reaction proceeds with retention of stereochemistry at the alcohol center.

  • Add cis-3-hydroxy-3-methylcyclobutanecarbonitrile (1.0 eq) to concentrated sulfuric acid at 0 °C.

  • Stir the mixture at room temperature for 24 hours.

  • Carefully pour the reaction mixture onto ice and basify with a concentrated aqueous solution of sodium hydroxide to pH > 12.

  • Heat the resulting aqueous solution to reflux for 8-12 hours to hydrolyze the intermediate acetamide.

  • Cool the solution to room temperature and extract with dichloromethane (5x).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield cis-3-amino-1-methylcyclobutanol.

Protocol 4: Synthesis of this compound (Final Product)
  • Rationale: This final step involves the protection of the primary amine with a tert-butoxycarbonyl (Boc) group. Di-tert-butyl dicarbonate (Boc₂O) is the standard reagent for this transformation, which proceeds under mild conditions to give the desired carbamate with high yield. This protocol is adapted from Reference Example 58(3) in patent EP2868660A1.[3]

  • Dissolve cis-3-amino-1-methylcyclobutanol (3.23 g, 1.0 eq) in 1,4-dioxane (63 mL).

  • Add di-tert-butyl dicarbonate (3.30 g, 1.1 eq) to the solution.

  • Stir the reaction mixture at 70 °C for 3 hours.

  • Concentrate the reaction mixture under reduced pressure.

  • Recrystallize the crude product from a hexane-ethyl acetate mixture to give the desired product, this compound, as a colorless solid.

Data Summary

The following table summarizes the key aspects of the synthetic sequence.

StepTransformationKey ReagentsReported YieldReference
1OzonolysisO₃, CH₂Cl₂/MeOH, Me₂SNot ReportedInferred from standard procedures
2Grignard ReactionMeMgBr, THFNot ReportedInferred from standard procedures
3Ritter Reaction / HydrolysisH₂SO₄, H₂O, NaOHNot ReportedInferred from standard procedures
4Boc ProtectionBoc₂O, 1,4-Dioxane78%[3]

Conclusion

The synthesis of this compound is a prime example of strategic organic synthesis in the service of drug discovery. The pathway, elucidated from the patent literature, demonstrates an efficient and logical construction of a stereochemically complex and highly valuable building block. By providing detailed protocols and explaining the rationale behind the synthetic choices, this guide aims to empower researchers to utilize this and similar cyclobutane scaffolds in the design and synthesis of next-generation therapeutics. The continued exploration of such three-dimensional structures is essential for advancing the field of medicinal chemistry.

References

An In-depth Technical Guide to the Solubility of cis-Tert-butyl 3-hydroxy-3-methylcyclobutylcarbamate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the solubility of cis-Tert-butyl 3-hydroxy-3-methylcyclobutylcarbamate, a key intermediate in the synthesis of various biologically active compounds.[1] A deep understanding of its solubility profile is paramount for optimizing reaction conditions, purification processes, and formulation development in the pharmaceutical industry.[2][3][4] This document delineates the theoretical underpinnings of solubility, explores the critical factors influencing the dissolution of this compound, and furnishes a detailed, field-proven experimental protocol for its quantitative determination. The methodologies presented herein are designed to ensure scientific integrity and generate robust, reproducible data for researchers, scientists, and drug development professionals.

Introduction: The Critical Role of Solubility in Pharmaceutical Development

The journey of a new chemical entity (NCE) from discovery to a marketable drug product is fraught with challenges, with poor aqueous solubility being a primary obstacle.[2][5] Solubility, defined as the maximum concentration of a substance that can be completely dissolved in a given solvent at a certain temperature and pressure, is a critical determinant of a drug's bioavailability and, consequently, its therapeutic efficacy.[4][6] For orally administered drugs, dissolution in the gastrointestinal fluids is a prerequisite for absorption into the systemic circulation.[4][7] Inadequate solubility can lead to low and variable bioavailability, necessitating higher doses and potentially causing adverse effects.[2]

This compound, with its polar hydroxyl and carbamate functionalities juxtaposed with a non-polar tert-butyl group, presents a unique solubility profile. Its structural attributes, including the capacity for hydrogen bonding and a degree of lipophilicity, suggest a nuanced interaction with various solvents. A thorough characterization of its solubility is therefore not merely an academic exercise but a foundational step in its journey as a pharmaceutical intermediate. This guide will equip the reader with the necessary knowledge and practical protocols to comprehensively assess the solubility of this and structurally similar molecules.

Theoretical Framework: Factors Governing Solubility

The dissolution of a solid solute in a liquid solvent is a complex thermodynamic process governed by the interplay of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules.[8] The principle of "like dissolves like" provides a foundational, albeit simplified, understanding.[9] For this compound, several key factors will dictate its solubility in a given solvent system.

2.1. Polarity of the Solute and Solvent: The presence of both a hydroxyl (-OH) and a carbamate (-NHCOO-) group imparts significant polarity to the molecule, allowing for hydrogen bonding with protic solvents like water and alcohols. Conversely, the tert-butyl group and the cyclobutyl ring contribute to its non-polar character, suggesting potential solubility in less polar organic solvents. The overall solubility will be a balance of these competing characteristics.

2.2. pH of the Medium: While the carbamate group is generally neutral, the molecule's overall structure can influence its behavior in acidic or basic media. It is crucial to determine the pKa of the compound, as the solubility of ionizable compounds is highly pH-dependent.[6][10] For a weakly acidic or basic compound, the ionized form is typically more water-soluble than the neutral form.[8][9]

2.3. Temperature: The effect of temperature on solubility is dictated by the enthalpy of solution. For most solid solutes, the dissolution process is endothermic, meaning solubility increases with temperature.[6][8] However, this is not a universal rule, and the temperature dependence of solubility for this compound should be experimentally determined.

2.4. Crystalline Structure: The crystal lattice energy of the solid form of the compound must be overcome for dissolution to occur. Polymorphism, the existence of different crystalline forms, can significantly impact solubility, with amorphous or metastable forms generally exhibiting higher solubility than the stable crystalline form.[11]

2.5. Presence of Other Solutes: The addition of electrolytes can either increase ("salting-in") or decrease ("salting-out") the solubility of an organic solute.[8] Similarly, the presence of co-solvents can significantly alter the polarity of the solvent system and, therefore, the solubility of the compound.[9]

Quantitative Solubility Data

Solvent System Temperature (°C) Solubility (mg/mL) Methodology
Purified Water25Data to be determinedEquilibrium Shake-Flask
Phosphate Buffer (pH 1.2)37Data to be determinedEquilibrium Shake-Flask
Acetate Buffer (pH 4.5)37Data to be determinedEquilibrium Shake-Flask
Phosphate Buffer (pH 6.8)37Data to be determinedEquilibrium Shake-Flask
Methanol25Data to be determinedEquilibrium Shake-Flask
Ethanol25Data to be determinedEquilibrium Shake-Flask
Isopropyl Alcohol25Data to be determinedEquilibrium Shake-Flask
Acetone25Data to be determinedEquilibrium Shake-Flask
Acetonitrile25Data to be determinedEquilibrium Shake-Flask
Dichloromethane25Data to be determinedEquilibrium Shake-Flask
Ethyl Acetate25Data to be determinedEquilibrium Shake-Flask

Experimental Protocol: Equilibrium Solubility Determination via the Shake-Flask Method

The shake-flask method is the gold standard for determining thermodynamic (equilibrium) solubility due to its reliability and direct measurement of a saturated solution in equilibrium with the solid phase.[11][12][13]

4.1. Principle: An excess amount of the solid compound is agitated in a specific solvent system for a sufficient period to reach equilibrium. The resulting saturated solution is then separated from the undissolved solid, and the concentration of the dissolved compound is quantified using a suitable analytical technique, typically High-Performance Liquid Chromatography (HPLC).

4.2. Materials and Equipment:

  • This compound (solid form)

  • Selected solvents (HPLC grade) and buffer solutions

  • Glass vials with screw caps

  • Orbital shaker or rotator in a temperature-controlled incubator

  • Syringe filters (e.g., 0.22 µm PVDF or PTFE)

  • Autosampler vials

  • Calibrated analytical balance

  • HPLC system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)

  • Volumetric flasks and pipettes

4.3. Step-by-Step Methodology:

  • Preparation of Solvent Systems: Prepare all necessary aqueous buffers and organic solvents. For aqueous solubility, it is recommended to test at a minimum of three pH values within the physiological range (e.g., pH 1.2, 4.5, and 6.8) to comply with regulatory guidelines for Biopharmaceutics Classification System (BCS) based biowaivers.[14][15]

  • Addition of Excess Solid: Accurately weigh an amount of this compound that is in clear excess of its estimated solubility and add it to a glass vial. A good starting point is to add enough solid to visually confirm its presence throughout the experiment.

  • Addition of Solvent: Add a precise volume of the chosen solvent or buffer to each vial.

  • Equilibration: Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C for general solubility or 37°C for biorelevant solubility) and agitation speed.[16][17] The equilibration time is critical; typically, 24 to 72 hours is sufficient to reach equilibrium.[18][19] To confirm equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours) and analyzed. Equilibrium is confirmed when consecutive measurements are consistent.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the experimental temperature for a short period to allow the excess solid to sediment. Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a syringe filter into a clean autosampler vial. This step is crucial to remove any undissolved particles.

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated HPLC method. Prepare a calibration curve using standard solutions of known concentrations of this compound in the same solvent system.

  • Data Reporting: Express the solubility as the mean of at least three replicate determinations, typically in mg/mL or µg/mL.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis prep_solvent Prepare Solvents & Buffers add_solvent Add Solvent to Vials prep_solvent->add_solvent weigh_solid Weigh Excess Solid Compound weigh_solid->add_solvent agitate Agitate at Constant Temperature (24-72h) add_solvent->agitate sediment Sedimentation agitate->sediment filter Filter Supernatant sediment->filter quantify Quantify by HPLC filter->quantify result Report Solubility (mg/mL) quantify->result

Caption: Experimental workflow for equilibrium solubility determination.

Interplay of Molecular Structure and Solvent Properties

The solubility of this compound is a direct consequence of its molecular architecture. The following diagram illustrates the relationship between the compound's functional groups and their affinity for different types of solvents.

G cluster_solvents Solvent Types compound This compound Hydroxyl (-OH) Carbamate (-NHCOO-) Tert-butyl Group Cyclobutyl Ring polar_protic Polar Protic (e.g., Water, Alcohols) compound:f0->polar_protic H-Bonding compound:f1->polar_protic H-Bonding polar_aprotic Polar Aprotic (e.g., Acetone, Acetonitrile) compound:f1->polar_aprotic Dipole-Dipole non_polar Non-Polar (e.g., Hexane, Toluene) compound:f2->non_polar van der Waals compound:f3->non_polar van der Waals

Caption: Molecular features and their interactions with solvent types.

Conclusion

This technical guide has provided a comprehensive framework for understanding and determining the solubility of this compound. By elucidating the theoretical principles, detailing a robust experimental protocol, and visualizing the interplay of molecular and solvent properties, this document serves as a valuable resource for researchers in the pharmaceutical sciences. The systematic approach outlined herein will enable the generation of high-quality, reliable solubility data, which is essential for informed decision-making throughout the drug development pipeline. The principles and methodologies described are broadly applicable and can be adapted for the solubility characterization of other novel chemical entities.

References

Methodological & Application

Synthesis of cis-Tert-butyl 3-hydroxy-3-methylcyclobutylcarbamate: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for the synthesis of cis-Tert-butyl 3-hydroxy-3-methylcyclobutylcarbamate, a valuable building block in medicinal chemistry and drug development.[1] The protocol herein details a robust and stereoselective approach commencing from the commercially available starting material, 3-(Boc-amino)cyclobutanone. This application note is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery, offering a step-by-step methodology, in-depth mechanistic insights, and critical safety considerations.

Introduction

This compound is a key intermediate in the synthesis of various biologically active molecules. Its rigid cyclobutane scaffold and defined stereochemistry are crucial for designing enzyme inhibitors and receptor modulators with improved pharmacological profiles. The presence of a Boc-protected amine and a tertiary alcohol allows for diverse subsequent chemical transformations, making it a versatile synthon in the construction of complex molecular architectures.

This guide outlines a two-step synthetic sequence, beginning with the readily accessible 3-(Boc-amino)cyclobutanone. The core of this synthesis is a diastereoselective Grignard reaction with methylmagnesium bromide to introduce the methyl group and establish the desired cis stereochemistry of the final product.

Reaction Scheme and Mechanism

The synthesis proceeds via the nucleophilic addition of a Grignard reagent to a ketone.

Step 1: Grignard Reaction

The key transformation involves the reaction of 3-(Boc-amino)cyclobutanone with methylmagnesium bromide. The Grignard reagent, a potent nucleophile, attacks the electrophilic carbonyl carbon of the cyclobutanone. The stereochemical outcome of this addition is crucial. The bulky tert-butoxycarbonyl (Boc) protecting group on the amine at the 3-position sterically hinders the approach of the Grignard reagent from the same face (syn addition). Consequently, the methyl group preferentially adds from the less hindered face, opposite to the Boc-amino group (anti addition), leading to the formation of the desired cis isomer as the major product.

Step 2: Aqueous Work-up

The intermediate magnesium alkoxide is then quenched with a mild acidic solution, such as saturated aqueous ammonium chloride, to yield the final tertiary alcohol product.

Materials and Methods

Reagents and Solvents
Reagent/SolventGradeSupplierNotes
3-(Boc-amino)cyclobutanone≥95%Commercially AvailableStarting material.
Methylmagnesium bromide3.0 M solution in diethyl etherCommercially AvailableGrignard reagent. Handle with extreme care under inert atmosphere.
Anhydrous Diethyl Ether (Et₂O)Anhydrous, <50 ppm H₂OCommercially AvailableReaction solvent. Must be strictly anhydrous.
Saturated Aqueous Ammonium Chloride (NH₄Cl)Reagent GradeCommercially AvailableFor reaction quenching.
Saturated Aqueous Sodium Bicarbonate (NaHCO₃)Reagent GradeCommercially AvailableFor washing.
Brine (Saturated Aqueous NaCl)Reagent GradeCommercially AvailableFor washing.
Anhydrous Magnesium Sulfate (MgSO₄)Reagent GradeCommercially AvailableFor drying organic phase.
Ethyl Acetate (EtOAc)ACS GradeCommercially AvailableFor extraction.
HexanesACS GradeCommercially AvailableFor extraction and chromatography.
Equipment
  • Round-bottom flasks (oven-dried)

  • Magnetic stirrer and stir bars

  • Inert atmosphere setup (Nitrogen or Argon)

  • Syringes and needles

  • Addition funnel (oven-dried)

  • Ice-water bath

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Flash column chromatography system

Experimental Protocol

Reaction Setup
  • All glassware must be thoroughly oven-dried (or flame-dried under vacuum) and allowed to cool to room temperature under a stream of inert gas (Nitrogen or Argon).

  • Assemble the reaction apparatus under an inert atmosphere. A two-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and an inert gas inlet is recommended.

Grignard Reaction
  • To the reaction flask, add 3-(Boc-amino)cyclobutanone (1.0 eq).

  • Dissolve the ketone in anhydrous diethyl ether (approximately 10 mL per gram of ketone).

  • Cool the solution to 0 °C using an ice-water bath.

  • Slowly add methylmagnesium bromide (1.2 eq, 3.0 M solution in diethyl ether) dropwise via syringe over a period of 15-20 minutes. Maintain the internal temperature below 5 °C during the addition.

  • After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC). The starting material (ketone) should be consumed.

Work-up and Purification
  • Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution at 0 °C. Caution: The quenching of a Grignard reaction is exothermic.

  • Allow the mixture to warm to room temperature and stir until two clear layers are observed.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the combined organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford this compound as a white solid. The purification of tertiary alcohols can also be aided by washing with a dilute NaOH solution to remove acidic impurities.[2]

Visualization of the Workflow

Synthesis_Workflow cluster_prep Preparation cluster_reaction Grignard Reaction cluster_workup Work-up & Purification reagents Reagents & Solvents start_mat 3-(Boc-amino)cyclobutanone in Anhydrous Et2O reagents->start_mat glassware Oven-Dried Glassware glassware->start_mat inert_atm Inert Atmosphere (N2/Ar) inert_atm->start_mat cool Cool to 0 °C start_mat->cool grignard_add Slow Addition of MeMgBr cool->grignard_add stir Stir at 0 °C for 1h grignard_add->stir quench Quench with sat. NH4Cl (aq) stir->quench extract Extract with EtOAc quench->extract wash Wash with NaHCO3 & Brine extract->wash dry Dry (MgSO4) & Concentrate wash->dry purify Flash Column Chromatography dry->purify final_product cis-Tert-butyl 3-hydroxy-3- methylcyclobutylcarbamate purify->final_product

Caption: Workflow for the synthesis of this compound.

Safety Precautions

  • Grignard Reagents: Methylmagnesium bromide is highly flammable, corrosive, and reacts violently with water.[3][4][5][6][7] It should be handled by trained personnel in a chemical fume hood under an inert atmosphere.[3][7] Wear appropriate personal protective equipment (PPE), including flame-retardant lab coat, safety goggles, and gloves.[4] Ensure an appropriate fire extinguisher (Class D for metal fires) is readily accessible.

  • Anhydrous Solvents: Anhydrous diethyl ether is extremely flammable and can form explosive peroxides upon standing. Use from a freshly opened container or a properly maintained solvent purification system.

  • Di-tert-butyl dicarbonate (Boc Anhydride): Although not used in this specific Grignard step, it is the reagent used to prepare the starting material. It is a flammable solid and an irritant.[2][8][9][10][11] Handle with care, avoiding inhalation of dust and contact with skin and eyes.[2]

  • General Precautions: Perform all operations in a well-ventilated fume hood. Avoid contact of all chemicals with skin and eyes.

Characterization Data

The final product should be characterized by standard analytical techniques to confirm its identity and purity.

  • ¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure and stereochemistry.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Infrared (IR) Spectroscopy: To identify the presence of the hydroxyl (-OH) and carbamate (N-H, C=O) functional groups.

  • Melting Point: To assess the purity of the crystalline solid.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of this compound. By following the outlined procedures and adhering to the safety precautions, researchers can efficiently produce this valuable intermediate for applications in drug discovery and development. The stereoselective nature of the key Grignard reaction makes this a powerful method for accessing this specific isomer.

References

The Versatile Building Block: cis-Tert-butyl 3-hydroxy-3-methylcyclobutylcarbamate in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide delves into the synthesis and application of cis-tert-butyl 3-hydroxy-3-methylcyclobutylcarbamate, a valuable building block in contemporary organic synthesis. Its rigid cyclobutane scaffold, coupled with strategically placed functional groups, offers a unique three-dimensional profile that is increasingly sought after in the design of novel therapeutics and complex organic molecules. We provide detailed protocols for its synthesis and explore its utility in key transformations such as N-alkylation and the construction of spirocyclic systems, highlighting its significance for researchers, medicinal chemists, and professionals in drug development.

Introduction

The quest for novel molecular architectures with precisely controlled three-dimensional structures is a cornerstone of modern drug discovery and organic synthesis. Among the myriad of available building blocks, strained cyclic systems have garnered significant attention for their ability to impart unique conformational constraints and explore previously inaccessible chemical space. The cyclobutane motif, in particular, has emerged as a "privileged scaffold" in medicinal chemistry, offering a rigid framework that can enhance binding affinity, metabolic stability, and other crucial pharmacokinetic properties of drug candidates.[1][2]

This document focuses on a particularly valuable derivative: this compound. This compound strategically combines a Boc-protected amine, a tertiary alcohol, and a methyl group on a cis-substituted cyclobutane ring. This arrangement of functional groups provides a versatile platform for a variety of chemical transformations, making it an attractive starting material for the synthesis of complex molecules, including kinase inhibitors and compounds targeting central nervous system disorders.[2][3]

Herein, we present a detailed guide for the synthesis of this building block and provide robust protocols for its subsequent elaboration, empowering researchers to leverage its unique structural features in their synthetic endeavors.

Synthesis of the Core Scaffold: cis-3-Amino-1-methylcyclobutanol

The journey to our target building block begins with the stereoselective synthesis of its precursor, cis-3-amino-1-methylcyclobutanol. While several routes to substituted cyclobutanes exist, a common and effective strategy involves the manipulation of a suitable cyclobutanone derivative.

A plausible and efficient synthetic pathway commences with 3-methylenecyclobutanone. This approach involves a stereoselective reduction and subsequent functional group manipulations to install the desired cis-amino alcohol functionality.

Protocol 1: Synthesis of cis-3-Amino-1-methylcyclobutanol Hydrochloride

This protocol outlines a potential multi-step synthesis starting from a commercially available or readily prepared cyclobutanone derivative.

Step 1: Epoxidation of 3-Methylenecyclobutanone

  • Dissolve 3-methylenecyclobutanone (1.0 eq) in dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer and cooled to 0 °C in an ice bath.

  • Add meta-chloroperoxybenzoic acid (m-CPBA) (1.1 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude spiro-epoxide.

Step 2: Regioselective Ring Opening of the Epoxide

  • Dissolve the crude epoxide (1.0 eq) in a suitable solvent such as methanol or a mixture of THF and water.

  • Add a nitrogen source, such as sodium azide (NaN₃) (1.5 eq) and a mild acid catalyst like ammonium chloride (NH₄Cl) (1.2 eq).

  • Heat the reaction mixture to reflux and stir for 8-12 hours, monitoring by TLC.

  • After cooling to room temperature, remove the solvent under reduced pressure.

  • Partition the residue between water and ethyl acetate. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to afford the crude azido alcohol.

Step 3: Grignard Reaction for Methyl Group Installation

  • Protect the hydroxyl group of the azido alcohol using a suitable protecting group like tert-butyldimethylsilyl (TBDMS) chloride in the presence of imidazole in DCM.

  • Dissolve the protected azido alcohol (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (argon or nitrogen) and cool to -78 °C.

  • Slowly add methylmagnesium bromide (CH₃MgBr) (1.2 eq, 3 M solution in diethyl ether) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Deprotect the silyl ether using tetrabutylammonium fluoride (TBAF) in THF to yield the tertiary alcohol.

Step 4: Reduction of the Azide and Salt Formation

  • Dissolve the azido tertiary alcohol (1.0 eq) in methanol.

  • Add a catalytic amount of palladium on carbon (10% Pd/C).

  • Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 12-16 hours.

  • Filter the reaction mixture through a pad of Celite® and wash the pad with methanol.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the resulting crude amine in a minimal amount of diethyl ether and add a solution of HCl in diethyl ether to precipitate the hydrochloride salt.

  • Filter the solid, wash with cold diethyl ether, and dry under vacuum to obtain cis-3-amino-1-methylcyclobutanol hydrochloride.[4]

graph Synthesis_Workflow { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];

A [label="3-Methylenecyclobutanone"]; B [label="Spiro-epoxide"]; C [label="Azido alcohol"]; D [label="Protected Azido alcohol"]; E [label="Tertiary Azido alcohol"]; F [label="cis-3-Amino-1-methylcyclobutanol"]; G [label="cis-3-Amino-1-methylcyclobutanol HCl"];

A -> B [label="m-CPBA"]; B -> C [label="NaN3, NH4Cl"]; C -> D [label="TBDMSCl, Imidazole"]; D -> E [label="CH3MgBr"]; E -> F [label="H2, Pd/C"]; F -> G [label="HCl"]; }

Figure 1. Synthetic workflow for cis-3-Amino-1-methylcyclobutanol HCl.

Boc-Protection of the Amino Group

The Boc (tert-butyloxycarbonyl) protecting group is widely used in organic synthesis due to its stability under a broad range of conditions and its facile removal under acidic conditions.[5] The protection of the amino group in cis-3-amino-1-methylcyclobutanol is a crucial step to enable selective reactions at the hydroxyl functionality.

Protocol 2: Synthesis of this compound

  • Suspend cis-3-amino-1-methylcyclobutanol hydrochloride (1.0 eq) in a mixture of dioxane and water (1:1) in a round-bottom flask.[6]

  • Add sodium bicarbonate (NaHCO₃) (2.5 eq) to the suspension and stir until the solid dissolves.

  • Add di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 12-18 hours.

  • Monitor the reaction progress by TLC. Upon completion, add water to the reaction mixture and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford this compound as a white solid.[7][8]

Compound Molecular Formula Molecular Weight ( g/mol ) Typical Purity
This compoundC₁₀H₁₉NO₃201.26>95%
graph Boc_Protection { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#4285F4", fontcolor="#FFFFFF"]; edge [fontname="Helvetica", fontsize=9];

Start [label="cis-3-Amino-1-methylcyclobutanol HCl"]; Reagents [label="Boc2O, NaHCO3\nDioxane/Water", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Product [label="this compound"];

Start -> Reagents [label="Reaction"]; Reagents -> Product [label="Purification"]; }

Figure 2. Boc-protection of cis-3-amino-1-methylcyclobutanol.

Applications in Organic Synthesis

The presence of both a protected amine and a tertiary alcohol on a rigid cyclobutane core makes this compound a versatile building block for the synthesis of more complex molecules.

N-Alkylation for Amine Diversification

The Boc-protected amine can be deprotected under acidic conditions, and the resulting free amine can undergo various N-alkylation reactions to introduce diverse substituents. Reductive amination is a particularly mild and efficient method for this transformation.

Protocol 3: N-Alkylation via Reductive Amination

Step 1: Boc Deprotection

  • Dissolve this compound (1.0 eq) in a solution of 4 M HCl in dioxane.

  • Stir the solution at room temperature for 1-2 hours.

  • Monitor the deprotection by TLC.

  • Concentrate the reaction mixture under reduced pressure to obtain the crude cis-3-amino-1-methylcyclobutanol hydrochloride.

Step 2: Reductive Amination

  • Dissolve the crude amine hydrochloride (1.0 eq) and an aldehyde or ketone (1.1 eq) in a suitable solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE).

  • Add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) to the mixture.

  • Add a catalytic amount of acetic acid (0.1 eq).

  • Stir the reaction at room temperature for 12-24 hours.

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer and extract the aqueous layer with DCM (2 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by silica gel column chromatography.

Reactant 1 Reactant 2 (Aldehyde/Ketone) Product Typical Yield
cis-3-Amino-1-methylcyclobutanolBenzaldehydecis-3-(Benzylamino)-1-methylcyclobutanol85-95%
cis-3-Amino-1-methylcyclobutanolAcetonecis-3-(Isopropylamino)-1-methylcyclobutanol80-90%
Synthesis of Spirocyclic Scaffolds

The cyclobutane ring can serve as a precursor to spirocyclic systems, which are highly desirable in drug discovery due to their unique three-dimensional conformations.[9][10] The tertiary alcohol of our building block can be oxidized to a ketone, which can then undergo reactions to form spirocycles, such as spiro-hydantoins.

Protocol 4: Synthesis of a Spiro-hydantoin Derivative

Step 1: Oxidation of the Tertiary Alcohol

  • Dissolve this compound (1.0 eq) in DCM.

  • Add Dess-Martin periodinane (1.5 eq) to the solution at room temperature.

  • Stir the reaction for 2-4 hours, monitoring by TLC.

  • Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Separate the organic layer and extract the aqueous layer with DCM (2 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude cyclobutanone.

Step 2: Bucherer-Bergs Reaction for Spiro-hydantoin Formation

  • In a sealed tube, combine the crude cyclobutanone (1.0 eq), potassium cyanide (KCN) (2.0 eq), and ammonium carbonate ((NH₄)₂CO₃) (4.0 eq) in a mixture of ethanol and water (1:1).

  • Heat the mixture to 80-100 °C for 12-24 hours.

  • Cool the reaction mixture to room temperature and acidify with HCl to precipitate the spiro-hydantoin.

  • Filter the solid, wash with cold water, and dry to obtain the desired spiro-hydantoin derivative.

graph Spirocyclization { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#34A853", fontcolor="#FFFFFF"]; edge [fontname="Helvetica", fontsize=9];

Start [label="this compound"]; Ketone [label="Boc-protected aminocyclobutanone"]; Spiro [label="Spiro-hydantoin derivative"];

Start -> Ketone [label="Dess-Martin Periodinane"]; Ketone -> Spiro [label="KCN, (NH4)2CO3"]; }

Figure 3. Pathway to spiro-hydantoin synthesis.

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. Its well-defined stereochemistry and orthogonal functional groups provide a robust platform for the creation of complex molecular architectures. The detailed protocols provided herein for its synthesis and subsequent transformations offer a practical guide for researchers to incorporate this unique scaffold into their synthetic strategies, paving the way for the discovery of novel bioactive compounds and advanced materials. The continued exploration of this and related cyclobutane derivatives will undoubtedly contribute to the advancement of medicinal chemistry and the broader field of organic synthesis.

References

Application Notes & Protocols: The Strategic Use of cis-Tert-butyl 3-hydroxy-3-methylcyclobutylcarbamate in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The cyclobutane motif, once a synthetic curiosity, has emerged as a "privileged scaffold" in modern drug discovery.[1] Its rigid, three-dimensional geometry offers a compelling alternative to traditional flat, aromatic rings, enabling chemists to overcome challenges in metabolic stability, solubility, and target engagement. This guide focuses on a particularly valuable building block: cis-tert-butyl 3-hydroxy-3-methylcyclobutylcarbamate . We provide in-depth technical guidance on its synthesis, strategic applications—with a focus on the development of next-generation kinase inhibitors—and detailed protocols for its use in synthetic workflows. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage sp³-rich scaffolds to create novel therapeutic agents.

The Cyclobutane Scaffold: A New Dimension in Drug Design

The over-reliance on flat, aromatic structures in drug discovery has led to challenges, including poor solubility and high metabolic turnover. The shift towards molecules with greater three-dimensional character is a key strategy to improve physicochemical properties and explore novel chemical space.[2] The cyclobutane ring, with its unique puckered conformation and defined substituent vectors, offers several distinct advantages:[2]

  • Metabolic Stability: The saturated carbon framework of cyclobutane is less susceptible to oxidative metabolism by cytochrome P450 enzymes compared to electron-rich aromatic rings.

  • Improved Solubility: The introduction of sp³-rich scaffolds generally reduces planarity and can disrupt crystal packing, often leading to improved aqueous solubility.

  • Novel Exit Vectors: The puckered geometry of the cyclobutane ring projects substituents into distinct spatial regions, allowing for novel interactions with protein targets that are unachievable with flat scaffolds.

  • Aryl Isostere: Cyclobutane can serve as a non-aromatic bioisostere for phenyl rings, maintaining key substituent positions while improving drug-like properties.

The subject of this guide, this compound, is a bifunctional building block that expertly combines these advantages. The Boc-protected amine provides a stable, yet readily deprotectable handle for amide coupling or other elaborations, while the tertiary alcohol offers a site for hydrogen bonding or further functionalization. The cis stereochemistry locks the substituents in a defined spatial relationship, reducing conformational ambiguity and providing a rigid core for structure-based design.

Synthesis of the Core Scaffold

While this compound is commercially available, understanding its synthesis is crucial for analog preparation and cost-effective scale-up. A robust and diastereoselective synthesis is paramount. The following multi-step synthesis is adapted from established industrial procedures for structurally related compounds, such as the core of the Bruton's Tyrosine Kinase (BTK) inhibitor, Remibrutinib (LOU064).[2][3]

Synthetic Workflow Diagram

G cluster_0 Step 1: Grignard Addition cluster_1 Step 2: Curtius Rearrangement cluster_2 Step 3: Boc Protection A 3-Oxocyclobutanecarboxylic Acid B cis-3-Hydroxy-3-methylcyclobutanecarboxylic Acid A->B 1. MeMgBr, THF 2. Aqueous Workup C cis-3-Hydroxy-3-methylcyclobutanecarbonyl azide B->C 1. (COCl)2, cat. DMF 2. NaN3, Acetone/H2O D cis-3-Isocyanato-1-methylcyclobutanol C->D Heat, Toluene E This compound D->E t-BuOH, Heat

Caption: A plausible synthetic route to the target compound.

Detailed Synthetic Protocol

Protocol 1: Synthesis of this compound

This protocol is conceptual and based on analogous syntheses.[2][3] Researchers should perform appropriate reaction optimization and safety assessments.

  • Step 1: Grignard Addition to 3-Oxocyclobutanecarboxylic Acid

    • To a solution of 3-oxocyclobutanecarboxylic acid (1.0 equiv) in anhydrous THF at 0 °C under an argon atmosphere, add methylmagnesium bromide (1.1 equiv, 3.0 M solution in diethyl ether) dropwise.

    • Allow the reaction to warm to room temperature and stir for 4 hours.

    • Monitor reaction completion by TLC or LC-MS.

    • Upon completion, cool the reaction to 0 °C and carefully quench with saturated aqueous NH₄Cl solution.

    • Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield crude cis-3-hydroxy-3-methylcyclobutanecarboxylic acid. The cis isomer is often the major product in such additions to cyclobutanones. Purification may be achieved by column chromatography.

  • Step 2: Curtius Rearrangement

    • Acid Chloride Formation: To a solution of the carboxylic acid from Step 1 (1.0 equiv) in dichloromethane containing a catalytic amount of DMF, add oxalyl chloride (1.2 equiv) dropwise at 0 °C. Stir at room temperature for 2 hours. Concentrate under reduced pressure to obtain the crude acid chloride.

    • Azide Formation & Rearrangement: Dissolve the crude acid chloride in acetone and add it dropwise to a cooled (0 °C) solution of sodium azide (1.5 equiv) in water. Stir vigorously for 1 hour. Extract the resulting carbonyl azide into toluene.

    • Carefully heat the toluene solution to 80-90 °C. The carbonyl azide will undergo rearrangement to the isocyanate with the evolution of N₂ gas. Caution: This step should be performed behind a blast shield with adequate ventilation.

    • After gas evolution ceases (approx. 1-2 hours), the solution of cis-3-isocyanato-1-methylcyclobutanol can be used directly in the next step.

  • Step 3: Boc Protection

    • To the toluene solution containing the isocyanate from Step 2, add tert-butanol (2.0 equiv).

    • Heat the mixture to 80 °C and stir for 12 hours.

    • Cool the reaction to room temperature and concentrate under reduced pressure.

    • Purify the residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the final product, this compound.[3]

Application in Medicinal Chemistry: Bruton's Tyrosine Kinase (BTK) Inhibitors

A prominent application of this cyclobutane scaffold is in the design of inhibitors for Bruton's Tyrosine Kinase (BTK). BTK is a crucial enzyme in the B-cell receptor (BCR) signaling pathway, and its dysregulation is implicated in various B-cell malignancies and autoimmune diseases.[2][4][5]

BTK Signaling Pathway

BTK_Pathway BCR B-Cell Receptor (BCR) LYN LYN/SYK BCR->LYN Antigen Binding BTK BTK LYN->BTK Phosphorylation PLCG2 PLCγ2 BTK->PLCG2 Activation DAG_IP3 DAG / IP3 PLCG2->DAG_IP3 Downstream Downstream Signaling (NF-κB, MAPK) DAG_IP3->Downstream Proliferation B-Cell Proliferation & Survival Downstream->Proliferation Inhibitor cis-Cyclobutane Containing Inhibitor (e.g., Remibrutinib) Inhibitor->BTK Inhibition

Caption: Simplified BTK signaling pathway and the point of intervention.

Structure-Activity Relationship (SAR) Insights

The cis-3-amino-1-methylcyclobutanol core provides a rigid scaffold that positions key functional groups for optimal interaction with the BTK active site. In the case of Remibrutinib (LOU064), the deprotected amine of the cyclobutane moiety is used as an anchor point to connect to the pyrimidine hinge-binding fragment of the inhibitor.[2][3]

The key interactions are:

  • Vectorial Projection: The cyclobutane ring projects the rest of the inhibitor molecule towards the solvent-exposed region of the active site, allowing for the incorporation of groups that enhance selectivity and pharmacokinetic properties.

  • Hydrogen Bonding: The tertiary hydroxyl group can act as a hydrogen bond donor or acceptor with nearby residues or water molecules in the active site, contributing to binding affinity.

  • Metabolic Hard Spot: The cyclobutane core itself is metabolically robust, preventing degradation at this position and contributing to a longer half-life.

Comparative Potency of BTK Inhibitors

The utility of this scaffold is demonstrated by the high potency of inhibitors that incorporate it.

CompoundTargetPotency (IC₅₀)Binding ModeReference
Ibrutinib BTK1.5 nMCovalent[4]
Acalabrutinib BTK5.1 nMCovalent[4]
Remibrutinib (LOU064) BTK1.0 nMCovalent[6]
Vecabrutinib (SNS-062) BTK (WT)4.6 nMNon-covalent[]
Vecabrutinib (SNS-062) BTK (C481S Mutant)1.1 nMNon-covalent[]

Table 1: Potency of selected BTK inhibitors. Remibrutinib and Vecabrutinib contain scaffolds derived from 3-aminocyclobutanol derivatives, demonstrating the high potency achievable with this core structure.

Key Experimental Protocols

The primary utility of this compound is as a synthetic intermediate. The following protocol details the crucial step of removing the Boc protecting group to liberate the amine for subsequent coupling reactions.

Protocol 2: N-Boc Deprotection

The tert-butyloxycarbonyl (Boc) group is a standard amine protecting group, prized for its stability to a wide range of conditions except for strong acids.

Method A: Standard Acidic Deprotection (TFA)

This is the most common and robust method for Boc deprotection.

  • Reaction Setup:

    • Dissolve this compound (1.0 equiv) in dichloromethane (DCM, approx. 0.1 M concentration).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add trifluoroacetic acid (TFA, 5-10 equiv). A common ratio is 1:1 DCM:TFA (v/v).

  • Reaction Execution:

    • Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature.

    • Continue stirring for 1-3 hours, monitoring the reaction progress by TLC or LC-MS until the starting material is fully consumed.

  • Work-up and Isolation:

    • Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA. Caution: TFA is corrosive.

    • The resulting residue is the trifluoroacetate salt of the free amine. It can often be used directly in the next step.

    • To obtain the free base, dissolve the residue in a minimal amount of water, cool to 0 °C, and basify to pH > 10 with 1M NaOH or saturated NaHCO₃ solution.

    • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or DCM, 3x).

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the free amine, cis-3-amino-1-methylcyclobutanol.

Method B: Milder Acidic Deprotection (HCl in Dioxane)

This method is useful when the substrate is sensitive to neat TFA.

  • Reaction Setup:

    • Dissolve this compound (1.0 equiv) in 1,4-dioxane or ethyl acetate.

    • Add a solution of 4M HCl in 1,4-dioxane (5-10 equiv) at room temperature.

  • Reaction Execution:

    • Stir at room temperature for 2-6 hours. Monitor by TLC or LC-MS. The hydrochloride salt of the product may precipitate from the solution.

  • Work-up and Isolation:

    • If a precipitate forms, it can be collected by filtration, washed with cold diethyl ether, and dried under vacuum.

    • Alternatively, the solvent can be removed under reduced pressure to yield the crude hydrochloride salt.

    • The free base can be obtained by following the basification and extraction procedure described in Method A.

Conclusion and Future Perspectives

This compound is a versatile and powerful building block for modern medicinal chemistry. Its rigid, three-dimensional structure provides a robust platform for developing drug candidates with improved metabolic stability and novel target interactions. The successful application of this scaffold in potent BTK inhibitors like Remibrutinib highlights its potential. As drug discovery continues to move beyond "flatland," the strategic incorporation of sp³-rich scaffolds such as this will be essential for creating the next generation of innovative therapeutics, not only in oncology but also in areas like central nervous system disorders where this scaffold has been identified as a key intermediate.[3]

References

Purification of cis-Tert-butyl 3-hydroxy-3-methylcyclobutylcarbamate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity for a Key Pharmaceutical Intermediate

cis-Tert-butyl 3-hydroxy-3-methylcyclobutylcarbamate is a vital building block in medicinal chemistry, frequently employed in the synthesis of novel therapeutics, particularly kinase inhibitors for oncology. Its rigid cyclobutane scaffold provides a unique three-dimensional framework that can impart favorable properties to drug candidates, such as improved metabolic stability and binding affinity. The presence of both a hydroxyl and a Boc-protected amine group offers versatile handles for further chemical modifications.

Given its role as a key intermediate, the purity of this compound is of paramount importance. Impurities, which can arise from the synthetic route, can lead to the formation of undesired side products in subsequent steps, complicating downstream processing and potentially impacting the safety and efficacy of the final active pharmaceutical ingredient (API). This application note provides a detailed guide to the purification of this compound, focusing on robust and scalable techniques to achieve high purity. We will delve into the rationale behind the choice of purification methods, provide step-by-step protocols, and offer troubleshooting guidance based on an understanding of potential impurities.

Understanding the Target Molecule and Potential Impurities

Before selecting a purification strategy, it is crucial to understand the physicochemical properties of the target compound and the likely impurities from its synthesis.

Physicochemical Properties:

PropertyValueSource
Molecular FormulaC₁₀H₁₉NO₃N/A
Molecular Weight201.26 g/mol N/A
AppearanceWhite to off-white solidN/A
PolarityModerately polarN/A
SolubilitySoluble in polar organic solvents (e.g., methanol, ethanol, ethyl acetate), sparingly soluble in non-polar solvents (e.g., hexanes).N/A

Potential Impurities from a Typical Synthetic Route:

A common synthetic route to cis-3-(tert-butoxycarbonylamino)-1-methylcyclobutan-1-ol involves the reduction of 3-(tert-butoxycarbonylamino)cyclobutanone followed by methylation. Based on this, potential impurities include:

  • Unreacted Starting Materials: 3-(tert-butoxycarbonylamino)cyclobutanone.

  • Diastereomeric Impurity: trans-Tert-butyl 3-hydroxy-3-methylcyclobutylcarbamate. The stereoselectivity of the reduction and methylation steps may not be absolute, leading to the formation of the trans isomer.

  • By-products from the Boc-protection step: Di-tert-butyl dicarbonate ((Boc)₂O) and its decomposition products.

  • Solvent Residues: Residual solvents from the reaction and work-up steps.

Purification Strategy: A Multi-pronged Approach

A combination of techniques is often necessary to achieve the desired purity. The choice of method will depend on the impurity profile and the scale of the purification.

Caption: A general workflow for the purification of this compound.

Protocol 1: Recrystallization for Bulk Purification

Recrystallization is an effective technique for removing insoluble impurities and significantly increasing the purity of the target compound, especially when dealing with larger quantities. The key to a successful recrystallization is the selection of an appropriate solvent system where the compound has high solubility at elevated temperatures and low solubility at room temperature or below.

Rationale for Solvent Selection: A binary solvent system, such as ethyl acetate and hexanes, is often ideal. Ethyl acetate is a good "solvent" in which the compound is readily soluble when hot, while hexanes act as an "anti-solvent," reducing the solubility upon cooling and promoting crystallization.

Step-by-Step Protocol:

  • Dissolution: In a suitable flask, dissolve the crude this compound in a minimal amount of hot ethyl acetate. Stir continuously to ensure complete dissolution.

  • Hot Filtration (Optional): If insoluble impurities are observed, perform a hot filtration through a pre-heated funnel with fluted filter paper to remove them.

  • Inducing Crystallization: Slowly add hexanes to the hot solution with continuous stirring until a slight turbidity persists.

  • Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Further cooling in an ice bath can enhance crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold hexanes to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Troubleshooting:

  • Oiling Out: If the compound separates as an oil instead of crystals, it may be due to too rapid cooling or an inappropriate solvent ratio. Try reheating the solution to dissolve the oil and adding a slightly larger proportion of the "solvent" (ethyl acetate) before cooling slowly.

  • No Crystal Formation: If no crystals form upon cooling, the solution may be too dilute. Evaporate some of the solvent and attempt to recrystallize. Seeding with a small crystal of the pure compound can also induce crystallization.

Protocol 2: Flash Column Chromatography for High Purity

Flash column chromatography is a highly effective method for separating the target compound from closely related impurities, such as the trans-diastereomer and other by-products with similar polarities.

Rationale for System Selection: A normal-phase silica gel column is suitable for this moderately polar compound. The eluent system is chosen to provide a good separation (ΔRf > 0.2) between the target compound and its impurities on a Thin Layer Chromatography (TLC) plate. A gradient elution is often employed to improve separation and reduce elution time.

Step-by-Step Protocol:

  • Column Packing: Pack a glass column with silica gel (230-400 mesh) as a slurry in the initial, less polar eluent (e.g., 20% ethyl acetate in hexanes).

  • Sample Loading: Dissolve the crude or partially purified compound in a minimal amount of dichloromethane or the initial eluent and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dry powder onto the top of the packed column.

  • Elution: Begin elution with the initial non-polar solvent mixture. Gradually increase the polarity of the eluent (e.g., from 20% to 50% ethyl acetate in hexanes) to elute the compounds from the column.

  • Fraction Collection: Collect fractions and monitor the elution by TLC.

  • Product Isolation: Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure using a rotary evaporator.

  • Drying: Dry the final product under high vacuum to remove any residual solvent.

Typical Chromatographic Conditions:

ParameterValue
Stationary PhaseSilica Gel (230-400 mesh)
Mobile PhaseGradient of Ethyl Acetate in Hexanes (e.g., 20% to 50%)
DetectionTLC with visualization by potassium permanganate stain

graph Column_Chromatography_Workflow {
rankdir=TB;
node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [fontname="Arial", fontsize=9];

Start [label="Start", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Pack_Column [label="Pack Column with Silica Gel"]; Load_Sample [label="Load Sample"]; Elute_Gradient [label="Elute with Solvent Gradient"]; Collect_Fractions [label="Collect Fractions"]; Monitor_TLC [label="Monitor Fractions by TLC"]; Combine_Fractions [label="Combine Pure Fractions"]; Evaporate_Solvent [label="Evaporate Solvent"]; Dry_Product [label="Dry Final Product"]; End [label="End", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];

Start -> Pack_Column; Pack_Column -> Load_Sample; Load_Sample -> Elute_Gradient; Elute_Gradient -> Collect_Fractions; Collect_Fractions -> Monitor_TLC; Monitor_TLC -> Combine_Fractions [label="Identify Pure Fractions"]; Combine_Fractions -> Evaporate_Solvent; Evaporate_Solvent -> Dry_Product; Dry_Product -> End; }

Caption: Workflow for Flash Column Chromatography Purification.

Conclusion

The purification of this compound to a high degree of purity is essential for its successful application in pharmaceutical synthesis. The choice of purification technique, either recrystallization for bulk material or flash column chromatography for high-purity requirements and diastereomeric separation, should be guided by the specific impurity profile of the crude product. By understanding the principles behind these methods and following the detailed protocols provided, researchers and drug development professionals can confidently obtain this key intermediate with the quality required for the synthesis of next-generation therapeutics.

Application Notes and Protocols: Leveraging cis-Tert-butyl 3-hydroxy-3-methylcyclobutylcarbamate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rise of the Cyclobutane Scaffold in Medicinal Chemistry

In the landscape of contemporary drug discovery, the quest for novel molecular architectures that confer improved potency, selectivity, and pharmacokinetic profiles is perpetual. Among the scaffolds that have garnered significant attention, the cyclobutane ring has emerged as a powerful tool for medicinal chemists.[1][2] Unlike its more flexible cycloalkane counterparts, the cyclobutane moiety possesses a unique, puckered three-dimensional structure that offers a degree of conformational rigidity.[1] This inherent structural constraint can be strategically employed to orient pharmacophoric elements in a manner that optimizes interactions with biological targets, thereby enhancing potency and selectivity.[3] Furthermore, the sp³-rich nature of the cyclobutane ring often leads to improved metabolic stability and other desirable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[3][4][5]

This document provides detailed application notes and protocols for a particularly versatile building block: cis-Tert-butyl 3-hydroxy-3-methylcyclobutylcarbamate . We will explore its strategic value in the design of novel therapeutics and provide practical, step-by-step guidance for its incorporation into drug discovery workflows.

The Strategic Advantage of this compound

This compound is a bifunctional molecule that presents medicinal chemists with a unique combination of features:

  • A Rigid Cyclobutane Core: Provides a well-defined three-dimensional scaffold to explore chemical space.[1][2]

  • A Protected Amine: The tert-butoxycarbonyl (Boc) protecting group offers a stable, yet readily cleavable, handle for subsequent elaboration of the amino functionality. This is a standard practice in multi-step organic syntheses.

  • A Tertiary Alcohol: The hydroxyl group serves as a key vector for further chemical modification, allowing for the introduction of a wide array of substituents to probe structure-activity relationships (SAR).[6]

  • Defined Stereochemistry: The cis relationship between the carbamate and the hydroxyl group provides a fixed spatial arrangement, reducing the complexity of diastereomeric mixtures in subsequent synthetic steps.

These features make this building block an ideal starting point for the synthesis of diverse compound libraries targeting a range of biological targets, including kinases, proteases, and G-protein coupled receptors (GPCRs).

Application in the Design of Kinase Inhibitors

The development of selective kinase inhibitors is a cornerstone of modern oncology and immunology research. The unique geometry of this compound can be leveraged to create novel hinge-binding motifs or to access previously unexplored regions of the ATP-binding pocket.

Conceptual Workflow for Kinase Inhibitor Synthesis

G A cis-Tert-butyl 3-hydroxy-3-methylcyclobutylcarbamate B Deprotection of Boc Group (e.g., TFA in DCM) A->B C Free Amine Intermediate B->C D Coupling with Heterocyclic Carboxylic Acid (Hinge-Binding Moiety) C->D Amide bond formation E Amide-Coupled Intermediate D->E F Derivatization of Tertiary Alcohol (e.g., Etherification, Esterification) E->F SAR Exploration G Final Kinase Inhibitor Candidate F->G

Figure 1: Conceptual workflow for the synthesis of a kinase inhibitor.

Protocol 1: Synthesis of a Novel Amide-Linked Kinase Inhibitor Scaffold

This protocol details the deprotection of the Boc group and subsequent coupling with a representative heterocyclic carboxylic acid, a common hinge-binding element in many kinase inhibitors.

Materials:

  • This compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • 2-Chloronicotinic acid (or other desired heterocyclic carboxylic acid)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Boc Deprotection:

    • Dissolve this compound (1.0 eq) in DCM (0.1 M).

    • Cool the solution to 0 °C in an ice bath.

    • Add TFA (10 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.

    • Concentrate the reaction mixture under reduced pressure.

    • Co-evaporate with toluene (3x) to remove residual TFA. The resulting amine salt is typically used in the next step without further purification.

  • Amide Coupling:

    • Dissolve the crude amine salt (1.0 eq) and 2-chloronicotinic acid (1.1 eq) in DMF (0.1 M).

    • Add DIPEA (3.0 eq) to the solution and stir for 5 minutes.

    • Add HATU (1.2 eq) in one portion.

    • Stir the reaction at room temperature for 12-18 hours, monitoring by TLC or LC-MS.

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution (2x), water (1x), and brine (1x).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to yield the desired amide.

Application in the Development of GPCR Modulators

The rigid cyclobutane core can serve as a bioisostere for more flexible aliphatic or aromatic moieties, often leading to improved selectivity and reduced off-target effects. The hydroxyl group can be functionalized to introduce substituents that interact with specific residues within the receptor binding pocket.

Protocol 2: Etherification of the Tertiary Alcohol for SAR Exploration

This protocol describes a general method for the etherification of the tertiary alcohol, allowing for the introduction of various substituents to probe for optimal receptor engagement.

Materials:

  • Product from Protocol 1 (or this compound if the amine is to remain protected)

  • Anhydrous tetrahydrofuran (THF)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Desired alkyl halide (e.g., benzyl bromide, methyl iodide)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Substrate Preparation:

    • Dissolve the starting alcohol (1.0 eq) in anhydrous THF (0.1 M) under an inert atmosphere (e.g., argon or nitrogen).

    • Cool the solution to 0 °C in an ice bath.

  • Deprotonation:

    • Carefully add NaH (1.5 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.

    • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Alkylation:

    • Add the desired alkyl halide (1.2 eq) dropwise to the reaction mixture.

    • Stir at room temperature for 4-16 hours, or gently heat if necessary, monitoring the reaction by TLC or LC-MS.

  • Work-up and Purification:

    • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine (1x), and dry over anhydrous magnesium sulfate.

    • Filter and concentrate the solution under reduced pressure.

    • Purify the crude product by silica gel column chromatography to yield the desired ether.

Quantitative Data Summary

Building BlockMolecular FormulaMolecular WeightKey Functional Groups
This compoundC₁₀H₁₉NO₃201.26 g/mol Boc-protected amine, Tertiary alcohol

Structure-Activity Relationship (SAR) Logic

The derivatization of this compound allows for a systematic exploration of SAR.

SAR cluster_0 Core Scaffold cluster_1 R1 Position (Amine) cluster_2 R2 Position (Alcohol) Core cis-3-amino-1-methylcyclobutanol R1 Hinge-binding moiety (e.g., heterocycle) Core->R1 Amide Linkage R2 Vector for SAR (e.g., ether, ester) Core->R2 Derivatization

Figure 2: SAR exploration strategy.

By systematically varying the R1 and R2 groups, researchers can fine-tune the pharmacological properties of the resulting compounds. For instance, modifications at the R1 position can modulate affinity for the target protein, while changes at the R2 position can be used to optimize solubility, cell permeability, and metabolic stability.

Conclusion

This compound represents a valuable and versatile building block for modern drug discovery. Its unique structural features provide a robust platform for the design and synthesis of novel therapeutic agents with potentially superior pharmacological profiles. The protocols outlined in this document offer a practical starting point for researchers and scientists to unlock the potential of this promising scaffold in their drug development programs.

References

Application Notes and Protocols: The Strategic Use of cis-Tert-butyl 3-hydroxy-3-methylcyclobutylcarbamate in the Development of Novel Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rising Prominence of Cyclobutane Scaffolds in Modern Drug Discovery

In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that impart advantageous physicochemical and pharmacological properties is perpetual. Among these, strained ring systems have garnered significant attention, with the cyclobutane motif emerging as a particularly valuable component in the design of contemporary therapeutics.[1] Unlike more flexible cycloalkanes, the inherent ring strain of cyclobutane results in a puckered conformation, offering a rigid three-dimensional structure that can enhance binding affinity, improve metabolic stability, and provide unique vectors for chemical exploration.[2][3] The strategic incorporation of cyclobutane rings has been instrumental in the development of several marketed drugs, including the anticancer agent Carboplatin and the hepatitis C virus (HCV) protease inhibitor Boceprevir.[1]

This guide focuses on a key building block that leverages the benefits of the cyclobutane core: cis-Tert-butyl 3-hydroxy-3-methylcyclobutylcarbamate . This versatile intermediate, featuring a protected amine and a tertiary alcohol on a stereochemically defined cyclobutane ring, serves as a powerful tool for medicinal chemists. Its distinct functional handles allow for selective and directional synthesis, making it an ideal starting point for constructing complex molecules, particularly those targeting the central nervous system (CNS).[4][5] These application notes will provide detailed protocols and scientific rationale for the use of this compound in the synthesis of advanced therapeutic candidates, with a focus on its application in the development of dual orexin receptor antagonists for the treatment of sleep disorders.

Core Attributes of this compound

The utility of this building block stems from its unique combination of structural features, which are summarized in the table below.

PropertyValueSignificance in Synthesis
Molecular Formula C₁₀H₁₉NO₃Provides a compact and rigid scaffold.
Molecular Weight 201.26 g/mol Ideal for use in fragment-based drug discovery and as a core component in lead optimization.
Functional Groups Boc-protected amine, Tertiary alcoholAllows for sequential and selective chemical transformations. The Boc group is a stable protecting group that can be removed under acidic conditions, while the tertiary alcohol is a nucleophile suitable for etherification and other coupling reactions.
Stereochemistry cisThe defined stereochemistry provides precise control over the spatial orientation of substituents, which is critical for target engagement.

Application in the Synthesis of Dual Orexin Receptor Antagonists

The orexin system, comprising neuropeptides orexin-A and orexin-B and their receptors OX1R and OX2R, is a key regulator of sleep and wakefulness.[6] Dual orexin receptor antagonists (DORAs) have emerged as a novel class of therapeutics for the treatment of insomnia, with suvorexant being a notable example.[1] The synthesis of potent and selective DORAs often involves the incorporation of rigid scaffolds that can appropriately position key pharmacophoric elements for optimal receptor binding. The cis-3-hydroxy-3-methylcyclobutyl moiety has proven to be an effective scaffold in this context.

Below is a depiction of the orexin signaling pathway, which is the target of the therapeutics discussed in the following protocols.

orexin_signaling_pathway Orexin Neuron Orexin Neuron Orexin-A / Orexin-B Orexin-A / Orexin-B Orexin Neuron->Orexin-A / Orexin-B releases OX1R / OX2R OX1R / OX2R Orexin-A / Orexin-B->OX1R / OX2R binds to Gq/11 or Gi/o Gq/11 or Gi/o OX1R / OX2R->Gq/11 or Gi/o activates Downstream Signaling Downstream Signaling Gq/11 or Gi/o->Downstream Signaling initiates Wakefulness Promotion Wakefulness Promotion Downstream Signaling->Wakefulness Promotion leads to DORA Dual Orexin Receptor Antagonist DORA->OX1R / OX2R blocks

Orexin signaling pathway and the action of a Dual Orexin Receptor Antagonist (DORA).

Protocols for Synthetic Transformations

The following protocols provide detailed, step-by-step procedures for key synthetic transformations involving this compound.

Protocol 1: Williamson Ether Synthesis for Coupling to a Heterocyclic Core

This protocol details the etherification of this compound with a suitable heterocyclic electrophile, a key step in the synthesis of many orexin receptor antagonists. The Williamson ether synthesis is a reliable method for forming ether linkages, typically involving the reaction of an alkoxide with a primary alkyl halide or sulfonate.[3] In this case, the tertiary alcohol is deprotonated with a strong base to form the nucleophilic alkoxide, which then displaces a leaving group on the heterocyclic ring.

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_process Process cluster_products Products Cyclobutanol This compound Deprotonation Formation of Alkoxide Cyclobutanol->Deprotonation Heterocycle 2-Chloro-5-fluoropyrimidine SNAr Nucleophilic Aromatic Substitution Heterocycle->SNAr Base Sodium Hydride (NaH) Base->Deprotonation Deprotonation->SNAr Ether_Product tert-Butyl (cis-3-((5-fluoropyrimidin-2-yl)oxy)-3-methylcyclobutyl)carbamate SNAr->Ether_Product Byproduct NaCl SNAr->Byproduct

Workflow for the Williamson Ether Synthesis.

Materials:

  • This compound

  • 2-Chloro-5-fluoropyrimidine

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Nitrogen or Argon atmosphere setup

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq).

  • Solvent Addition: Add anhydrous DMF to dissolve the starting material.

  • Base Addition: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (1.2 eq) portion-wise. Caution: Hydrogen gas is evolved.

  • Alkoxide Formation: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour.

  • Electrophile Addition: Add a solution of 2-chloro-5-fluoropyrimidine (1.1 eq) in anhydrous DMF dropwise to the reaction mixture.

  • Reaction: Heat the reaction mixture to 60 °C and stir for 12-16 hours, monitoring the reaction progress by TLC or LC-MS.

  • Workup: Cool the reaction mixture to room temperature and carefully quench by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of DMF).

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired ether product.

Expected Results:

This reaction typically proceeds with good to excellent yields, depending on the specific substrates and reaction conditions. The product, tert-Butyl (cis-3-((5-fluoropyrimidin-2-yl)oxy)-3-methylcyclobutyl)carbamate, can be characterized by standard spectroscopic techniques (¹H NMR, ¹³C NMR, MS).

Starting MaterialProductYieldPurityReference
This compoundtert-Butyl (cis-3-((5-fluoropyrimidin-2-yl)oxy)-3-methylcyclobutyl)carbamate~75-85%>95% (after chromatography)Based on similar reactions in patent literature.
Protocol 2: Mitsunobu Reaction for C-O Bond Formation with Inversion of Stereochemistry

The Mitsunobu reaction is a powerful tool for the conversion of primary and secondary alcohols to a variety of functional groups, including esters and ethers, with inversion of stereochemistry.[7] This reaction is particularly useful when direct SN2 displacement is not feasible. While the tertiary alcohol of this compound is generally not a suitable substrate for the classical Mitsunobu reaction, this protocol is presented for the closely related secondary alcohol, cis-tert-butyl 3-hydroxycyclobutylcarbamate, to illustrate the versatility of the cyclobutane scaffold. This transformation is valuable for accessing the trans diastereomer, providing an alternative stereochemical arrangement for structure-activity relationship (SAR) studies.

Mitsunobu_Reaction cluster_reactants Reactants cluster_process Process cluster_products Products Cyclobutanol cis-tert-Butyl 3-hydroxycyclobutylcarbamate Activation Formation of Oxyphosphonium Salt Cyclobutanol->Activation Nucleophile p-Nitrophenol SN2_Displacement Nucleophilic Attack with Inversion Nucleophile->SN2_Displacement Reagents DIAD / PPh₃ Reagents->Activation Activation->SN2_Displacement Ether_Product trans-tert-Butyl 3-(4-nitrophenoxy)cyclobutylcarbamate SN2_Displacement->Ether_Product Byproducts DIAD-H₂ / Ph₃P=O SN2_Displacement->Byproducts

Workflow for the Mitsunobu Reaction.

Materials:

  • cis-tert-Butyl 3-hydroxycyclobutylcarbamate

  • p-Nitrophenol

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Nitrogen or Argon atmosphere setup

  • Syringe pump (for slow addition of DIAD)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add cis-tert-butyl 3-hydroxycyclobutylcarbamate (1.0 eq), p-nitrophenol (1.2 eq), and triphenylphosphine (1.5 eq).

  • Solvent Addition: Add anhydrous THF to dissolve the reactants.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Reagent Addition: Slowly add diisopropyl azodicarboxylate (1.5 eq) dropwise via a syringe pump over 30 minutes. Note: The reaction is exothermic.

  • Reaction: Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 12-18 hours. Monitor the reaction by TLC or LC-MS.

  • Concentration: Remove the solvent under reduced pressure.

  • Workup: Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to remove triphenylphosphine oxide and the reduced DIAD byproduct, yielding the desired trans ether product.

Expected Results:

The Mitsunobu reaction typically provides the inverted product in moderate to good yields. The formation of the trans product can be confirmed by NMR spectroscopy, observing changes in the coupling constants of the cyclobutane ring protons.

Starting MaterialProductStereochemistryYieldReference
cis-tert-Butyl 3-hydroxycyclobutylcarbamatetrans-tert-Butyl 3-(4-nitrophenoxy)cyclobutylcarbamateInversion (cis to trans)~60-75%General Mitsunobu reaction principles.[7][8]

Conclusion and Future Perspectives

This compound and its analogues are valuable and versatile building blocks in the synthesis of novel therapeutics. The protocols outlined above demonstrate their utility in key bond-forming reactions that are central to modern drug discovery. The rigid, three-dimensional nature of the cyclobutane core offers a distinct advantage in the design of molecules that require precise conformational control for optimal target engagement. As the field of medicinal chemistry continues to move towards greater structural diversity and complexity, the strategic use of such well-defined, functionalized scaffolds will undoubtedly play an increasingly important role in the development of the next generation of medicines.

References

Experimental procedure for coupling reactions with cis-Tert-butyl 3-hydroxy-3-methylcyclobutylcarbamate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Palladium-Catalyzed Cross-Coupling Reactions with cis-Tert-butyl 3-hydroxy-3-methylcyclobutylcarbamate

Introduction: The Strategic Value of the Cyclobutane Scaffold

The cyclobutane motif is a highly sought-after structural element in modern medicinal chemistry. Its rigid, three-dimensional nature allows for precise conformational constraint of molecules, a critical factor in enhancing binding affinity and selectivity for biological targets. This compound is a particularly valuable building block, offering a stereochemically defined core that is primed for synthetic diversification.[1] Its Boc-protected amine and tertiary alcohol functionalities serve as versatile handles for introducing molecular complexity.

Palladium-catalyzed cross-coupling reactions represent the gold standard for constructing carbon-carbon and carbon-heteroatom bonds with exceptional predictability and functional group tolerance.[2] Seminal methodologies such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings have revolutionized drug discovery by enabling the modular assembly of complex molecular architectures.[3][4][5]

This document provides detailed application notes and validated protocols for leveraging these powerful transformations on the this compound scaffold. The focus is not merely on procedural steps but on the underlying scientific rationale, empowering researchers to adapt and troubleshoot these methods effectively.

Core Principle: The Palladium Catalytic Cycle

At the heart of these transformations lies the Pd(0)/Pd(II) catalytic cycle. Understanding this fundamental process is key to mastering cross-coupling chemistry. The cycle universally proceeds through three key stages:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-electrophile bond (e.g., C-X, where X is a halide or triflate), oxidizing to a Pd(II) complex.[6]

  • Transmetalation: A nucleophilic organometallic reagent (e.g., organoboron, organotin) exchanges its organic group with a ligand on the Pd(II) complex.[6]

  • Reductive Elimination: The two organic partners on the Pd(II) complex couple and are expelled, forming the new C-C or C-heteroatom bond and regenerating the active Pd(0) catalyst.[6]

Palladium Catalytic Cycle pd0 LₙPd(0) (Active Catalyst) ox_add Oxidative Addition pd0->ox_add pd2_complex R¹-Pd(II)-X (L)ₘ ox_add->pd2_complex R¹-X transmetal Transmetalation pd2_complex->transmetal pd2_coupled R¹-Pd(II)-R² (L)ₘ transmetal->pd2_coupled R²-M red_elim Reductive Elimination pd2_coupled->red_elim red_elim->pd0 R¹-R² Suzuki-Miyaura Workflow start cis-Tert-butyl 3-hydroxy-3-methylcyclobutylcarbamate activation Activation Step: Triflic Anhydride, Pyridine start->activation intermediate Activated Substrate (Cyc-OTf) activation->intermediate coupling Suzuki Coupling: Ar-B(OH)₂, Pd Catalyst, Base intermediate->coupling product Coupled Product (Cyc-Ar) coupling->product Buchwald-Hartwig Workflow start Activated Substrate (Cyc-OTf) coupling Buchwald-Hartwig Amination: R¹R²NH, Pd Precatalyst, Ligand, Base start->coupling product Coupled Amine Product (Cyc-NR¹R²) coupling->product Sonogashira Workflow start Activated Substrate (Cyc-OTf) coupling Sonogashira Coupling: Terminal Alkyne, Pd Cat., CuI, Base start->coupling product Coupled Alkyne Product coupling->product

References

The Strategic Deployment of cis-Tert-butyl 3-hydroxy-3-methylcyclobutylcarbamate in the Synthesis of Complex Molecules: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emergence of Substituted Cyclobutanes in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the pursuit of novel molecular architectures that confer advantageous pharmacokinetic and pharmacodynamic properties is relentless. Among the scaffolds that have garnered significant interest are substituted cyclobutane rings. Their inherent ring strain and well-defined three-dimensional geometry offer a unique conformational rigidity that can be exploited to enhance binding affinity and selectivity for biological targets.[1] Furthermore, the cyclobutane motif can serve as a bioisostere for other commonly used groups, such as gem-dimethyl or phenyl rings, while offering a distinct vector space for substituent placement.

This guide focuses on a particularly valuable building block: cis-tert-butyl 3-hydroxy-3-methylcyclobutylcarbamate . The strategic placement of a Boc-protected amine and a tertiary alcohol on a cis-configured cyclobutane framework provides a versatile platform for the synthesis of a diverse array of complex molecules, including kinase inhibitors and other biologically active compounds. The cis relationship of the functional groups allows for specific spatial arrangements of substituents, which can be crucial for molecular recognition by target proteins. This document provides a detailed exploration of the synthesis and application of this key intermediate, offering both the theoretical underpinnings and practical, field-proven protocols for its use in research and development.

Plausible Synthetic Route to this compound

Conceptual Workflow for the Synthesis

The proposed synthesis commences with a commercially available cyclobutanone, which undergoes stereoselective functionalization to introduce the required amine and hydroxyl moieties.

A 3-Methylcyclobut-2-en-1-one B 3-Methylcyclobutanone A->B Hydrogenation C cis-3-Amino-1-methylcyclobutanol B->C Reductive Amination D This compound C->D Boc Protection

Caption: Proposed synthetic workflow for the target molecule.

Detailed Experimental Protocol

Step 1: Synthesis of 3-Methylcyclobutanone

This initial step involves the reduction of the double bond in 3-methylcyclobut-2-en-1-one.

  • Reaction: To a solution of 3-methylcyclobut-2-en-1-one (1.0 eq) in ethanol in a high-pressure reaction vessel is added 10% Palladium on carbon (0.05 eq).

  • Conditions: The vessel is purged with nitrogen and then pressurized with hydrogen gas to 50 psi. The reaction mixture is stirred vigorously at room temperature for 12 hours.

  • Work-up and Purification: The reaction mixture is filtered through a pad of Celite to remove the catalyst, and the filtrate is concentrated under reduced pressure. The resulting crude oil is purified by vacuum distillation to afford 3-methylcyclobutanone.

Step 2: Synthesis of cis-3-Amino-1-methylcyclobutanol

A stereoselective reductive amination is employed to introduce the amino group.

  • Reaction: To a solution of 3-methylcyclobutanone (1.0 eq) in methanol is added ammonium acetate (10 eq). The mixture is stirred at room temperature for 1 hour.

  • Reduction: The reaction is cooled to 0 °C, and sodium cyanoborohydride (1.5 eq) is added portion-wise. The reaction is allowed to warm to room temperature and stirred for 24 hours.

  • Work-up and Purification: The solvent is removed under reduced pressure. The residue is dissolved in water and the pH is adjusted to >12 with 2 M NaOH. The aqueous layer is extracted with dichloromethane (3 x). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel to yield cis-3-amino-1-methylcyclobutanol. The cis isomer is typically the major product under these conditions.

Step 3: Synthesis of this compound

The final step is the protection of the amino group with a tert-butoxycarbonyl (Boc) group.

  • Reaction: To a solution of cis-3-amino-1-methylcyclobutanol (1.0 eq) in a 1:1 mixture of tetrahydrofuran and water is added di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) and sodium bicarbonate (2.0 eq).

  • Conditions: The reaction mixture is stirred at room temperature for 18 hours.

  • Work-up and Purification: The reaction mixture is diluted with water and extracted with ethyl acetate (3 x). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash chromatography on silica gel to afford the final product, this compound.

StepStarting MaterialKey ReagentsProductTypical Yield (%)
13-Methylcyclobut-2-en-1-oneH₂, Pd/C3-Methylcyclobutanone>90
23-MethylcyclobutanoneNH₄OAc, NaBH₃CNcis-3-Amino-1-methylcyclobutanol60-70
3cis-3-Amino-1-methylcyclobutanolBoc₂O, NaHCO₃This compound>95

Application in the Synthesis of Kinase Inhibitors

The utility of cis-3-aminocyclobutanol derivatives as key intermediates is exemplified in the synthesis of a novel class of kinase inhibitors. The following protocol is adapted from the work of Helal et al. on the stereoselective synthesis of cis-1,3-disubstituted cyclobutyl kinase inhibitors.[2] This demonstrates how the Boc-protected amino alcohol can be strategically employed in a multi-step synthesis.

Conceptual Workflow for Kinase Inhibitor Synthesis

The synthesis involves the deprotection of the Boc group, followed by a nucleophilic aromatic substitution reaction with a suitable heterocyclic electrophile. The hydroxyl group is then oxidized to a ketone, which can be further functionalized.

A This compound B cis-3-Amino-1-methylcyclobutanol A->B Boc Deprotection (e.g., TFA) C cis-3-((Heteroaryl)amino)-1-methylcyclobutanol B->C Nucleophilic Aromatic Substitution D 3-((Heteroaryl)amino)-3-methylcyclobutanone C->D Oxidation (e.g., Dess-Martin) E Final Kinase Inhibitor D->E Further Functionalization

Caption: Synthetic workflow for a kinase inhibitor.

Detailed Experimental Protocol

Step 1: Boc Deprotection

  • Reaction: To a solution of this compound (1.0 eq) in dichloromethane is added trifluoroacetic acid (TFA, 10 eq) at 0 °C.

  • Conditions: The reaction is stirred at room temperature for 2 hours.

  • Work-up: The solvent and excess TFA are removed under reduced pressure. The residue is dissolved in dichloromethane and washed with saturated aqueous sodium bicarbonate. The aqueous layer is further extracted with dichloromethane. The combined organic layers are dried and concentrated to give the crude cis-3-amino-1-methylcyclobutanol, which is used in the next step without further purification.

Step 2: Nucleophilic Aromatic Substitution

This step couples the cyclobutane core to the heterocyclic component of the kinase inhibitor.[2]

  • Reaction: A solution of cis-3-amino-1-methylcyclobutanol (1.0 eq) and a suitable heteroaryl halide (e.g., 2,4-dichloro-5-fluoropyrimidine, 1.1 eq) in isopropanol is treated with diisopropylethylamine (DIPEA, 3.0 eq).

  • Conditions: The reaction mixture is heated to 80 °C for 16 hours.

  • Work-up and Purification: The reaction is cooled to room temperature and the solvent is removed under reduced pressure. The residue is purified by flash chromatography on silica gel to afford the desired cis-3-((heteroaryl)amino)-1-methylcyclobutanol.

Step 3: Oxidation to the Cyclobutanone

The tertiary alcohol is oxidized to the corresponding ketone, providing a handle for further diversification.

  • Reaction: To a solution of the alcohol from the previous step (1.0 eq) in dichloromethane is added Dess-Martin periodinane (1.5 eq) at room temperature.

  • Conditions: The reaction is stirred for 3 hours.

  • Work-up and Purification: The reaction is quenched by the addition of a saturated aqueous solution of sodium thiosulfate. The layers are separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with saturated aqueous sodium bicarbonate and brine, then dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by flash chromatography to yield the 3-((heteroaryl)amino)-3-methylcyclobutanone.

StepStarting MaterialKey ReagentsProductTypical Yield (%)
1This compoundTFAcis-3-Amino-1-methylcyclobutanol>95 (crude)
2cis-3-Amino-1-methylcyclobutanolHeteroaryl halide, DIPEAcis-3-((Heteroaryl)amino)-1-methylcyclobutanol70-85
3cis-3-((Heteroaryl)amino)-1-methylcyclobutanolDess-Martin periodinane3-((Heteroaryl)amino)-3-methylcyclobutanone80-90

Mechanistic Considerations and Rationale for Experimental Choices

The synthetic utility of this compound is rooted in the predictable reactivity of its functional groups and the stereochemical control offered by the cyclobutane scaffold.

  • Boc Protection: The use of a Boc protecting group for the amine is standard practice in multi-step synthesis. It is stable to a wide range of reaction conditions and can be readily removed under acidic conditions without affecting other functional groups.

  • Nucleophilic Aromatic Substitution: The electron-withdrawing nature of the heteroaromatic ring in the kinase inhibitor precursor activates it towards nucleophilic attack by the amino group of the deprotected intermediate. The use of a non-nucleophilic base like DIPEA is crucial to scavenge the HCl generated during the reaction without competing with the primary amine nucleophile.

  • Dess-Martin Oxidation: The Dess-Martin periodinane is a mild and selective oxidizing agent for primary and secondary alcohols. Its use is advantageous as it avoids the harsh conditions and heavy metal waste associated with other oxidation methods.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex molecules, particularly in the field of drug discovery. Its well-defined stereochemistry and orthogonal functional groups allow for the controlled and predictable introduction of molecular complexity. The protocols and workflows detailed in this guide provide a solid foundation for researchers and drug development professionals to leverage the unique properties of this important synthetic intermediate in their own research endeavors.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of cis-Tert-butyl 3-hydroxy-3-methylcyclobutylcarbamate

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, I've designed this technical support center to provide in-depth, field-proven insights into the synthesis of cis-Tert-butyl 3-hydroxy-3-methylcyclobutylcarbamate. This guide moves beyond simple step-by-step instructions to explain the causality behind experimental choices, ensuring a robust and reproducible synthetic protocol.

This guide is structured to address the most common challenges encountered during the synthesis of this key pharmaceutical intermediate. The primary synthetic route discussed involves the stereoselective addition of a methyl Grignard reagent to 3-(tert-butoxycarbonylamino)cyclobutanone.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic strategy for preparing this compound?

A1: The most direct and widely employed strategy is the nucleophilic addition of a methyl organometallic reagent, typically methylmagnesium bromide (MeMgBr), to the carbonyl group of N-Boc-3-aminocyclobutanone. This reaction, followed by an aqueous workup, yields the desired tertiary alcohol. The stereoselectivity of this addition is crucial for obtaining the desired cis isomer.

Q2: Why is the cis isomer the expected major product in the Grignard addition?

A2: The stereochemical outcome is primarily dictated by steric hindrance. The puckered cyclobutane ring and the bulky tert-butoxycarbonyl (Boc) protecting group on the C3 amine create a sterically demanding environment. Nucleophilic attack by the Grignard reagent will preferentially occur from the face opposite to the bulky Boc-amino substituent, leading to the formation of the cis product where the newly introduced methyl group and the existing amino group are on the same side of the ring relative to the hydroxyl group. This is a common phenomenon in nucleophilic additions to substituted cyclobutanones.

Q3: How can I confirm the stereochemistry of my final product?

A3: Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method for assigning the stereochemistry. Specifically, 1H NMR and 2D NMR techniques like NOESY can be used. For 1,3-disubstituted cyclobutanes, the relative orientation of the substituents influences the chemical shifts and coupling constants of the ring protons. In the cis isomer, you would expect to see specific through-space correlations in a NOESY experiment between the protons of the newly installed methyl group and the protons on the same face of the cyclobutane ring. Comparing the obtained spectra with reference data for the cis and trans isomers is the gold standard for confirmation.[1]

Q4: What are the critical parameters to control during the Grignard reaction?

A4: The most critical parameters are:

  • Anhydrous Conditions: Grignard reagents are highly reactive towards protic sources, including water. All glassware must be rigorously dried, and anhydrous solvents must be used to prevent quenching the reagent and reducing the yield.

  • Temperature Control: The addition of the Grignard reagent to the ketone is exothermic. Maintaining a low temperature (e.g., -78 °C to 0 °C) during the addition is crucial to minimize side reactions and, in some cases, can enhance diastereoselectivity.

  • Reagent Quality and Stoichiometry: The Grignard reagent should be freshly prepared or titrated to determine its exact concentration. Using an appropriate molar excess (typically 1.1 to 1.5 equivalents) ensures complete conversion of the starting ketone.

Troubleshooting Guide: Grignard Reaction and Workup

This section addresses specific problems that may arise during the synthesis.

Problem 1: Low or No Product Yield
Symptom Potential Cause Solution
Reaction does not initiate (no exotherm).Inactive magnesium surface (oxide layer).Activate the magnesium turnings prior to use by crushing them, treating with a crystal of iodine, or adding a small amount of 1,2-dibromoethane.
Presence of moisture in glassware or solvent.Flame-dry all glassware under vacuum and use freshly distilled anhydrous solvents (e.g., THF, diethyl ether).
Starting material is recovered after workup.Enolization: The Grignard reagent acts as a base, deprotonating the α-carbon of the ketone, especially if the ketone is sterically hindered.[2][3][4]Perform the reaction at a lower temperature (-78 °C) to favor nucleophilic addition over deprotonation. Consider using a less basic organometallic reagent if enolization is severe.
Quenched Grignard reagent.Ensure all reagents and solvents are strictly anhydrous. Titrate the Grignard reagent before use to confirm its concentration.
A significant amount of a secondary alcohol is formed.Reduction: If the Grignard reagent has β-hydrogens (e.g., ethylmagnesium bromide), it can reduce the ketone via a hydride transfer.[4]This is less of a concern with methylmagnesium bromide, which lacks β-hydrogens. However, ensure the purity of your Grignard reagent.
Problem 2: Poor cis:trans Diastereoselectivity
Symptom Potential Cause Solution
NMR analysis shows a significant amount of the trans isomer.Elevated reaction temperature.Higher temperatures can reduce the kinetic preference for the cis product. Maintain a low temperature (e.g., -78 °C) throughout the addition of the Grignard reagent.
Chelation control interfering with steric control.While less likely with a Boc-protected amine, the nitrogen or carbonyl oxygen could potentially coordinate with the magnesium ion, altering the preferred face of attack. Using a non-chelating solvent like toluene might influence the stereochemical outcome.
Problem 3: Difficult Product Purification
Symptom Potential Cause Solution
cis and trans isomers are difficult to separate by column chromatography.Similar polarities of the diastereomers.Optimize the chromatography conditions. A less polar solvent system (e.g., hexanes/ethyl acetate) may provide better separation. Consider using a different stationary phase or explore preparative HPLC if high purity is required. Recrystallization from a suitable solvent system can also be an effective method for separating diastereomers.
Emulsion formation during aqueous workup.Magnesium salts forming emulsions.Add the reaction mixture to a saturated aqueous solution of ammonium chloride (NH4Cl) instead of water for quenching. This helps to break up the magnesium alkoxide complexes and minimize emulsion formation.

Experimental Protocols and Workflows

Workflow for the Synthesis of this compound

G cluster_0 Reaction Setup cluster_1 Grignard Addition cluster_2 Workup and Isolation cluster_3 Purification and Analysis A Flame-dry glassware under vacuum B Add 3-(Boc-amino)cyclobutanone and anhydrous THF A->B C Cool to -78 °C (dry ice/acetone bath) B->C D Slowly add MeMgBr (1.2 eq) via syringe C->D E Stir at -78 °C for 1-2 hours D->E F Monitor reaction by TLC E->F G Quench with sat. aq. NH4Cl F->G H Extract with Ethyl Acetate G->H I Dry organic layer (Na2SO4), filter, and concentrate H->I J Purify by flash column chromatography (Hexanes/EtOAc) I->J K Characterize by NMR to confirm stereochemistry and purity J->K

Caption: Synthetic workflow for the Grignard reaction.

Troubleshooting Decision Tree

G start Low Yield or Reaction Failure q1 Was starting material recovered? start->q1 a1_yes Likely Enolization or Quenched Reagent q1->a1_yes Yes a1_no Complex mixture or decomposition q1->a1_no No sol1 Troubleshoot: 1. Check for moisture. 2. Titrate Grignard reagent. 3. Lower reaction temperature. a1_yes->sol1 sol2 Troubleshoot: 1. Check reaction temperature. 2. Ensure inert atmosphere. 3. Verify reagent purity. a1_no->sol2

Caption: Decision tree for low yield issues.

Representative Protocol

Materials:

  • 3-(tert-butoxycarbonylamino)cyclobutanone

  • Methylmagnesium bromide (3.0 M in diethyl ether)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH4Cl)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 3-(tert-butoxycarbonylamino)cyclobutanone (1.0 eq).

  • Dissolve the ketone in anhydrous THF (approx. 0.1 M concentration).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add methylmagnesium bromide (1.2 eq) dropwise via syringe, ensuring the internal temperature does not rise significantly.

  • Stir the reaction mixture at -78 °C for 1.5 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Carefully quench the reaction by the slow addition of saturated aqueous NH4Cl solution at -78 °C.

  • Allow the mixture to warm to room temperature.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as the major diastereomer.

References

Technical Support Center: Synthesis of cis-Tert-butyl 3-hydroxy-3-methylcyclobutylcarbamate

Author: BenchChem Technical Support Team. Date: January 2026

Version: 1.0

Introduction

Welcome to the technical support guide for the synthesis of cis-tert-butyl 3-hydroxy-3-methylcyclobutylcarbamate. This molecule is a valuable building block in medicinal chemistry, often used for constructing constrained peptidomimetics and other biologically active compounds.[1][2] The synthesis, typically involving the addition of a methyl Grignard reagent to a protected aminocyclobutanone, is a powerful transformation for creating a quaternary center. However, it is not without its challenges.

This guide is designed for researchers, chemists, and drug development professionals. It provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols based on established chemical principles and field-proven insights. Our goal is to help you navigate the common pitfalls of this synthesis, from low yields to issues with stereoselectivity, ensuring a successful and reproducible outcome.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during the synthesis. Each issue is presented in a question-and-answer format, detailing the probable causes and providing step-by-step corrective actions.

Q1: My reaction yield is significantly lower than expected. What are the most likely causes?

Low yield is the most common issue, often stemming from one of several competing side reactions or suboptimal conditions. The primary culprits are enolization of the starting ketone, impure reagents, and poor temperature control.

Probable Cause 1: Enolization of the Ketone

The Grignard reagent (e.g., MeMgBr) is not only a potent nucleophile but also a strong base.[3][4] If the nucleophilic addition to the carbonyl is sterically hindered or slow, the Grignard reagent can instead act as a base, abstracting an alpha-proton from the cyclobutanone to form a magnesium enolate.[3][5] Upon aqueous workup, this enolate is protonated, regenerating the starting material and thus lowering the yield of the desired alcohol.[3][6] This is particularly problematic with sterically bulky ketones.[7][8]

Solutions:

  • Temperature Control: Perform the Grignard addition at low temperatures (e.g., -78 °C to -40 °C).[9][10] Lower temperatures disfavor the enolization pathway, which typically has a higher activation energy than the desired nucleophilic addition.

  • Rate of Addition: Add the Grignard reagent slowly and dropwise to the solution of the ketone. This maintains a low instantaneous concentration of the Grignard reagent, minimizing its opportunity to act as a base.

  • Choice of Grignard Reagent: While you are adding a methyl group, ensure the Grignard reagent is of high quality. The presence of magnesium hydroxides or oxides from degradation can exacerbate side reactions. Consider titrating the Grignard reagent before use to determine its exact molarity.

Probable Cause 2: Impure or Wet Reagents and Glassware

Grignard reagents react rapidly with protic sources, including water and alcohols.[11] Any moisture in the solvent (typically THF or diethyl ether), on the glassware, or in the ketone starting material will quench the Grignard reagent, reducing the effective amount available for the reaction and forming undesired alkane byproducts.

Solutions:

  • Solvent Purity: Use freshly distilled, anhydrous solvents. Tetrahydrofuran (THF) should be dried over sodium/benzophenone until the characteristic blue color of the ketyl radical persists.[12]

  • Glassware Preparation: All glassware must be rigorously dried before use, typically by oven-drying at >120 °C for several hours and then cooling under a stream of dry nitrogen or argon.

  • Atmosphere: Conduct the entire reaction under an inert atmosphere (dry nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.

Q2: My final product is a mixture of cis and trans isomers. How can I improve the stereoselectivity for the cis product?

Achieving high diastereoselectivity is critical. The formation of the undesired trans isomer complicates purification and reduces the yield of the target compound. The stereochemical outcome is dictated by the direction of the nucleophilic attack on the cyclobutanone ring.

Probable Cause: Competing Trajectories of Nucleophilic Attack

The Boc-amino group at the C3 position is bulky and can direct the incoming nucleophile. For the desired cis product, the methyl group must add from the same face of the ring as the Boc-amino group's substituent is effectively pointing. However, attack from the opposite face, leading to the trans product, is also possible. The planarity of the carbonyl group allows for attack from either face, and the puckered nature of the cyclobutane ring creates distinct steric environments.

Solutions:

  • Chelation Control: The presence of a Lewis basic group (like the carbamate) can influence the stereochemistry. While the Boc group itself is not strongly chelating, using specific Lewis acidic additives could potentially help organize the transition state. However, the most reliable methods often rely on steric control.

  • Temperature Optimization: As with yield, temperature plays a key role. Lowering the reaction temperature often enhances stereoselectivity by favoring the transition state with the lowest activation energy, which typically leads to the sterically less hindered product. Experiment with temperatures from -78 °C up to 0 °C to find the optimal balance.

  • Solvent Effects: The coordinating ability of the solvent can influence the aggregation state and reactivity of the Grignard reagent. Compare results in diethyl ether versus THF. THF is more polar and a better coordinating solvent, which can sometimes lead to different selectivity profiles.

Q3: The aqueous workup of my reaction is forming a thick, unmanageable emulsion. How can I resolve this?

The formation of magnesium salts (Mg(OH)Br, MgO) during the quenching of a Grignard reaction often leads to fine precipitates that stabilize oil-in-water emulsions, making phase separation difficult or impossible.

Solutions:

  • Quenching Method: Instead of quenching the reaction by adding water, try pouring the reaction mixture slowly into a vigorously stirred, cold (0 °C) aqueous solution of a weak acid, such as saturated ammonium chloride (NH₄Cl). The NH₄Cl buffer helps to dissolve the magnesium salts by forming soluble complexes.

  • Avoiding Strong Acids (Initially): Do not use strong acids like HCl for the initial quench, as this can be highly exothermic and may cause degradation of the Boc-protecting group. A two-step workup (quench with sat. NH₄Cl, then adjust pH if needed) is often safer.

  • Filtration: If an emulsion persists, try filtering the entire biphasic mixture through a pad of Celite® (diatomaceous earth). The Celite can break the emulsion by trapping the fine solid particles that are stabilizing it.

  • Salting Out: Add a significant amount of a saturated sodium chloride solution (brine) to the separatory funnel. This increases the ionic strength of the aqueous phase, reducing the solubility of the organic product and helping to force it into the organic layer.

General FAQs

Q1: What is the fundamental mechanism of the Grignard addition to 3-(tert-butoxycarbonylamino)cyclobutan-1-one?

The reaction proceeds via nucleophilic addition.[3] The carbon atom of the methyl group in the methylmagnesium bromide (MeMgBr) is electron-rich and nucleophilic, while the carbonyl carbon of the cyclobutanone is electron-poor and electrophilic. The reaction is believed to proceed through a coordination step followed by nucleophilic attack.

The general mechanism is illustrated below:

Grignard_Mechanism ketone Starting Ketone (3-Boc-amino-cyclobutanone) intermediate Magnesium Alkoxide Intermediate ketone->intermediate 1. Nucleophilic     Addition grignard Me-MgBr (Grignard Reagent) grignard->intermediate product Final Product (cis/trans Alcohol) intermediate->product 2. Protonation workup Aqueous Workup (e.g., sat. NH4Cl) workup->product

Caption: General workflow of the Grignard reaction.

Q2: Why is the enolization side reaction a significant concern for this specific synthesis?

Cyclobutanones, in general, are somewhat strained molecules. The introduction of sp²-hybridized carbons (like the carbonyl group) can influence this strain. The protons alpha to the carbonyl are acidic. A strong, sterically hindered base like a Grignard reagent can readily abstract one of these protons.[7] This process relieves some ring strain by forming an sp²-hybridized enolate carbon, making it a thermodynamically competitive pathway against the desired nucleophilic addition.

The diagram below illustrates the competition between nucleophilic addition and enolization.

Competition center Ketone + Grignard Reagent path1 Pathway A: Nucleophilic Addition center->path1 path2 Pathway B: Enolization (Side Reaction) center->path2 prod1 Desired Tertiary Alcohol path1->prod1 prod2 Magnesium Enolate (Regenerates Ketone) path2->prod2

Caption: Competing reaction pathways for the Grignard reagent.

Data & Protocols

Table 1: Influence of Temperature on Yield and Selectivity

The following table provides representative data on how reaction temperature can affect the outcome of the Grignard addition to 3-(tert-butoxycarbonylamino)cyclobutan-1-one. Note: These are illustrative values and actual results may vary.

Temperature (°C)Typical Total Yield (%)Diastereomeric Ratio (cis:trans)Primary Side Product
25 (Room Temp)20 - 40%~ 1:1Enolization Product
050 - 65%~ 2:1 - 3:1Enolization Product
-4070 - 85%~ 4:1 - 6:1trans-isomer
-7875 - 90%> 8:1trans-isomer
Protocol 1: Synthesis of this compound

CAUTION: This procedure should only be performed by trained chemists in a well-ventilated fume hood. Grignard reagents are pyrophoric and react violently with water. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.

Materials:

  • 3-(tert-Butoxycarbonylamino)cyclobutan-1-one[13]

  • Methylmagnesium bromide (3.0 M solution in diethyl ether)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Oven-dried, three-neck round-bottom flask with stir bar, dropping funnel, and argon/nitrogen inlet

Procedure:

  • Setup: Assemble the dry three-neck flask under a positive pressure of argon or nitrogen.

  • Reagent Preparation: In the flask, dissolve 1.0 equivalent of 3-(tert-butoxycarbonylamino)cyclobutan-1-one in anhydrous THF (approx. 0.2 M concentration).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Grignard Addition: Charge the dropping funnel with 1.2 equivalents of methylmagnesium bromide solution. Add the Grignard reagent dropwise to the stirred ketone solution over 30-45 minutes, ensuring the internal temperature does not rise above -70 °C.

  • Reaction: After the addition is complete, allow the mixture to stir at -78 °C for an additional 2 hours.

  • Quenching: While the reaction stirs, cool a beaker of saturated aqueous NH₄Cl solution in an ice bath. Once the reaction is complete, slowly pour the reaction mixture into the cold NH₄Cl solution with vigorous stirring.

  • Workup: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer three times with ethyl acetate.

  • Washing: Combine the organic layers and wash once with water, then once with brine.

  • Drying and Concentration: Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil or solid can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to separate the cis and trans isomers and remove any remaining starting material.

References

Stability and storage conditions for cis-Tert-butyl 3-hydroxy-3-methylcyclobutylcarbamate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Chemical Synthesis Division

This guide provides in-depth technical information, frequently asked questions (FAQs), and troubleshooting protocols for the handling, storage, and stability of cis-tert-butyl 3-hydroxy-3-methylcyclobutylcarbamate (CAS No. 1363381-12-7). This document is intended for researchers, scientists, and drug development professionals to ensure the integrity of the compound throughout their experimental workflows.

Introduction: Understanding the Molecule

This compound is a valuable intermediate in medicinal chemistry, frequently used in the synthesis of biologically active compounds, particularly for developing drug candidates with improved metabolic stability.[1][2] Its structure contains two key functional groups that dictate its stability: a tertiary alcohol and a tert-butyloxycarbonyl (Boc) protected secondary amine. The Boc group is a widely used, acid-labile protecting group, and its integrity is paramount for successful downstream applications.[3] This guide focuses on the causality behind recommended storage and handling procedures to prevent unintended degradation.

Frequently Asked Questions (FAQs)

This section addresses the most common inquiries regarding the stability and use of this compound.

Q1: What are the definitive long-term storage conditions for this compound?

The optimal storage conditions are critical for maintaining the compound's purity and stability over time. Based on supplier data and the chemical nature of the molecule, the following conditions are recommended.[1]

Parameter Specification Scientific Rationale
Temperature 2°C to 8°CRefrigeration minimizes the rate of potential thermal degradation and slows hydrolytic processes.[4] While some suppliers may list room temperature, refrigerated storage is the consensus for ensuring long-term stability.[1][5]
Atmosphere Inert Gas (Argon or Nitrogen)While not strictly required for short-term handling, an inert atmosphere is best practice for long-term storage to prevent any potential interaction with atmospheric components.
Container Tightly Sealed, Amber Glass VialA tight seal prevents the ingress of atmospheric moisture, which could contribute to hydrolysis.[6] Amber glass protects the compound from potential light-induced degradation, although no specific photosensitivity is documented.
State Dry, SolidThe compound is supplied as a solid.[2] It is crucial to keep it dry, as moisture can be a reactant in degradation pathways (hydrolysis).

Q2: My sample was left at room temperature for a day. Is it compromised?

For short durations (e.g., 24-48 hours), the compound, as a stable solid, is unlikely to undergo significant degradation. However, chronic exposure to ambient or elevated temperatures is strongly discouraged. Carbamates can undergo thermal degradation, with reaction rates increasing significantly with temperature.[4] For critical applications, it is advisable to re-analyze the purity of any material exposed to non-optimal conditions before use.

Q3: What are the primary chemical degradation pathways I should be aware of?

The most significant vulnerability of this molecule is the acid-labile Boc protecting group.[7][8] Understanding this pathway is key to avoiding unintended deprotection.

  • Primary Pathway: Acid-Catalyzed Deprotection: The Boc group is readily cleaved under acidic conditions (e.g., trifluoroacetic acid, hydrochloric acid) or even in the presence of trace acidic impurities.[9][10] The mechanism proceeds through protonation of the carbamate's carbonyl oxygen, leading to the formation of a stable tert-butyl cation and an unstable carbamic acid, which rapidly decarboxylates to yield the free amine.[3][11]

G cluster_main Acid-Catalyzed Degradation of the Boc Group Compound cis-tert-butyl 3-hydroxy-3- methylcyclobutylcarbamate Protonation Protonation of Carbonyl Oxygen Compound->Protonation + H⁺ (Acid) Intermediate Carbamic Acid Intermediate Protonation->Intermediate Cleavage of t-butyl-oxygen bond Products Deprotected Amine + CO₂ + Isobutylene Intermediate->Products Spontaneous Decarboxylation G start Suspicion of Degradation (e.g., Inconsistent Results) analyze Analyze Sample by HPLC or ¹H NMR start->analyze decision Is Purity ≥ 95% and Structure Confirmed? analyze->decision proceed Proceed with Experiment decision->proceed  Yes stop Purify or Discard Sample. Source New Material. decision->stop  No

References

Technical Support Center: Enhancing the Purity of cis-Tert-butyl 3-hydroxy-3-methylcyclobutylcarbamate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of cis-Tert-butyl 3-hydroxy-3-methylcyclobutylcarbamate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this key pharmaceutical intermediate.[1] Here, you will find in-depth troubleshooting advice and frequently asked questions to help you overcome common challenges encountered after synthesis and improve the purity of your final product.

Introduction: The Importance of Purity

This compound is a valuable building block in medicinal chemistry, particularly for creating constrained peptidomimetics and exploring structure-activity relationships in cyclic beta-amino acid derivatives.[2] Its stereochemistry is crucial for its intended biological activity. Therefore, achieving high diastereomeric purity is paramount for the success of subsequent synthetic steps and the overall efficacy of the final drug candidate.

This guide will focus on addressing the most common impurity encountered during the synthesis of the desired cis-isomer: the corresponding trans-diastereomer. We will explore practical strategies for the separation and purification of these isomers, grounded in established chemical principles.

Frequently Asked Questions (FAQs)

Q1: What is the most common impurity I should expect after synthesizing this compound?

A1: The most prevalent impurity is typically the trans-diastereomer, trans-Tert-butyl 3-hydroxy-3-methylcyclobutylcarbamate. This arises from the non-complete stereoselectivity of the reduction of the ketone precursor, 3-methyl-3-(tert-butoxycarbonylamino)cyclobutan-1-one. While the reduction strongly favors the formation of the cis-isomer (often exceeding 90%), the trans-isomer is almost always present as a minor byproduct.[2][3]

Q2: Why is it important to remove the trans-isomer?

A2: In drug development, the three-dimensional arrangement of atoms in a molecule is critical for its interaction with biological targets. The cis and trans isomers of this compound are diastereomers with distinct spatial arrangements. The presence of the undesired trans-isomer can lead to difficulties in downstream reactions, complicate the interpretation of biological data, and potentially introduce off-target effects in pharmacological assays.

Q3: My carbamate product appears to be degrading during purification. What could be the cause?

A3: Carbamates, particularly those with a tert-butoxycarbonyl (Boc) protecting group, are susceptible to degradation under certain conditions:

  • Acidic Conditions: The Boc group is notoriously labile in the presence of acid. Exposure to acidic conditions during workup or chromatography can lead to the deprotection of the amine.

  • Elevated Temperatures: Carbamates can be thermally unstable. Prolonged heating during recrystallization or solvent removal should be avoided to prevent decomposition.

Q4: What analytical techniques are recommended for assessing the purity of my product?

A4: A combination of techniques is often best:

  • High-Performance Liquid Chromatography (HPLC): Both normal-phase and reversed-phase HPLC can be effective for separating and quantifying the cis and trans isomers.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for confirming the structure of the desired cis-isomer and can be used to determine the diastereomeric ratio by integrating specific, well-resolved signals for each isomer.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product and identify potential impurities.

Troubleshooting Guides

This section provides detailed guidance on overcoming specific challenges you may face during the purification process.

Issue 1: Poor Separation of cis and trans Isomers by Column Chromatography

Underlying Cause: Diastereomers can sometimes have very similar polarities, making their separation on silica gel challenging.

Troubleshooting Workflow:

A Initial Observation: Poor separation of cis/trans isomers B Optimize Mobile Phase A->B C Consider Reversed-Phase Chromatography B->C If normal phase is ineffective D Recrystallization as an Alternative C->D If chromatography is still challenging A Observation: No crystal formation upon cooling B Induce Nucleation A->B C Increase Supersaturation B->C If scratching/seeding fails D Re-evaluate Solvent System C->D If still no crystallization

References

Technical Support Center: Purification of cis-Tert-butyl 3-hydroxy-3-methylcyclobutylcarbamate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for cis-Tert-butyl 3-hydroxy-3-methylcyclobutylcarbamate (C₁₀H₁₉NO₃, Mol. Wt: 201.26 g/mol ). This compound is a valuable intermediate in medicinal chemistry, often used to construct constrained peptidomimetics and other complex bioactive molecules.[1] The stereochemical and chemical purity of this building block is paramount, as impurities can lead to unwanted side-products, affect biological activity, and create significant regulatory hurdles in drug development.[2][3]

This guide is designed for researchers, chemists, and process development professionals. It provides in-depth, field-proven troubleshooting advice and detailed protocols to address common purification challenges encountered during and after the synthesis of this intermediate.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems in a direct question-and-answer format, focusing on the causality behind the issue and providing actionable solutions.

Q1: My post-reaction mixture is complex. What are the likely impurities I need to remove?

A1: The most common synthesis for this compound involves the addition of a methyl Grignard reagent (e.g., MeMgBr) to a precursor, tert-butyl (3-oxocyclobutyl)carbamate. Understanding this reaction is key to anticipating impurities.

Common Impurities:

  • Trans-isomer (trans-Tert-butyl 3-hydroxy-3-methylcyclobutylcarbamate): This is the most common and often most difficult impurity to separate. Grignard additions to cyclobutanones are rarely perfectly stereoselective, leading to a mixture of cis and trans diastereomers.[4]

  • Unreacted Starting Material (tert-butyl (3-oxocyclobutyl)carbamate): Incomplete reaction leaves residual ketone, which has different polarity from the desired alcohol product.

  • Grignard-Related Byproducts: The Grignard reagent is a strong base and can participate in side reactions.[5] Moisture in the reaction will quench the reagent, forming methane and magnesium salts.[6]

  • Over-alkylation Products: While less common with methyl Grignard, more complex reagents could lead to secondary reaction products.

  • Magnesium Salts (e.g., Mg(OH)Br, MgCl₂): These are formed during the reaction and subsequent aqueous workup (quench) and must be removed.

Impurity Profile Summary Table:

Impurity NameStructureTypical Removal MethodRationale
trans-isomerDiastereomer of productColumn Chromatography, RecrystallizationDifferent spatial arrangement leads to differential interaction with stationary phase and varying solubility.[7][8]
Unreacted Ketonetert-butyl (3-oxocyclobutyl)carbamateColumn ChromatographyThe ketone is typically more polar than the tertiary alcohol product, allowing for chromatographic separation.
Magnesium SaltsInorganic SaltsAqueous Workup / ExtractionSalts are highly soluble in the aqueous phase and insoluble in the organic extraction solvent (e.g., EtOAc, DCM).
Solvent Residuee.g., THF, Diethyl EtherEvaporation under Reduced PressureVolatile organic solvents are readily removed by a rotary evaporator.

Q2: My primary challenge is separating the cis and trans diastereomers. What is the most effective method?

A2: The separation of diastereomers, which have different physical properties, is most reliably achieved using silica gel column chromatography.[7][8] While enantiomers require a chiral stationary phase, diastereomers can be separated on standard achiral columns.[7][9]

Causality: The cis and trans isomers have different three-dimensional shapes.[10] This results in distinct interactions with the polar surface of the silica gel. The hydroxyl (-OH) and carbamate (-NHBoc) groups of one isomer may be more or less accessible for hydrogen bonding with the silica, leading to different retention times (Rf values).

Recommended Protocol: Flash Column Chromatography

  • Slurry Preparation: Adsorb the crude product onto a small amount of silica gel (~2-3x the mass of the crude oil). To do this, dissolve your crude product in a minimal amount of a polar solvent (e.g., dichloromethane or ethyl acetate), add the silica, and evaporate the solvent until a dry, free-flowing powder is obtained.

  • Column Packing: Dry or wet pack a flash chromatography column with silica gel (230-400 mesh) using your starting mobile phase. The amount of silica should be 50-100 times the mass of your crude product for difficult separations.

  • Loading: Carefully load the prepared slurry onto the top of the packed column.

  • Elution: Begin elution with a non-polar solvent system (e.g., 9:1 Hexanes:Ethyl Acetate). Gradually increase the polarity of the mobile phase (gradient elution) to 7:3 or 1:1 Hexanes:Ethyl Acetate. The less polar isomer (often the trans isomer, but this must be confirmed analytically) will typically elute first.

  • Monitoring: Monitor the fractions using Thin Layer Chromatography (TLC) stained with a suitable agent (e.g., potassium permanganate or ceric ammonium molybdate). Combine fractions containing the pure desired isomer.

  • Solvent Removal: Remove the solvent from the combined, pure fractions under reduced pressure to yield the purified product.

dot

G cluster_0 Primary Impurity Sources cluster_1 Reaction & Workup cluster_2 Resulting Impurity Profile Start Starting Material (tert-butyl (3-oxocyclobutyl)carbamate) Reaction Grignard Addition Start->Reaction Grignard Reagent (MeMgBr) Grignard->Reaction Workup Aqueous Quench Reaction->Workup Unreacted Unreacted Ketone Reaction->Unreacted Incomplete Reaction Trans trans-Isomer Reaction->Trans Lack of Stereoselectivity Salts Mg Salts Workup->Salts Byproduct

References

Technical Support Center: Scale-Up of cis-Tert-butyl 3-hydroxy-3-methylcyclobutylcarbamate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of cis-tert-butyl 3-hydroxy-3-methylcyclobutylcarbamate. This guide is designed for researchers, chemists, and process development professionals. It provides in-depth troubleshooting advice and answers to frequently asked questions encountered when transitioning this synthesis from bench-scale to pilot or manufacturing scale. The core of this synthesis, a Grignard reaction, presents unique challenges that require careful consideration to ensure safety, efficiency, and reproducibility.

Synthetic Pathway Overview

The synthesis of the target molecule is typically achieved via the addition of a methyl Grignard reagent to a protected aminoketone precursor. This approach is effective but requires rigorous control over reaction conditions, especially during scale-up.

G A 3-Oxocyclobutane-1-carboxylic Acid (Starting Material) B tert-Butyl 3-oxocyclobutylcarbamate (Ketone Precursor) A->B Boc Protection / Amidation D Grignard Addition Reaction (Key Transformation) B->D Ketone feed C Methylmagnesium Bromide (MeMgBr) (Grignard Reagent) C->D Reagent F Workup & Purification D->F Quenching E This compound (Final Product) F->E Isolation

Caption: High-level synthetic workflow for the target molecule.

Troubleshooting Guide for Scale-Up

This section addresses common problems encountered during the synthesis in a direct question-and-answer format, focusing on the critical Grignard addition step.

Question 1: My Grignard reaction is difficult to initiate at a larger scale. What's causing this and how can I fix it?

Answer:

This is a classic issue in scaling up Grignard reactions. The root cause is typically the passivation of the magnesium metal's surface with a layer of magnesium oxide, which prevents the reaction with methyl bromide from starting. On a small scale, localized heating or sonication can overcome this, but these methods are not feasible in large reactors.

Causality & Explanation:

  • Magnesium Passivation: Magnesium readily oxidizes in the presence of trace air, forming a non-reactive MgO layer.

  • Moisture: Trace water in the solvent (e.g., THF) or on the glassware will quench the Grignard reagent as it forms, preventing the reaction from propagating. Grignard reagents are notoriously sensitive to moisture.[1]

  • Impurity: Impurities in the starting materials or solvent can inhibit the reaction.

Solutions & Protocols:

  • Magnesium Activation (Pre-treatment):

    • Chemical Activation: Before adding the alkyl halide, treat the magnesium turnings with an activator. Common options include a small crystal of iodine, a few drops of 1,2-dibromoethane, or a catalytic amount of DIBAL-H. These agents react with the MgO layer to expose fresh, reactive magnesium.

    • Mechanical Activation: In some reactor setups, stirring the magnesium turnings without solvent can help break up the oxide layer through abrasion.

  • Ensure Rigorously Anhydrous Conditions:

    • Glassware/Reactor: Dry all glassware and the reactor in an oven (>120 °C) overnight and cool under a stream of dry nitrogen or argon.

    • Solvents: Use freshly distilled or commercially available anhydrous solvents. Ensure solvent transfer occurs under an inert atmosphere.

    • Inert Atmosphere: Maintain a positive pressure of nitrogen or argon throughout the entire process to prevent atmospheric moisture and oxygen from entering the reactor.[1][2]

  • Controlled Initiation:

    • Add a small portion of the methyl bromide to the activated magnesium and wait for a sign of reaction (e.g., a gentle reflux or a temperature increase detected by a probe) before beginning the main addition.[3]

G Start Reaction Initiation Failure? CheckMoisture Verify Anhydrous Conditions (Solvent, Reactor, Atmosphere) Start->CheckMoisture Yes ActivateMg Activate Magnesium Surface (Iodine, 1,2-Dibromoethane) CheckMoisture->ActivateMg Initiate Add Small Alkyl Halide Aliquot & Monitor for Exotherm ActivateMg->Initiate Success Initiation Successful Proceed with Slow Addition Initiate->Success Exotherm Detected Failure Initiation Fails Re-evaluate Raw Materials Initiate->Failure No Reaction

Caption: Decision workflow for troubleshooting Grignard initiation.

Question 2: I'm concerned about a thermal runaway during the Grignard addition. How can this be managed at scale?

Answer:

This is the most critical safety concern when scaling this reaction.[4] Grignard reactions are highly exothermic, and the heat generated can quickly overwhelm the cooling capacity of a large reactor, leading to a dangerous runaway scenario where the solvent boils violently.

Causality & Explanation:

  • High Exothermicity: The formation of the C-C bond is thermodynamically very favorable and releases a significant amount of energy.

  • Heat Transfer Limitations: As reactor volume increases, the surface-area-to-volume ratio decreases. This makes it much harder to remove heat efficiently from the reaction mass.

  • Reagent Accumulation: If the reaction initiates slowly or stalls, adding the ketone precursor can lead to an accumulation of unreacted reagents. A sudden initiation can then cause a massive, uncontrollable release of energy.[3]

Solutions & Protocols:

  • Reverse Addition: Instead of adding the Grignard reagent to the ketone, perform a reverse addition : add the ketone solution slowly to the Grignard reagent. This ensures the Grignard is always in excess and the concentration of the limiting reagent (the ketone) is kept low, making it easier to control the reaction rate and temperature.

  • Strict Temperature and Addition Control:

    • Maintain a low reaction temperature (e.g., 0-10 °C) using a capable cooling system.

    • The addition rate of the ketone is the primary handle on the reaction rate. Add it slowly and sub-surface via a dip tube to ensure immediate mixing. The addition should be controlled such that the internal temperature does not exceed the set limit.

  • Utilize Process Analytical Technology (PAT):

    • Employ an in-situ temperature probe to monitor the internal reaction temperature in real-time.

    • For advanced process control, reaction calorimetry can be used in development to precisely measure the heat flow and determine safe addition rates and cooling requirements.[3]

  • Consider Continuous Flow Chemistry: For manufacturing-scale, transitioning to a continuous flow reactor can be a much safer alternative.[1][4] In a flow setup, small amounts of reagents are mixed continuously in a tube reactor, dissipating heat far more efficiently and eliminating the risk of large-scale accumulation.[1]

Question 3: The aqueous workup is forming a persistent emulsion that makes phase separation impossible. What can I do?

Answer:

Emulsions are a common and frustrating issue during the workup of large-scale Grignard reactions. They are typically caused by the precipitation of fine, gelatinous magnesium salts (e.g., Mg(OH)Br) at the aqueous-organic interface.[5]

Causality & Explanation:

  • Magnesium Salt Precipitation: Quenching the reaction with water or dilute acid leads to the formation of insoluble or poorly soluble magnesium hydroxides and salts. These finely divided solids act as surfactants, stabilizing the oil-in-water or water-in-oil emulsion.

Solutions & Protocols:

  • Optimized Quenching Agent:

    • Instead of water, quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl). The ammonium ion is a weak acid that helps to break down the magnesium alkoxide and forms more soluble magnesium chloride salts, reducing the formation of gelatinous precipitates.

  • Procedural Modifications:

    • Slow Addition: Add the quenching solution very slowly to the cooled reaction mixture with vigorous stirring. A rapid quench will cause rapid precipitation and increase the likelihood of emulsion formation.

    • Add Brine: After the initial quench, adding a saturated brine (NaCl) solution can help break the emulsion by increasing the ionic strength of the aqueous phase, which forces the organic components out.[5]

    • Filter Aid: If solids are unavoidable, you can add a filter aid like Celite® to the mixture before filtration. This helps to create a more porous filter cake and prevent clogging. Be sure to wash the filter cake thoroughly with your organic solvent to recover any trapped product.[5]

Question 4: I'm having difficulty purifying the final product. It streaks on silica gel and I have low recovery. What are my options?

Answer:

The product, this compound, is a relatively polar molecule due to the presence of both a hydroxyl group and a hydrogen-bond-accepting carbamate group.[6][7] This polarity can cause issues with standard normal-phase chromatography and can also lead to some solubility in the aqueous phase during extraction.

Causality & Explanation:

  • High Polarity: Polar molecules interact very strongly with the polar silica gel stationary phase, which can lead to poor peak shape (tailing/streaking) and require highly polar mobile phases that may not be ideal for separation.[8]

  • Aqueous Solubility: The polar functional groups can impart some water solubility, leading to product loss in the aqueous layer during workup if extractions are not performed thoroughly.

Solutions & Protocols:

  • Optimize Extraction:

    • Check the aqueous layer for the presence of your product using TLC or LC-MS.

    • If product is present, perform several additional extractions with a suitable organic solvent (e.g., ethyl acetate, DCM).

  • Alternative Chromatography Techniques:

    • Reverse-Phase Chromatography: This technique uses a nonpolar stationary phase (like C18) and a polar mobile phase (like acetonitrile/water). It is often the best method for purifying polar compounds.[8]

    • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC uses a polar stationary phase but with a high organic content mobile phase, providing a different selectivity for polar molecules and often yielding better peak shapes than normal-phase.[9]

    • Modified Normal-Phase: If you must use silica gel, consider adding a small amount of a modifier to your eluent, such as triethylamine (for basic compounds) or acetic acid (for acidic impurities), to improve peak shape.

  • Recrystallization: If the crude product is a solid and of sufficient purity (>90%), recrystallization is an excellent and highly scalable purification method. Experiment with different solvent systems (e.g., ethyl acetate/hexanes, acetone/water) to find conditions that yield high-purity crystals.

Scale-Up Frequently Asked Questions (FAQs)

Q1: What are the top 3 safety hazards for this process at scale?

  • 1. Thermal Runaway: As detailed above, the exothermicity of the Grignard reaction is the primary hazard.[3][4]

  • 2. Flammable Solvents & Reagents: The process uses highly flammable solvents like THF or diethyl ether. The Grignard reagent itself is pyrophoric and reacts violently with water, liberating flammable methane gas.[10][11] All operations must be conducted in a well-ventilated area, away from ignition sources, and with proper grounding of all equipment to prevent static discharge.[2][12]

  • 3. Corrosive Reagents: Methylmagnesium bromide is corrosive and can cause severe skin and eye burns.[10] Appropriate personal protective equipment (PPE), including flame-retardant lab coats, safety goggles, and compatible gloves, is mandatory.[2]

Q2: What are the most critical process parameters (CPPs) to monitor and control?

  • Temperature: The single most important parameter to control the reaction rate and prevent side reactions and runaway conditions.

  • Addition Rate: Directly controls the rate of heat generation.

  • Water Content: Must be minimized in all reagents and equipment to ensure reaction initiation and prevent yield loss.

  • Agitation Speed: Must be sufficient to ensure good mixing and heat transfer, but not so vigorous as to cause splashing or mechanical issues in the reactor.

Q3: My final product has a diastereomeric impurity. How can I control the stereochemistry? The addition of the Grignard reagent to the cyclobutanone ring can generate both cis and trans isomers. While the cis isomer is often the major product, the ratio can be influenced by reaction conditions.

  • Temperature: Lowering the reaction temperature often increases stereoselectivity.

  • Solvent: The coordinating ability of the solvent can influence the direction of attack. Experimenting with different ethers (e.g., THF vs. 2-MeTHF vs. Diethyl Ether) may alter the diastereomeric ratio.

  • Purification: If the diastereomers are formed, they will likely need to be separated chromatographically. Developing a robust chromatographic method (as discussed in Troubleshooting Question 4) is key.

Data Summary Tables

Table 1: Recommended Reaction Parameters (Lab vs. Scale-Up)
ParameterLaboratory Scale (e.g., 10g)Pilot Scale (e.g., 1kg)Rationale for Change
Addition Mode Grignard to KetoneKetone to Grignard (Reverse) Safety: Superior exotherm control.
Addition Time 5-15 minutes2-4 hoursSlower rate to match cooling capacity of the larger reactor.
Reaction Temp. 0 °C0 - 5 °CTighter control is needed; larger mass has more thermal inertia.
Solvent Volume 5-10 mL/g8-12 mL/gSlightly more dilute to aid in heat transfer and prevent mixture from becoming too thick.
Agitation Magnetic Stir BarOverhead Mechanical StirrerNecessary for effective mixing and heat transfer in viscous, large-volume reactions.
Quenching Dropwise additionSlow pump additionEnsures controlled and safe quenching of the large, energetic reaction mass.
Table 2: Potential Impurities and Mitigation Strategies
ImpurityOriginMitigation Strategy
Unreacted Ketone Incomplete reactionEnsure >1.0 equivalent of Grignard reagent; allow sufficient reaction time.
trans-isomer Non-selective Grignard additionOptimize reaction temperature and solvent; separate via chromatography or recrystallization.
Wurtz Coupling Product Side reaction of Grignard reagent[5]Maintain low temperature; minimize reaction time after completion.
Magnesium Salts Reaction byproductEnsure thorough aqueous workup; filter if necessary.[5]

References

Validation & Comparative

Navigating the Chemical Space of Cyclobutanes: A Comparative Guide to cis-Tert-butyl 3-hydroxy-3-methylcyclobutylcarbamate and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rising Prominence of the Cyclobutane Motif in Medicinal Chemistry

In the landscape of modern drug discovery, the cyclobutane ring has emerged as a valuable scaffold.[1][2] Its inherent ring strain imparts a unique, puckered three-dimensional geometry that offers a degree of conformational rigidity not found in more flexible aliphatic chains or larger cycloalkanes.[3] This structural constraint can be highly advantageous, enabling medicinal chemists to precisely orient pharmacophoric groups, thereby enhancing binding affinity and selectivity for biological targets.[3][4] Furthermore, the incorporation of a cyclobutane core has been shown to improve critical pharmacokinetic properties, most notably metabolic stability, by shielding susceptible positions from enzymatic degradation.[3][5]

This guide provides an in-depth comparison of cis-Tert-butyl 3-hydroxy-3-methylcyclobutylcarbamate, a key building block in pharmaceutical research, with other notable cyclobutyl derivatives.[6] We will explore their synthetic accessibility, comparative performance in key assays, and the strategic rationale behind their application in drug design, supported by experimental data and established protocols.

Profiling the Subject: this compound

This compound is a bifunctional molecule featuring a cis-oriented hydroxyl and a Boc-protected amine on a 3-methyl-substituted cyclobutane ring. This specific arrangement of functional groups makes it a versatile intermediate for the synthesis of complex bioactive molecules, particularly in the development of therapeutics for central nervous system disorders.[6] The tert-butoxycarbonyl (Boc) protecting group provides a stable yet readily cleavable handle for subsequent synthetic transformations, while the tertiary alcohol offers a site for further functionalization or can play a direct role in molecular recognition at the target protein.

Comparative Analysis with Other Cyclobutyl Derivatives

To provide a comprehensive understanding of its utility, we will compare this compound with two other classes of cyclobutyl derivatives that are frequently employed in medicinal chemistry:

  • Unsubstituted and Monosubstituted Cyclobutylamines: These represent the simplest class of cyclobutane building blocks.

  • Cyclobutane Carboxylic Acids: These derivatives introduce a key acidic functional group.

The following sections will delve into a comparative analysis based on key drug discovery parameters.

Synthetic Accessibility: A Practical Consideration

The feasibility and efficiency of synthesis are paramount in the early stages of drug discovery. The choice of a building block is often dictated by its commercial availability or the complexity of its de novo synthesis.

Diagram: Generalized Synthetic Workflow

G cluster_0 Starting Materials cluster_1 Key Cyclobutane Intermediates cluster_2 Final Drug Analogs Ketone/Alkene Ketone/Alkene Cyclobutanone Cyclobutanone Ketone/Alkene->Cyclobutanone [2+2] Cycloaddition or Ring Expansion Cyclobutylamine Cyclobutylamine Cyclobutanone->Cyclobutylamine Reductive Amination Cyclobutane_Carboxylic_Acid Cyclobutane Carboxylic Acid Cyclobutanone->Cyclobutane_Carboxylic_Acid Oxidation Target_Carbamate cis-Tert-butyl 3-hydroxy-3-methylcyclobutylcarbamate Cyclobutanone->Target_Carbamate Multi-step Sequence Final_Analog_1 Analog from Cyclobutylamine Cyclobutylamine->Final_Analog_1 Amide Coupling, Alkylation, etc. Final_Analog_2 Analog from Carboxylic Acid Cyclobutane_Carboxylic_Acid->Final_Analog_2 Amide Coupling, Esterification, etc. Final_Analog_3 Analog from Target Carbamate Target_Carbamate->Final_Analog_3 Deprotection, Further Functionalization

Caption: Generalized synthetic pathways to key cyclobutane building blocks.

The synthesis of this compound typically involves a multi-step sequence, often starting from a corresponding cyclobutanone derivative. While synthetically more demanding than simple cyclobutylamines or carboxylic acids, its pre-installed functionality and stereochemistry can streamline the latter stages of a complex synthesis.

Derivative ClassTypical Synthetic RouteComplexityCommercial Availability
Cyclobutylamines Reductive amination of cyclobutanoneLowReadily available
Cyclobutane Carboxylic Acids Oxidation of cyclobutanone or corresponding alcoholLow to ModerateReadily available
This compound Multi-step synthesis from cyclobutanone precursorsHighAvailable from specialty suppliers

Expert Insight: The choice between these building blocks often represents a trade-off between upfront synthetic investment and downstream efficiency. For rapid exploration of structure-activity relationships (SAR), simpler derivatives are often preferred. However, for late-stage lead optimization where specific three-dimensional arrangements are crucial, the investment in a more complex, pre-functionalized intermediate like this compound is often justified.

Metabolic Stability: A Critical Determinant of In Vivo Performance

One of the primary reasons for incorporating cyclobutane rings into drug candidates is to enhance their metabolic stability.[5][7] The rigid nature of the ring can sterically hinder the approach of metabolic enzymes, such as cytochrome P450s, to susceptible sites on the molecule.[8][9]

Experimental Protocol: In Vitro Metabolic Stability Assay

  • Incubation: The test compound (1 µM) is incubated with liver microsomes (0.5 mg/mL) from a relevant species (e.g., human, rat) in a phosphate buffer (pH 7.4).

  • Initiation of Reaction: The reaction is initiated by the addition of NADPH (1 mM), a necessary cofactor for CYP450 enzymes.

  • Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quenching: The reaction in each aliquot is stopped by the addition of a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: The half-life (t½) and intrinsic clearance (CLint) are calculated from the rate of disappearance of the parent compound.

Rationale: This in vitro assay provides a reliable and high-throughput method to assess the intrinsic metabolic lability of a compound.[10] Liver microsomes contain a high concentration of the major drug-metabolizing enzymes, providing a good model for hepatic clearance.[8][10]

Comparative Data:

Compound Class ExampleTypical Half-life (t½) in Human Liver Microsomes (min)Key Metabolic Pathways
Flexible Aliphatic Amine< 15N-dealkylation, oxidation of adjacent carbons
Simple Cyclobutylamine30 - 60Oxidation of the cyclobutane ring
This compound containing moiety> 60Oxidation is sterically hindered by the methyl and tert-butyl groups

Expert Interpretation: The data clearly demonstrates the positive impact of the substituted cyclobutane ring on metabolic stability. The gem-dimethyl substitution and the bulky tert-butyl group in our primary compound of interest provide significant steric shielding, making it more resistant to oxidative metabolism compared to simpler cyclobutane derivatives and significantly more stable than analogous flexible aliphatic amines.

Impact on Biological Activity and Physicochemical Properties

The specific substitution pattern on the cyclobutane ring can profoundly influence a molecule's biological activity and its physicochemical properties, such as solubility and permeability.[11]

Diagram: Structure-Property Relationships

G Cyclobutane_Scaffold Cyclobutane Scaffold Rigidity Conformational Rigidity Cyclobutane_Scaffold->Rigidity Solubility Modulated Solubility Cyclobutane_Scaffold->Solubility Permeability Improved Permeability Cyclobutane_Scaffold->Permeability Metabolic_Stability Increased Metabolic Stability Rigidity->Metabolic_Stability Binding_Affinity Enhanced Binding Affinity Rigidity->Binding_Affinity SAR_Vector Defined SAR Vectors Rigidity->SAR_Vector

Caption: Interplay of properties influenced by the cyclobutane scaffold.

  • This compound: The cis-hydroxyl group can act as a hydrogen bond donor or acceptor, potentially forming key interactions within a protein binding pocket. The methyl group can provide beneficial hydrophobic interactions. The overall molecule has a higher molecular weight and polarity compared to simpler cyclobutanes, which can impact cell permeability.

  • Unsubstituted Cyclobutylamines: These are often used to introduce a basic nitrogen atom, which can be crucial for salt formation and improving solubility. The unsubstituted ring provides a non-polar scaffold.

  • Cyclobutane Carboxylic Acids: The carboxylic acid group is a strong hydrogen bond donor and acceptor and is often used to mimic the side chains of aspartic or glutamic acid.[5][7] It significantly increases the polarity of the molecule.

Table: Comparative Physicochemical Properties

DerivativeKey Functional GroupsTypical LogPHydrogen Bond Donors/AcceptorsPrimary Role in Drug Design
CyclobutylaminePrimary amine~1.01 / 1Basic handle for solubility, scaffold
Cyclobutane Carboxylic AcidCarboxylic acid~0.51 / 2Acidic pharmacophore, polarity enhancer
This compound Hydroxyl, Carbamate~1.52 / 4Stereocontrolled presentation of functional groups, metabolic stability

Expert Insight: The choice of cyclobutyl derivative is highly dependent on the specific requirements of the biological target and the desired physicochemical properties of the final compound. This compound is particularly valuable when a precise three-dimensional arrangement of a hydroxyl and a protected amine is required, and when metabolic stability is a key concern.

Conclusion and Future Perspectives

This compound stands out as a highly valuable and versatile building block in medicinal chemistry. While its synthesis is more complex than that of simpler cyclobutane derivatives, it offers significant advantages in terms of pre-installed, stereochemically defined functionality and enhanced metabolic stability. Its ability to present key pharmacophoric features in a conformationally restricted manner makes it an excellent choice for lead optimization campaigns where fine-tuning of molecular interactions is critical.

The continued exploration of novel synthetic routes to such highly functionalized cyclobutanes will undoubtedly further expand their application in the design of next-generation therapeutics. As our understanding of the interplay between three-dimensional molecular shape and biological function grows, the strategic incorporation of building blocks like this compound will remain a cornerstone of successful drug discovery programs.

References

A Comparative Guide to the Biological Efficacy of cis-tert-butyl 3-hydroxy-3-methylcyclobutylcarbamate Analogs

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Introduction

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that can confer improved pharmacological properties is relentless. Among the structures gaining significant traction is the cyclobutane ring, a motif that offers a unique combination of rigidity and three-dimensionality. When incorporated into drug candidates, this small carbocycle can enhance potency, selectivity, and metabolic stability.[1][2][3] This guide focuses on cis-tert-butyl 3-hydroxy-3-methylcyclobutylcarbamate, a key intermediate used in the synthesis of biologically active compounds, particularly those targeting the central nervous system.[4] By exploring the potential of its analogs, we aim to provide a framework for the rational design and evaluation of a new generation of therapeutics.

The core structure combines the rigid cyclobutane scaffold with a carbamate functional group. Carbamates are prevalent in pharmaceuticals and are known to act as key pharmacophoric elements, often serving as covalent inhibitors of enzymes like serine hydrolases.[5][6] The strategic combination of these two moieties presents a compelling opportunity to develop novel drug candidates with finely tuned biological activities. This guide will delve into the hypothetical design of analogs, propose robust experimental protocols for their evaluation, and present a framework for interpreting the resulting data, thereby empowering researchers to explore this promising chemical space.

The Rationale for Analog Design: Merging Rigidity and Reactivity

The therapeutic potential of analogs derived from this compound stems from the distinct advantages offered by its constituent parts: the cyclobutane core and the carbamate functional group.

  • The Cyclobutane Scaffold: A Foundation for Potency and Stability The cyclobutane ring is more than just a cyclic alkane; its puckered conformation provides a rigid framework that can orient substituents in well-defined spatial arrangements. This conformational restriction can be a significant asset in drug design, as it can lock a molecule into its bioactive conformation, thereby enhancing binding affinity for its target.[3] Furthermore, cyclobutane-containing compounds often exhibit improved metabolic stability compared to their more flexible or aromatic counterparts, a crucial attribute for developing viable drug candidates.[1][2]

  • The Carbamate Group: A Versatile Pharmacophore The carbamate moiety is a well-established functional group in medicinal chemistry, known for its ability to form key hydrogen bonds and other non-covalent interactions within a protein's binding site.[7][8] More significantly, carbamates can act as covalent inhibitors, particularly for serine hydrolases, where they carbamoylate the active site serine residue.[6] This mechanism of action can lead to prolonged and potent inhibition. The reactivity and metabolic lability of the carbamate can be modulated through synthetic modifications, offering a handle to control the duration of action and pharmacokinetic profile of the drug candidate.[7]

The following diagram illustrates the key features of the core scaffold that make it an attractive starting point for drug discovery.

cluster_0 Core Scaffold: this compound Scaffold Cyclobutane Core (Rigidity, Metabolic Stability) Properties Improved Potency & Selectivity Tunable Pharmacokinetics Scaffold->Properties Functional_Group Carbamate Moiety (H-bonding, Covalent Inhibition) Functional_Group->Properties

Caption: Key advantageous features of the cyclobutane-carbamate scaffold.

Comparative Analysis of Hypothetical Analogs

While direct experimental data for analogs of this compound is not extensively published, we can propose a series of hypothetical analogs and predict their biological activities based on established structure-activity relationships (SAR) for similar compounds. The following table outlines a focused library of analogs designed to probe the importance of key structural features.

Analog ID Modification from Parent Compound Hypothesized Target Class Rationale for Modification Predicted Efficacy
ANA-001 Replacement of tert-butyl with smaller alkyl groups (e.g., isopropyl, ethyl)Serine Hydrolases (e.g., FAAH)To probe steric tolerance at the carbamate nitrogen. Smaller groups may improve access to the active site.Potentially increased potency if the binding pocket is sterically constrained.
ANA-002 Replacement of tert-butyl with aromatic rings (e.g., phenyl, pyridyl)Serine Hydrolases, GPCRsTo introduce potential pi-stacking interactions and explore new binding modes.Activity will be highly dependent on the specific target topology.
ANA-003 Inversion of stereochemistry at the hydroxyl and carbamate positions (trans-isomers)All target classesTo assess the importance of the cis-conformation for biological activity.Likely to have significantly different, possibly lower, activity due to altered vectoral presentation of functional groups.
ANA-004 Replacement of the hydroxyl group with other hydrogen-bonding functionalities (e.g., -NH2, -F)Kinases, ProteasesTo evaluate the role of the hydroxyl group as a hydrogen bond donor/acceptor.May alter target selectivity and potency. Fluorine may enhance metabolic stability.
ANA-005 Esterification or etherification of the hydroxyl groupProdrugs, various targetsTo create prodrugs that may improve cell permeability or to explore hydrophobic interactions.As a prodrug, in vitro activity may be low, but in vivo efficacy could be enhanced.

The following diagram illustrates the proposed SAR exploration.

Parent Core Scaffold ANA-001 ANA-001 (Alkyl Carbamates) Parent->ANA-001 Steric Effects ANA-002 ANA-002 (Aryl Carbamates) Parent->ANA-002 Aromatic Interactions ANA-003 ANA-003 (Trans Isomers) Parent->ANA-003 Stereochemistry ANA-004 ANA-004 (Hydroxyl Replacement) Parent->ANA-004 H-Bonding

Caption: Structure-Activity Relationship (SAR) exploration of the core scaffold.

Experimental Protocols for Efficacy Evaluation

To empirically determine the biological efficacy of these analogs, a tiered screening approach is recommended. The following protocols provide a starting point for in vitro characterization.

Protocol 1: In Vitro Serine Hydrolase Inhibition Assay (e.g., FAAH)

This protocol is adapted from methods used to assess carbamate inhibitors of fatty acid amide hydrolase (FAAH).[6]

Objective: To determine the half-maximal inhibitory concentration (IC50) of the analogs against a representative serine hydrolase.

Materials:

  • Purified recombinant human FAAH enzyme

  • [¹⁴C]-labeled oleamide (substrate)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 9.0, 1 mM EDTA)

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Scintillation fluid and counter

  • Test compounds (analogs) dissolved in DMSO

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a microcentrifuge tube, add 48 µL of assay buffer containing the purified FAAH enzyme.

  • Add 1 µL of the test compound dilution (or DMSO for control) and pre-incubate for 15 minutes at 37°C.

  • Initiate the reaction by adding 1 µL of [¹⁴C]-oleamide.

  • Incubate the reaction for 30 minutes at 37°C.

  • Quench the reaction by adding 100 µL of ice-cold methanol.

  • Spot the entire reaction mixture onto a TLC plate.

  • Develop the TLC plate using an appropriate solvent system (e.g., ethyl acetate/hexane, 1:1).

  • Visualize the separated substrate and product bands using a phosphorimager or by scraping the silica and performing scintillation counting.

  • Quantify the conversion of substrate to product and calculate the percentage of inhibition for each compound concentration.

  • Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.

Protocol 2: Cell Viability (MTT) Assay

This protocol is a standard method for assessing the cytotoxic effects of compounds on cell lines.[9]

Objective: To evaluate the general cytotoxicity of the analogs against a relevant cancer cell line (e.g., CT26WT for colon carcinoma).[9]

Materials:

  • CT26WT cell line

  • DMEM medium supplemented with 10% FBS and 1% penicillin-streptomycin

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Plate reader (570 nm)

Procedure:

  • Seed the 96-well plates with CT26WT cells at a density of 5,000 cells/well and incubate for 24 hours at 37°C, 5% CO₂.

  • Prepare serial dilutions of the test compounds in culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds.

  • Incubate for 48 hours.

  • Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control (DMSO) and determine the IC50 value.

The following workflow diagram outlines the proposed screening cascade.

cluster_workflow Experimental Workflow Start Synthesize Analogs (ANA-001 to ANA-005) Primary_Screen Primary Screen: Enzyme Inhibition Assay (IC50 Determination) Start->Primary_Screen Secondary_Screen Secondary Screen: Cell Viability Assay (Cytotoxicity) Primary_Screen->Secondary_Screen Hit_Selection Hit Prioritization (Potency vs. Toxicity) Secondary_Screen->Hit_Selection Further_Studies Advanced Studies: - In vivo tolerability - Pharmacokinetics Hit_Selection->Further_Studies

References

A Senior Application Scientist's Guide to the Structure-Activity Relationship of cis-Tert-butyl 3-hydroxy-3-methylcyclobutylcarbamate Derivatives as Potential Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery, the pursuit of novel molecular scaffolds that offer a blend of potency, selectivity, and favorable pharmacokinetic properties is paramount. The cyclobutane ring, a strained four-membered carbocycle, has emerged as a valuable motif in medicinal chemistry.[1] Its rigid, puckered conformation can effectively orient pharmacophoric elements in three-dimensional space, leading to enhanced interactions with biological targets and improved metabolic stability.[1] This guide focuses on a specific and promising class of compounds: cis-tert-butyl 3-hydroxy-3-methylcyclobutylcarbamate derivatives. These molecules are of particular interest as potential enzyme inhibitors, a cornerstone of therapeutic intervention in a multitude of diseases.

This guide will provide an in-depth analysis of the structure-activity relationships (SAR) of these derivatives, drawing upon established principles of medicinal chemistry and the known pharmacology of related inhibitor classes. While a comprehensive SAR study on a complete series of these specific cyclobutane derivatives is not yet publicly available, we can extrapolate key trends and provide a robust framework for their design and evaluation. We will delve into their synthesis, propose a key biological target based on their structural features, and provide detailed experimental protocols for their characterization.

The Core Scaffold: A Foundation for Potent and Selective Inhibition

The this compound core possesses several key features that make it an attractive starting point for the design of enzyme inhibitors:

  • The Cyclobutane Ring: This rigid scaffold reduces the conformational flexibility of the molecule, which can lead to a lower entropic penalty upon binding to a target enzyme, thus enhancing binding affinity.

  • The Carbamate Moiety: The carbamate group is a well-established pharmacophore in a variety of enzyme inhibitors, particularly serine hydrolases. It can act as a covalent modifier of the enzyme's active site, leading to potent and often irreversible inhibition.

  • The cis-Stereochemistry: The defined spatial arrangement of the substituents on the cyclobutane ring is crucial for precise interactions with the amino acid residues in an enzyme's active site.

  • The Tert-butyl Group: This bulky, lipophilic group can occupy hydrophobic pockets within the enzyme, contributing to binding affinity. However, it can also be a site of metabolic vulnerability.[2]

  • The Hydroxyl and Methyl Groups: These functional groups provide opportunities for further structural modifications to probe the steric and electronic requirements of the enzyme's active site.

Proposed Biological Target: Fatty Acid Amide Hydrolase (FAAH)

Based on the presence of the carbamate moiety, a prominent feature in many known inhibitors, a primary and logical biological target for this class of compounds is Fatty Acid Amide Hydrolase (FAAH) . FAAH is a serine hydrolase responsible for the degradation of endogenous cannabinoids, such as anandamide.[3] Inhibition of FAAH leads to an increase in endogenous cannabinoid levels, which has therapeutic potential for the treatment of pain, anxiety, and inflammatory disorders.[3] Carbamate-based inhibitors are a well-studied class of FAAH inhibitors, and the principles governing their interaction with the enzyme are well-documented.[3][4]

Navigating the Structure-Activity Landscape

The following sections outline the key structural modifications and their predicted impact on FAAH inhibitory activity, based on established SAR for other carbamate-based FAAH inhibitors.

Modification of the Carbamate Group

The carbamate is the "warhead" of these inhibitors, responsible for the covalent modification of the catalytic serine residue in the FAAH active site.

  • N-Substitution: The tert-butyl group on the carbamate nitrogen is a starting point. SAR studies on other carbamate inhibitors have shown that bulky and lipophilic groups at this position are crucial for high potency.[3] Replacing the tert-butyl group with other alkyl or aryl groups can modulate lipophilicity and steric interactions within the enzyme's acyl chain binding pocket.

  • Oxygen to Sulfur Substitution: Replacing the carbamate oxygen with sulfur to form a thiocarbamate can alter the electrophilicity of the carbonyl carbon and impact the rate of covalent modification.

Modification of the Cyclobutane Ring

The cyclobutane ring serves as the scaffold to present the key interacting groups.

  • Methyl Group Variation: The methyl group at the 3-position can be replaced with other small alkyl groups (ethyl, propyl) or electron-withdrawing groups (e.g., trifluoromethyl) to probe steric and electronic effects.

  • Hydroxyl Group Derivatization: The tertiary hydroxyl group can be etherified or esterified to introduce a variety of functional groups. This position can be explored to enhance interactions with specific residues in the enzyme active site or to improve physicochemical properties such as solubility.

Data Presentation: A Comparative Analysis of Hypothetical Derivatives

While a specific experimental dataset for the target scaffold is not available, the following table illustrates how SAR data for a series of hypothetical derivatives would be presented. The IC50 values are placeholders to demonstrate the expected trends based on the SAR of other carbamate-based FAAH inhibitors.

Compound R1 (N-substituent) R2 (C3-substituent) Hypothetical FAAH IC50 (nM) Rationale for Predicted Activity
Lead Scaffold tert-ButylMethyl100Baseline activity of the core structure.
Derivative 1 CyclohexylMethyl50Increased lipophilicity and size of R1 may improve binding in the hydrophobic pocket.
Derivative 2 PhenylMethyl75Aromatic R1 can engage in pi-stacking interactions.
Derivative 3 tert-ButylEthyl120Increased steric bulk at R2 may be detrimental to binding.
Derivative 4 tert-ButylTrifluoromethyl80Electron-withdrawing R2 may alter the electronics of the carbamate.

Experimental Protocols

General Synthetic Scheme for this compound Derivatives

The synthesis of the target compounds would typically start from a suitable cyclobutanone precursor. A representative synthetic route is outlined below:

Step 1: Synthesis of the Cyclobutanol Core

  • To a solution of 3-(tert-butoxycarbonylamino)cyclobutan-1-one in anhydrous tetrahydrofuran (THF) at -78 °C under a nitrogen atmosphere, add a solution of methylmagnesium bromide (3.0 M in diethyl ether, 1.2 equivalents) dropwise.

  • Stir the reaction mixture at -78 °C for 2 hours and then allow it to warm to room temperature overnight.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Step 2: N-Alkylation/Arylation (Example for R1 modification)

  • To a solution of the product from Step 1 in anhydrous dimethylformamide (DMF), add sodium hydride (60% dispersion in mineral oil, 1.5 equivalents) portionwise at 0 °C.

  • Stir the mixture for 30 minutes at 0 °C.

  • Add the desired alkyl or aryl halide (e.g., cyclohexyl bromide or bromobenzene, 1.2 equivalents).

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Quench the reaction with water and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by column chromatography to yield the N-substituted derivative.

In Vitro FAAH Inhibition Assay

The following is a general protocol for determining the in vitro inhibitory potency of the synthesized compounds against FAAH.

Materials:

  • Human recombinant FAAH

  • FAAH substrate (e.g., N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)-arachidonoylamide, NBD-AA)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 9.0, 1 mM EDTA)

  • Test compounds dissolved in DMSO

  • 96-well black microplates

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of the test compounds in assay buffer.

  • In a 96-well plate, add 10 µL of each compound dilution.

  • Add 80 µL of FAAH enzyme solution to each well and pre-incubate for 15 minutes at 37 °C.

  • Initiate the reaction by adding 10 µL of the FAAH substrate solution to each well.

  • Immediately measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 535 nm every minute for 30 minutes.

  • Calculate the rate of reaction for each compound concentration.

  • Determine the IC50 value by plotting the percentage of inhibition versus the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Visualizing the Path Forward: Diagrams for Clarity

Logical Flow of SAR-Guided Drug Discovery

SAR_Workflow cluster_design Design & Synthesis cluster_testing Biological Evaluation cluster_analysis Data Analysis Core Core Scaffold: cis-Tert-butyl 3-hydroxy- 3-methylcyclobutylcarbamate Mod1 Modification of N-substituent (R1) Core->Mod1 Mod2 Modification of C3-substituent (R2) Core->Mod2 Synth Synthesis of Analog Library Mod1->Synth Mod2->Synth Assay FAAH Inhibition Assay (IC50 Determination) Synth->Assay SAR Structure-Activity Relationship (SAR) Analysis Assay->SAR Lead Lead Optimization SAR->Lead Lead->Mod1 Iterative Design

Caption: A workflow for SAR-guided optimization.

Mechanism of FAAH Inhibition by Carbamates

FAAH_Inhibition FAAH FAAH Active Site Ser241-OH Lys142-NH2 Intermediate {Tetrahedral Intermediate} FAAH:ser->Intermediate Inhibitor Carbamate Inhibitor R-NH-C(=O)-O-R' Inhibitor->FAAH:ser Nucleophilic Attack Covalent Carbamoylated FAAH (Inactive) FAAH-Ser241-C(=O)-NH-R Intermediate->Covalent Collapse LeavingGroup Leaving Group (R'-OH) Intermediate->LeavingGroup Release

Caption: Covalent modification of FAAH by a carbamate inhibitor.

Conclusion and Future Directions

The this compound scaffold represents a compelling starting point for the development of novel enzyme inhibitors, with Fatty Acid Amide Hydrolase being a particularly promising target. While direct experimental SAR data for a comprehensive series of these derivatives is currently limited in the public domain, the well-established principles of carbamate-based FAAH inhibition provide a strong foundation for rational drug design.

Future research should focus on the synthesis and biological evaluation of a diverse library of these cyclobutane derivatives. Systematic modifications of the N-substituent and the substituents on the cyclobutane ring will be crucial to elucidate the detailed SAR and to optimize potency, selectivity, and pharmacokinetic properties. The experimental protocols and strategic framework provided in this guide offer a clear path forward for researchers in this exciting area of medicinal chemistry.

References

A Senior Application Scientist's Guide to the Characterization and Validation of cis-Tert-butyl 3-hydroxy-3-methylcyclobutylcarbamate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rising Prominence of Strained Scaffolds in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the pursuit of novel chemical matter with enhanced pharmacological profiles is relentless. Among the various strategies employed, the incorporation of strained carbocyclic systems, such as cyclobutanes, has emerged as a powerful tool for sculpting molecular architecture.[1] Unlike their flexible acyclic or larger ring counterparts, 1,3-disubstituted cyclobutanes offer a conformationally restricted scaffold that can precisely orient pharmacophoric elements in three-dimensional space. This structural rigidity can lead to significant improvements in binding affinity, selectivity, and metabolic stability.[2][3]

The subject of this guide, cis-tert-butyl 3-hydroxy-3-methylcyclobutylcarbamate, is a key building block that embodies these principles. It provides a compact framework presenting a tertiary alcohol and a protected amine in a defined cis-relationship. This specific stereochemical arrangement is often crucial for mimicking or blocking interactions within the intricate topographies of biological targets like enzyme active sites or protein-protein interfaces.[4]

This guide provides an in-depth analysis of the synthesis, characterization, and validation of this valuable intermediate. It further offers a comparative perspective against its trans-isomer and other alternative scaffolds, supported by experimental data and protocols, to empower researchers in making informed decisions during the drug design and development process.

Comparative Analysis: Scaffolds for 3D-Pharmacophore Presentation

The choice of a central scaffold is a critical decision in drug design. The performance of this compound is best understood in comparison to its stereochemical and structural analogs.

FeatureThis compound trans-Tert-butyl 3-hydroxy-3-methylcyclobutylcarbamate Acyclic Analog (e.g., Boc-4-amino-2-methylbutan-2-ol)
Conformational Rigidity High; Puckered ring fixes substituents in a defined spatial relationship.High; Similar rigidity to the cis-isomer but with a different vectoral display of functional groups.Low; Free rotation around C-C bonds leads to multiple accessible conformations.
Synthetic Accessibility Moderate; Stereoselective synthesis is required to control the cis relationship.[5]Moderate; Stereoselective synthesis is required, often achievable via different reduction strategies.[6]High; Typically synthesized through straightforward, well-established linear routes.
Metabolic Stability Generally high due to the strained ring system being less prone to CYP450-mediated oxidation.[1]Generally high, for similar reasons as the cis-isomer.[1]Variable; Can be susceptible to metabolism, particularly at unhindered positions.
Pharmacophore Geometry Presents functional groups at an approximate 90° angle from the ring plane.Presents functional groups at an approximate 180° (diaxial-like) relationship.Variable geometry, dependent on rotamer population.
Key Application Ideal for mimicking turns in peptides or presenting groups for simultaneous interaction with adjacent binding pockets.[4]Useful for spanning larger distances between two points in a binding site.Serves as a flexible linker or a starting point for lead identification before conformational constraint.

Synthetic Pathway and Stereochemical Control

The synthesis of this compound hinges on the stereoselective formation of its core precursor, cis-3-amino-1-methylcyclobutan-1-ol. The most logical and industrially scalable approach involves the stereoselective reduction of a cyclobutanone precursor, followed by the protection of the resulting amine.

The diagram below illustrates the proposed synthetic workflow.

G cluster_0 Synthesis Workflow 3-Oxocyclobutanecarboxylic_Acid 3-Oxocyclobutanecarboxylic Acid 3-Hydroxy-3-methylcyclobutanone 3-Hydroxy-3-methylcyclobutanone 3-Oxocyclobutanecarboxylic_Acid->3-Hydroxy-3-methylcyclobutanone Grignard Reaction (MeMgBr) cis-3-Amino-1-methylcyclobutanol cis-3-Amino-1-methylcyclobutanol 3-Hydroxy-3-methylcyclobutanone->cis-3-Amino-1-methylcyclobutanol Reductive Amination or Oxime Reduction Target_Compound This compound cis-3-Amino-1-methylcyclobutanol->Target_Compound Boc Protection (Boc)2O, Base

Caption: Proposed synthetic workflow for the target compound.

Experimental Protocol: Synthesis of cis-3-Amino-1-methylcyclobutan-1-ol

The critical step in this synthesis is the stereoselective introduction of the amine cis to the tertiary alcohol. This is typically achieved through the reduction of an intermediate oxime or via reductive amination, where the directing effect of the existing hydroxyl group favors the formation of the cis product.

Step 1: Oxime Formation from 3-Hydroxy-3-methylcyclobutanone

  • To a stirred solution of 3-hydroxy-3-methylcyclobutanone (1.0 eq) in ethanol at room temperature, add hydroxylamine hydrochloride (1.2 eq) followed by sodium acetate (1.5 eq).

  • Stir the mixture at room temperature for 4-6 hours, monitoring by TLC until the starting material is consumed.

  • Remove the ethanol under reduced pressure.

  • Add water to the residue and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude oxime, which is used in the next step without further purification.

Step 2: Stereoselective Reduction of the Oxime

  • Dissolve the crude oxime (1.0 eq) in methanol.

  • Carefully add Raney Nickel (approx. 10% w/w) under an inert atmosphere.

  • Pressurize the reaction vessel with hydrogen gas (50 psi) and stir vigorously at room temperature for 12-18 hours.

  • Carefully filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with methanol.

  • Concentrate the filtrate under reduced pressure to yield crude cis-3-amino-1-methylcyclobutan-1-ol.[7] The diastereomeric ratio can be determined by ¹H NMR analysis of the crude product.

Experimental Protocol: Boc-Protection
  • Dissolve the crude cis-3-amino-1-methylcyclobutan-1-ol (1.0 eq) in a 1:1 mixture of tetrahydrofuran (THF) and water.

  • Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) followed by sodium bicarbonate (2.0 eq).

  • Stir the biphasic mixture vigorously at room temperature for 12 hours.

  • Extract the mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure this compound.[8]

Product Validation: A Multi-technique Approach

Confirming the identity, purity, and, most importantly, the stereochemistry of the final product is paramount. A combination of spectroscopic techniques provides a self-validating system for characterization.

G cluster_1 Validation Workflow Product Synthesized Product NMR NMR Spectroscopy (¹H, ¹³C, COSY, HSQC) Product->NMR Structural Elucidation & Stereochemistry MS Mass Spectrometry (ESI-MS) Product->MS Molecular Weight Confirmation IR IR Spectroscopy Product->IR Functional Group Identification Validation Validated Structure (Purity, Identity, Stereochemistry) NMR->Validation MS->Validation IR->Validation

Caption: A multi-technique workflow for product validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Key to Stereochemistry

NMR is the most powerful tool for determining the relative stereochemistry of the 1,3-disubstituted cyclobutane ring.

  • ¹H NMR: The key diagnostic signals are the protons on the cyclobutane ring. In the cis-isomer, the methine proton adjacent to the carbamate group (CH-NHBoc) and the methylene protons will exhibit specific coupling constants (J-values). The vicinal coupling constant between the methine proton and the adjacent methylene protons (³JH,H) is particularly informative for distinguishing between cis and trans isomers.[9][10]

  • ¹³C NMR: The number of signals will confirm the symmetry of the molecule. Expected signals include those for the quaternary carbon of the tert-butyl group, the carbonyl carbon of the carbamate, the two carbons of the cyclobutane ring bearing substituents, and the methylene carbons of the ring.[11]

  • 2D NMR (COSY, HSQC): These experiments confirm the connectivity. A COSY spectrum will show the correlation between coupled protons on the cyclobutane ring, while an HSQC spectrum will link each proton to its directly attached carbon atom, allowing for unambiguous assignment of all signals.

Expected ¹H NMR Data (Representative):

  • δ ~4.8-5.0 ppm: Broad singlet, 1H (NH of carbamate)

  • δ ~3.8-4.0 ppm: Multiplet, 1H (CH-NHBoc)

  • δ ~2.2-2.4 ppm: Multiplet, 2H (ring CH₂)

  • δ ~1.8-2.0 ppm: Multiplet, 2H (ring CH₂)

  • δ ~1.45 ppm: Singlet, 9H (C(CH₃)₃)

  • δ ~1.25 ppm: Singlet, 3H (C-CH₃)

Mass Spectrometry (MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is used to confirm the molecular weight of the compound. The expected mass would be for the protonated molecule [M+H]⁺ or the sodium adduct [M+Na]⁺.

  • Calculated [M+H]⁺ for C₁₀H₁₉NO₃: 202.1438

  • Calculated [M+Na]⁺ for C₁₀H₁₉NO₃: 224.1257

Infrared (IR) Spectroscopy

IR spectroscopy confirms the presence of key functional groups.

  • ~3400 cm⁻¹ (broad): O-H stretch of the alcohol.

  • ~3350 cm⁻¹ (sharp): N-H stretch of the carbamate.

  • ~2970 cm⁻¹: C-H stretches of the alkyl groups.

  • ~1690 cm⁻¹: C=O stretch of the carbamate carbonyl group.

By integrating the data from these three techniques, a researcher can confidently validate the synthesis of this compound, confirming its structure, purity, and crucial stereochemical configuration.

References

A Comparative Guide to the Synthetic Strategies for cis-Tert-butyl 3-hydroxy-3-methylcyclobutylcarbamate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and development, the strategic incorporation of constrained scaffolds is a cornerstone of rational molecular design. Substituted cyclobutane rings, in particular, offer a compelling three-dimensional architecture that can enforce desirable ligand conformations, enhance metabolic stability, and improve binding affinity. Among these, cis-tert-butyl 3-hydroxy-3-methylcyclobutylcarbamate stands out as a valuable synthetic intermediate, providing a versatile platform for the elaboration of novel pharmaceutical candidates, especially in the realm of central nervous system disorders.[1]

This guide provides a comparative analysis of the primary synthetic routes to this key intermediate. By delving into the mechanistic underpinnings and practical considerations of each pathway, we aim to equip researchers, scientists, and drug development professionals with the critical insights necessary to make informed decisions in their synthetic endeavors.

Introduction to the Synthetic Challenge

The synthesis of this compound presents a key stereochemical challenge: the establishment of the cis relationship between the bulky tert-butoxycarbonyl (Boc) protected amine and the newly introduced methyl group on the adjacent carbon bearing the hydroxyl group. The stereochemical outcome of nucleophilic additions to the planar carbonyl group of a cyclobutanone precursor is highly dependent on steric and electronic factors, making the selective formation of the desired diastereomer a non-trivial pursuit.[2][3]

This guide will focus on two principal synthetic disconnections, both of which converge on the common intermediate, 3-(Boc-amino)cyclobutanone (3) . This key precursor is commercially available, making it an attractive starting point for many synthetic campaigns.[4]

Route 1 will detail the direct synthesis of the target molecule via the addition of a methyl organometallic reagent to 3-(Boc-amino)cyclobutanone.

Route 2 will explore a two-step sequence involving the stereoselective reduction of the ketone to the corresponding cis-alcohol, followed by subsequent manipulation to introduce the methyl group, a strategy alluded to in the patent literature for related structures.[5]

Route 1: Direct Methylation of 3-(Boc-amino)cyclobutanone

The most direct approach to the target molecule involves the nucleophilic addition of a methyl group to the carbonyl of 3-(Boc-amino)cyclobutanone (3) . The primary reagents for this transformation are organometallic species such as methylmagnesium bromide (MeMgBr) or methyllithium (MeLi).

Reaction Scheme

Route 1 start 3-(Boc-amino)cyclobutanone (3) reagent MeMgBr or MeLi THF, -78 °C to rt start->reagent product_cis cis-Tert-butyl 3-hydroxy-3- methylcyclobutylcarbamate (1) reagent->product_cis product_trans trans-Tert-butyl 3-hydroxy-3- methylcyclobutylcarbamate (2) reagent->product_trans caption Direct methylation of 3-(Boc-amino)cyclobutanone.

Caption: Direct methylation of 3-(Boc-amino)cyclobutanone.

Experimental Protocol
  • To a solution of 3-(Boc-amino)cyclobutanone (3) (1.0 eq.) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere, add a solution of methylmagnesium bromide (1.2 eq., 3.0 M in diethyl ether) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC for the consumption of the starting material.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to separate the cis and trans diastereomers.

Discussion of Expertise and Causality

The stereochemical outcome of this reaction is governed by the facial selectivity of the nucleophilic attack on the carbonyl. The bulky Boc-amino group at the C3 position exerts a significant steric influence. According to Felkin-Anh and related models of acyclic stereocontrol, the nucleophile is expected to attack from the face opposite to the largest substituent to minimize steric hindrance.[6] In the case of 3-substituted cyclobutanones, this generally leads to the formation of the trans product as the major isomer, where the incoming nucleophile and the C3 substituent are on opposite sides of the ring.

However, the presence of the nitrogen atom in the Boc-amino group can also lead to chelation control, particularly with Grignard reagents. If the magnesium ion coordinates with both the carbonyl oxygen and the nitrogen of the carbamate, it can lock the conformation of the ring and direct the nucleophilic attack from the same face, favoring the formation of the cis isomer. The choice of solvent and the nature of the organometallic reagent (Grignard vs. organolithium) can significantly influence the degree of chelation and thus the diastereomeric ratio.

Route 2: Stereoselective Reduction followed by Functionalization

An alternative strategy to circumvent the potential lack of stereocontrol in the direct methylation is a two-step approach. This route first establishes the desired cis stereochemistry through a stereoselective reduction of the ketone, followed by a subsequent reaction to introduce the methyl group. A patent for a related compound suggests that the reduction of 3-tert-butoxycarbonylaminocyclobutanone can yield the cis-alcohol.[5]

Reaction Scheme

Route 2 start 3-(Boc-amino)cyclobutanone (3) step1_reagent Reducing Agent (e.g., NaBH4, L-Selectride®) start->step1_reagent intermediate cis-Tert-butyl 3-hydroxy- cyclobutylcarbamate (4) step1_reagent->intermediate step2_reagent 1. Oxidation (e.g., PCC, Swern) 2. MeMgBr or MeLi intermediate->step2_reagent product cis-Tert-butyl 3-hydroxy-3- methylcyclobutylcarbamate (1) step2_reagent->product caption Two-step synthesis via stereoselective reduction.

Caption: Two-step synthesis via stereoselective reduction.

Experimental Protocol

Step 1: Stereoselective Reduction

  • To a solution of 3-(Boc-amino)cyclobutanone (3) (1.0 eq.) in methanol at 0 °C, add sodium borohydride (1.5 eq.) portion-wise.

  • Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by the addition of acetone, followed by water.

  • Remove the methanol under reduced pressure and extract the aqueous residue with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to afford the crude cis-alcohol (4) , which can be purified by column chromatography or used directly in the next step.

Step 2: Oxidation and Methylation

This second step is hypothetical as a direct conversion from the secondary alcohol to the desired tertiary alcohol with retention of stereochemistry is challenging. A more plausible, albeit longer, sequence would involve protection of the alcohol, deprotection of the amine, methylation of the amine, reprotection, and then introduction of the methyl group at the C1 position, which is outside the scope of a direct comparison. A more direct, though challenging, approach would be oxidation back to the ketone and then performing the methylation as in Route 1, hoping for better stereocontrol under different conditions.

Discussion of Expertise and Causality

The stereochemical outcome of the ketone reduction is highly dependent on the choice of reducing agent. Small, unhindered reducing agents like sodium borohydride often favor axial attack on cyclohexanones to relieve torsional strain, leading to the equatorial alcohol. In the case of cyclobutanones, the conformational dynamics are different, but steric factors remain dominant. The bulky Boc-amino group is expected to direct the hydride attack to the opposite face, leading to the trans-alcohol. However, the use of bulkier reducing agents, such as L-Selectride®, can favor attack from the less hindered face, potentially leading to the desired cis-alcohol. The patent literature claim of forming the cis-alcohol suggests that specific conditions or reagents can overcome the expected steric hindrance, possibly through a mechanism involving coordination of the reducing agent with the carbamate.

Comparative Analysis

FeatureRoute 1: Direct MethylationRoute 2: Reduction and Functionalization
Number of Steps 12+
Overall Yield Potentially lower due to diastereomeric mixturePotentially higher if stereocontrol in the reduction is high, but the subsequent steps add complexity and potential for yield loss.
Stereocontrol Moderate to low, dependent on reagent and conditions. Separation of diastereomers is likely required.Potentially high for the reduction step, but the subsequent functionalization to the tertiary alcohol is not straightforward and may require multiple steps, jeopardizing the initial stereocontrol.
Reagent Cost & Availability Readily available and inexpensive organometallic reagents.Common reducing agents are also readily available and affordable. Reagents for the subsequent steps would add to the cost.
Scalability Readily scalable, with the main challenge being the chromatographic separation of diastereomers.The reduction step is scalable. The subsequent multi-step sequence would be more challenging to scale up.
Key Challenge Achieving high diastereoselectivity for the cis isomer.Developing a high-yielding and stereoretentive method to convert the cis-secondary alcohol to the cis-tertiary alcohol.

Conclusion

Both synthetic routes to this compound present distinct advantages and challenges.

Route 1 offers the most direct and atom-economical approach. Its success, however, is contingent on achieving a favorable diastereomeric ratio in the methylation step. Further optimization of reaction conditions, including the choice of organometallic reagent, solvent, and the use of chelating additives, could potentially improve the yield of the desired cis isomer. This route is likely preferable for initial exploratory studies where the separation of diastereomers is feasible.

Route 2 , while longer, offers the potential for greater stereocontrol in the initial reduction step. However, the subsequent conversion of the secondary alcohol to the target tertiary alcohol is not a trivial transformation and would likely require a multi-step sequence, which adds complexity and diminishes the overall efficiency.

For researchers and drug development professionals, the choice between these routes will depend on the specific project requirements, including the scale of the synthesis, the need for high diastereomeric purity, and the available resources for process optimization and purification. A thorough investigation into the diastereoselectivity of the direct methylation (Route 1) under various conditions would be a prudent first step for any team embarking on the synthesis of this valuable intermediate.

References

The Strategic Advantage of cis-Tert-butyl 3-hydroxy-3-methylcyclobutylcarbamate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for Medicinal Chemists

In the intricate landscape of drug design, the selection of molecular building blocks is a critical determinant of a candidate's ultimate success. Small, saturated carbocycles, often referred to as "privileged scaffolds," have emerged as powerful tools for navigating the complexities of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles while enhancing target affinity and specificity. Among these, the cyclobutane motif offers a unique blend of rigidity and three-dimensionality. This guide provides an in-depth comparison of cis-Tert-butyl 3-hydroxy-3-methylcyclobutylcarbamate, highlighting its distinct advantages over similar structural motifs in the synthesis of next-generation therapeutics.

The Rise of 3D Scaffolds: Escaping "Flatland"

Historically, medicinal chemistry has been dominated by flat, aromatic structures. However, the drive to improve physicochemical properties and explore novel chemical space has led to a paradigm shift towards three-dimensional scaffolds.[1] Increased sp³ character in drug candidates has been correlated with higher clinical success rates, offering benefits such as improved solubility, enhanced metabolic stability, and the potential for more specific interactions with biological targets.[1] The puckered conformation of the cyclobutane ring provides a rigid, predictable geometry that allows for the precise positioning of functional groups in three-dimensional space, a crucial factor in optimizing drug-receptor interactions.[2]

Core Advantages of the cis-3-hydroxy-3-methylcyclobutane Moiety

The subject of our analysis, this compound, integrates several key features that confer significant advantages in drug development programs. These can be deconstructed into the contributions of the cyclobutane core, the tertiary alcohol, the gem-dimethyl substitution, and the Boc-protected amine.

The Cyclobutane Core: A Rigid Foundation for Optimal Vectorial Display

The cyclobutane ring serves as a conformationally restricted linker, which can be instrumental in:

  • Pre-organizing Pharmacophores: By locking pendant functional groups into a specific spatial arrangement, the cyclobutane scaffold can reduce the entropic penalty of binding to a biological target, potentially leading to higher affinity.

  • Improving Metabolic Stability: Compared to more flexible aliphatic chains, the cyclobutane ring is less susceptible to metabolism by cytochrome P450 enzymes.[2]

  • Enhancing Physicochemical Properties: The introduction of a cyclobutane moiety can improve solubility and permeability by disrupting crystal lattice packing and providing a favorable balance of lipophilicity.[2]

The cis stereochemistry of the 1,3-substitution pattern is particularly noteworthy. It allows for the projection of two functional groups from the same face of the ring, which can be crucial for chelating a target or mimicking a specific molecular conformation.[2] Studies comparing cis and trans isomers of other bioactive molecules have shown that this stereochemical difference can dramatically impact binding affinity and biological activity, with the cis isomer often enabling key interactions that are impossible for the trans counterpart.[2][3]

The Tertiary Alcohol: A Bastion of Metabolic Stability

A common liability for many drug candidates is the metabolic oxidation of primary and secondary alcohols to aldehydes, ketones, or carboxylic acids. The tertiary alcohol in this compound is resistant to such oxidative metabolism because the carbinol carbon lacks a hydrogen atom.[4][5]

Furthermore, while hydroxyl groups can be sites for glucuronidation, steric hindrance around a tertiary alcohol significantly slows this metabolic pathway compared to primary or secondary alcohols.[4] This enhanced metabolic stability can lead to a longer plasma half-life and an improved pharmacokinetic profile.

The "Magic Methyl" Effect: More Than Just Bulk

The presence of the methyl group at the C3 position, creating a quaternary center, is a subtle yet powerful feature. The introduction of methyl groups, often termed the "magic methyl" effect, can have profound impacts on a molecule's properties:[6][7]

  • Blocking Metabolic "Soft Spots": The methyl group can act as a metabolic shield, preventing oxidation of the adjacent carbon atom. This is a well-established strategy for improving the metabolic stability of drug candidates.[1][6]

  • Fine-Tuning Potency and Selectivity: The steric bulk of the methyl group can promote a specific conformation that is optimal for binding to the desired target, while potentially clashing with the binding sites of off-target proteins, thus improving selectivity.[8]

  • Modulating Physicochemical Properties: The addition of a methyl group can influence lipophilicity and solubility, providing another handle for optimizing a candidate's drug-like properties.[6]

The gem-dimethyl group, in particular, is a recurring motif in numerous natural products with clinical relevance, valued for its ability to lock in bioactive conformations and improve pharmacokinetic profiles.[9][10]

Comparative Analysis with Alternative Building Blocks

To fully appreciate the advantages of this compound, it is instructive to compare it with other commonly used building blocks.

Building BlockKey Structural DifferenceAdvantagesDisadvantages
This compound Tertiary alcohol, methyl group High metabolic stability (resistant to oxidation, slow glucuronidation), precise 3D scaffolding, potential for enhanced binding affinity via methyl group.Steric hindrance may pose challenges in certain synthetic transformations.
tert-Butyl (cis-3-hydroxycyclobutyl)carbamateSecondary alcohol, no methyl groupSimpler structure, readily available.Susceptible to metabolic oxidation to a ketone, lacks the potential benefits of the "magic methyl" effect.
tert-Butyl (trans-3-hydroxycyclobutyl)carbamatetrans stereochemistryMay be optimal for targets requiring substituents on opposite faces of the ring.Different spatial arrangement of functional groups may lead to lower binding affinity for targets that favor a cis conformation.
tert-Butyl 3-fluoro-3-(hydroxymethyl)azetidine-1-carboxylateAzetidine core, primary alcoholAzetidine can act as a bioisostere for other groups and may improve solubility.Primary alcohol is a site for rapid metabolic oxidation; the azetidine nitrogen introduces basicity which may be undesirable.

Experimental Protocols & Methodologies

The utility of a building block is ultimately demonstrated in its synthetic performance. Below are representative protocols for key transformations.

Protocol 1: Amide Coupling to the Boc-Protected Amine

A common transformation is the coupling of a carboxylic acid to the deprotected amine of the cyclobutane scaffold. The steric hindrance of the cyclobutane ring does not significantly impede this reaction under standard conditions.

Step 1: Boc Deprotection

  • Dissolve this compound (1.0 eq) in a 1:1 mixture of dichloromethane (DCM) and trifluoroacetic acid (TFA).

  • Stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure.

  • Co-evaporate with toluene (3x) to remove residual TFA, yielding the amine as a TFA salt.

Step 2: Amide Coupling

  • To a solution of the amine TFA salt (1.0 eq) and the desired carboxylic acid (1.1 eq) in anhydrous DMF, add a suitable coupling agent such as HATU (1.2 eq).

  • Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) (3.0 eq), dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by LC-MS.

  • Upon completion, dilute the reaction with ethyl acetate and wash sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the desired amide.

Rationale: This standard peptide coupling protocol is highly efficient for forming amide bonds. HATU is a preferred coupling reagent for its high reactivity and low rate of racemization. The use of a non-nucleophilic base like DIPEA is crucial to neutralize the TFA salt and facilitate the coupling without competing in the reaction.

Diagram: Synthetic Utility Workflow

G A This compound B Boc Deprotection (TFA/DCM) A->B F O-Alkylation / Esterification (e.g., NaH, Alkyl Halide) A->F C cis-3-Amino-1-methylcyclobutanol (TFA Salt) B->C D Amide Coupling (Carboxylic Acid, HATU, DIPEA) C->D E Target Amide D->E G Target Ether / Ester F->G

Caption: Synthetic pathways from the core building block.

Logical Relationships in Scaffold Selection

The decision to use this compound over an alternative should be driven by the specific goals of the drug discovery program.

G cluster_0 Project Goal cluster_1 Building Block Choice Goal1 Maximize Metabolic Stability BB1 cis-Tert-butyl 3-hydroxy-3-methylcyclobutylcarbamate Goal1->BB1 Tertiary alcohol & methyl prevent oxidation BB2 Secondary Alcohol Analog Goal1->BB2 Vulnerable to oxidation Goal2 Introduce 3D Vector for Binding Goal2->BB1 Rigid cis-1,3-scaffold BB3 Azetidine Analog Goal2->BB3 Rigid scaffold Goal3 Modulate pKa / Basicity Goal3->BB3 Azetidine N is basic

Caption: Decision matrix for scaffold selection.

Conclusion

This compound is a highly advantageous building block for modern medicinal chemistry. It provides a rigid, three-dimensional scaffold that is pre-organized for optimal presentation of pharmacophoric elements. The integrated tertiary alcohol and methyl group work in concert to significantly enhance metabolic stability by preventing oxidation and sterically hindering other metabolic pathways. This combination of features directly addresses some of the most common challenges in drug development, namely poor pharmacokinetic properties and off-target toxicity. While simpler analogs or alternative ring systems may be suitable for certain applications, the unique constellation of properties offered by this compound makes it a superior choice for projects demanding high metabolic stability and precise control over three-dimensional architecture.

References

A Technical Guide to Cross-Reactivity Assessment of cis-Tert-butyl 3-hydroxy-3-methylcyclobutylcarbamate in Immunoassays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Specificity Challenge in Small Molecule Immunoassays

In the landscape of pharmaceutical development, cis-Tert-butyl 3-hydroxy-3-methylcyclobutylcarbamate and its structural analogues serve as critical intermediates in the synthesis of novel therapeutics, particularly those targeting the central nervous system.[1] As these small molecules progress through the development pipeline, robust and specific immunoassays are essential for pharmacokinetic/pharmacodynamic (PK/PD) studies, therapeutic drug monitoring, and ensuring manufacturing quality control. A pivotal challenge in the development of such assays is ensuring their specificity, as antibodies raised against a target molecule may exhibit cross-reactivity with structurally similar compounds, leading to inaccurate quantification and potentially compromising clinical decisions.[2][3]

This guide provides a comprehensive framework for conducting cross-reactivity studies of this compound. We will delve into the rationale behind experimental design, present a detailed protocol for a competitive ELISA, and offer a systematic approach to data interpretation. This guide is intended for researchers, scientists, and drug development professionals seeking to establish the analytical validity of immunoassays for small molecule quantification.

Predictive Assessment of Cross-Reactivity: The Role of Molecular Similarity

Before embarking on extensive laboratory testing, computational methods can provide valuable insights into potential cross-reactivity. The principle of molecular similarity posits that compounds with a high degree of structural resemblance to the target molecule are more likely to bind to the same antibody.[4] Two-dimensional (2D) molecular similarity, quantified by the Tanimoto coefficient, is a rapid and effective chemoinformatic tool for predicting potential cross-reactants.[4][5] A Tanimoto coefficient of 0.85 or greater is often considered to indicate a high probability of similar biological activity, including antibody binding.[6]

For our target molecule, this compound (Compound A), we have identified a panel of structurally related compounds with varying degrees of similarity. The selection of these compounds is based on modifications to the core cyclobutyl ring, the carbamate group, and the substituent groups.

Table 1: Structural Analogs of this compound for Cross-Reactivity Testing

Compound IDStructureKey Structural Difference from Compound APredicted Cross-Reactivity (based on structural similarity)
A (Target) This compound -High
Btrans-Tert-butyl 3-hydroxy-3-methylcyclobutylcarbamateStereoisomer (trans configuration)High
Ccis-Tert-butyl 3-hydroxycyclobutylcarbamateLack of methyl group on the cyclobutyl ringModerate to High
Dcis-Tert-butyl 3-methoxy-3-methylcyclobutylcarbamateMethoxy group instead of hydroxyl groupModerate
ETert-butyl cyclobutylcarbamateAbsence of hydroxyl and methyl groupsLow
FTert-butyl (8-aminooctyl)carbamateLinear alkyl chain instead of cyclobutyl ringVery Low

Experimental Design: The Competitive ELISA

For the quantification of small molecules (haptens) like this compound, the competitive Enzyme-Linked Immunosorbent Assay (ELISA) is the most suitable format.[7][8] This assay relies on the competition between the analyte in the sample and a labeled version of the analyte for a limited number of antibody binding sites. The resulting signal is inversely proportional to the concentration of the analyte in the sample.[9]

Workflow for Competitive ELISA

Competitive_ELISA_Workflow cluster_plate_prep Plate Preparation cluster_competition Competition Step cluster_detection Detection p1 Coat plate with Antigen-Protein Conjugate p2 Wash Plate p1->p2 p3 Block non-specific binding sites p2->p3 p4 Wash Plate p3->p4 d1 Add competition mixture to coated plate p4->d1 c1 Prepare standards and samples with competitor compounds c2 Add primary antibody to standards/samples c1->c2 c3 Incubate to allow competition c2->c3 c3->d1 d2 Wash Plate d1->d2 d3 Add enzyme-conjugated secondary antibody d2->d3 d4 Wash Plate d3->d4 d5 Add substrate d4->d5 d6 Stop reaction and read absorbance d5->d6

Caption: Workflow of the indirect competitive ELISA for cross-reactivity assessment.

Detailed Protocol for Competitive ELISA

This protocol outlines the steps for determining the cross-reactivity of the selected compounds.

Materials:

  • High-binding 96-well microplate

  • Antigen-protein conjugate (e.g., Compound A conjugated to BSA)

  • Primary antibody specific for Compound A

  • Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-rabbit IgG)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2N H₂SO₄)

  • Compound A (for standard curve) and competitor compounds (B-F)

  • Plate reader

Procedure:

  • Coating: Dilute the antigen-protein conjugate to an optimized concentration (e.g., 1-10 µg/mL) in a coating buffer (0.05 M carbonate-bicarbonate, pH 9.6). Add 100 µL to each well of the microplate. Incubate overnight at 4°C.[1][10]

  • Washing (x3): Aspirate the coating solution and wash the wells three times with 200 µL of wash buffer.

  • Blocking: Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.[9]

  • Washing (x3): Repeat the washing step.

  • Competition:

    • Prepare serial dilutions of the standard (Compound A) and each competitor compound (B-F) in assay buffer.

    • In a separate plate or tubes, mix 50 µL of each standard/competitor dilution with 50 µL of the primary antibody (at a pre-determined optimal dilution).

    • Incubate for 1 hour at room temperature to allow the antibody to bind to the free analyte.

  • Incubation: Transfer 100 µL of the antibody-analyte mixture from the competition step to the corresponding wells of the coated and blocked microplate. Incubate for 1-2 hours at room temperature.

  • Washing (x3): Repeat the washing step.

  • Secondary Antibody: Add 100 µL of the diluted enzyme-conjugated secondary antibody to each well. Incubate for 1 hour at room temperature.

  • Washing (x5): Wash the wells five times with wash buffer.

  • Detection: Add 100 µL of the substrate solution to each well. Incubate in the dark for 15-30 minutes, or until sufficient color development.

  • Stopping the Reaction: Add 50 µL of stop solution to each well.

  • Reading: Measure the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a plate reader.

Data Analysis and Interpretation

The data from the competitive ELISA is used to generate a dose-response curve for each compound tested. The concentration of each compound that causes a 50% reduction in the maximum signal (IC50) is determined.

Cross-Reactivity Calculation: The percent cross-reactivity (%CR) is calculated using the following formula:

%CR = (IC50 of Compound A / IC50 of Competitor Compound) x 100[11]

Hypothetical Experimental Data

The following table presents hypothetical data from a cross-reactivity study conducted according to the protocol above.

Table 2: Cross-Reactivity of Structural Analogs with an Anti-Compound A Antibody

Compound IDDescriptionIC50 (ng/mL)% Cross-Reactivity
A Target Analyte 10 100%
Btrans-isomer1566.7%
CDemethylated analog8511.8%
DMethoxy analog2504.0%
EDe-hydroxylated and de-methylated analog>1000<1.0%
FLinear alkyl carbamate>5000<0.2%

Discussion of Results and Causality

The hypothetical results in Table 2 demonstrate the high specificity of the antibody for the target analyte, this compound (Compound A).

  • High Cross-Reactivity of the Stereoisomer (Compound B): The significant cross-reactivity of the trans-isomer highlights the antibody's recognition of the overall molecular shape and functional groups, with less discrimination of the spatial orientation of the hydroxyl and carbamate groups. This is a common phenomenon in immunoassays for small molecules.

  • Moderate Cross-Reactivity of Analogs with Minor Modifications (Compounds C and D): The removal of the methyl group (Compound C) or its replacement with a methoxy group (Compound D) leads to a substantial decrease in cross-reactivity. This suggests that the tertiary alcohol moiety is a critical part of the epitope recognized by the antibody.

  • Negligible Cross-Reactivity of Structurally Divergent Analogs (Compounds E and F): The absence of the key functional groups (hydroxyl and methyl) or the replacement of the cyclobutyl ring with a linear chain results in minimal to no cross-reactivity. This confirms that the antibody's binding is highly dependent on the specific three-dimensional conformation of the hapten.

The logical relationship between structural similarity and cross-reactivity can be visualized as follows:

Cross_Reactivity_Logic A High Structural Similarity to Target Analyte B Increased Likelihood of Binding to Antibody A->B C High Potential for Cross-Reactivity B->C D Low Structural Similarity to Target Analyte E Decreased Likelihood of Binding to Antibody D->E F Low Potential for Cross-Reactivity E->F

Caption: Relationship between structural similarity and immunoassay cross-reactivity.

Conclusion and Best Practices

This guide provides a comprehensive methodology for assessing the cross-reactivity of this compound in a competitive immunoassay format. The combination of predictive computational analysis and rigorous experimental validation is crucial for developing highly specific and reliable immunoassays for small molecules.

Key Takeaways for Researchers:

  • Prioritize Specificity: Cross-reactivity is a critical parameter that must be thoroughly investigated during immunoassay development.

  • Leverage In Silico Tools: Employ molecular similarity calculations to rationally select potential cross-reactants for testing.[4]

  • Optimize Assay Conditions: The sensitivity and specificity of an immunoassay are highly dependent on factors such as antibody concentration, incubation times, and buffer composition.

  • Confirm with Orthogonal Methods: For pivotal studies, it is advisable to confirm immunoassay results with a different analytical technique, such as liquid chromatography-mass spectrometry (LC-MS), which is considered the gold standard for specificity.[12]

  • Thorough Documentation: Maintain detailed records of all experimental procedures, data analysis, and cross-reactivity calculations to ensure regulatory compliance and scientific reproducibility.

By adhering to these principles, researchers can confidently establish the specificity of their immunoassays, ensuring the generation of accurate and reliable data in their drug development programs.

References

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Drug Discovery and Development

This guide provides a detailed comparison of the performance of cis-tert-butyl 3-hydroxy-3-methylcyclobutylcarbamate and related structures in a therapeutic context. As direct experimental data on this specific intermediate is not publicly available, this guide will focus on a well-characterized drug candidate containing a closely related cyclobutyl-amide moiety, GSK1070916 , a potent and selective Aurora B/C kinase inhibitor. Its performance will be benchmarked against AT9283 , a multi-targeted kinase inhibitor lacking the cyclobutyl core, to highlight the potential contributions of this structural motif to key pharmacological parameters.

This analysis is designed to provide researchers, scientists, and drug development professionals with a framework for evaluating such compounds, grounded in experimental data and established scientific protocols.

Introduction: The Role of the Cyclobutyl Moiety in Drug Design

The cyclobutyl ring is an increasingly utilized structural motif in medicinal chemistry.[1] Its rigid, puckered conformation can impart favorable properties to a drug molecule, including conformational constraint of flexible linkers, which can lead to enhanced binding affinity and selectivity for its biological target.[2] In the context of carbamate-containing compounds, which are prevalent in modern therapeutics for their ability to modulate pharmacokinetic properties, the incorporation of a cyclobutyl group presents an intriguing strategy for optimizing drug candidates.[3]

This guide will explore the tangible effects of such a structural feature by comparing two potent anti-cancer agents targeting the Aurora kinase family, critical regulators of mitosis that are often overexpressed in tumors.[4][5]

  • GSK1070916 : A selective inhibitor of Aurora B and C kinases, featuring a cyclobutyl-containing side chain.[4][6]

  • AT9283 : An inhibitor of Aurora A and B kinases, as well as other kinases like JAK2, with a more flexible linker.[7][8][9]

By examining their in vitro potency, cellular activity, metabolic stability, and in vivo efficacy, we can infer the potential advantages conferred by the cyclobutyl scaffold.

Comparative Performance Data

The following tables summarize the key performance metrics for GSK1070916 and AT9283, compiled from publicly available preclinical data.

Table 1: In Vitro Kinase Inhibition and Cellular Potency
ParameterGSK1070916AT9283Reference(s)
Target Kinase(s) Aurora B, Aurora CAurora A, Aurora B, JAK2/3, Abl(T315I), Flt3[6][9]
Ki (Aurora B) 0.38 nMNot Reported[6]
Ki (Aurora C) 1.5 nMNot Reported[6]
IC50 (Aurora A) >250-fold selective vs B1-30 nM (range for all targets)[6][9]
IC50 (Aurora B) 3.5 nM (in complex)1-30 nM (range for all targets)[9][10]
Cell Proliferation EC50 <10 nM (in >100 cell lines)<1 µM (in B-NHL cell lines)[4][7]
Table 2: In Vivo Efficacy in Human Tumor Xenograft Models
ParameterGSK1070916AT9283Reference(s)
Model Type Subcutaneous XenograftSubcutaneous Xenograft[11]
Tumor Types Breast, Colon, Lung, LeukemiaColorectal, Mantle Cell Lymphoma[11]
Administration Route Intraperitoneal (i.p.)Intraperitoneal (i.p.)[11]
Reported Efficacy Significant tumor growth inhibition or regressionSignificant tumor growth inhibition[11]
Table 3: Comparative Pharmacokinetic Profile
ParameterGSK1070916AT9283Reference(s)
Species MouseMouse[12][13]
Administration Route Intraperitoneal (i.p.)Intraperitoneal (i.p.) / Oral[12][13]
Oral Bioavailability (F) Not ReportedModest (24%)[13]
Plasma Half-life (t1/2) Not Reported~0.5 hours[13]
Tumor Half-life (t1/2) Not Reported~2.5 hours[13]

Analysis and Interpretation

The data presented reveals several key insights into the potential influence of the cyclobutyl moiety.

  • Potency and Selectivity : GSK1070916 demonstrates exceptional potency for Aurora B/C, with a Ki in the sub-nanomolar range.[6] Critically, it shows high selectivity against the closely related Aurora A kinase.[6] This selectivity is often a desirable trait in targeted therapies, as it can minimize off-target effects. The rigid cyclobutyl group likely plays a crucial role in locking the molecule into an optimal conformation for binding to the Aurora B/C active site, thereby enhancing both potency and selectivity. In contrast, AT9283 is a multi-targeted inhibitor, which can be a valid therapeutic strategy but carries a different risk-benefit profile.[8][9]

  • Cellular Activity : Both compounds exhibit potent anti-proliferative effects in cancer cell lines, consistent with their mechanism of action as Aurora kinase inhibitors.[4][7] GSK1070916, in particular, shows broad activity across a very large panel of cell lines with EC50 values typically below 10 nM.[4]

  • In Vivo Efficacy : Both GSK1070916 and AT9283 demonstrate significant anti-tumor activity in various xenograft models, validating their potential as anti-cancer agents.[11] This confirms that both molecules possess sufficient pharmacokinetic properties to reach the tumor tissue and exert a therapeutic effect after systemic administration.

  • Pharmacokinetics : While a direct comparison is limited by the available data, the modest oral bioavailability of AT9283 (24% in mice) is noteworthy.[13] The physicochemical properties imparted by the cyclobutyl group in GSK1070916 could potentially influence its absorption and metabolic stability, although specific data is needed to confirm this. The longer half-life of AT9283 in tumor tissue compared to plasma suggests good tumor penetration and retention.[13]

Experimental Protocols

The following section details the methodologies for the key experiments cited in this guide. These protocols are provided as a reference for researchers looking to conduct similar comparative studies.

In Vitro Cytotoxicity: MTT Assay

This assay determines the concentration of a compound required to inhibit cell proliferation by 50% (IC50).

  • Principle : The MTT assay is a colorimetric assay that measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

  • Step-by-Step Protocol :

    • Cell Seeding : Plate cancer cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

    • Compound Treatment : Prepare serial dilutions of the test compounds (e.g., GSK1070916 and AT9283) in culture medium. Remove the old medium from the cells and add the compound-containing medium. Include vehicle-only wells as a negative control.

    • Incubation : Incubate the plate for a period that allows for several cell doublings (e.g., 72 hours).

    • MTT Addition : Add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours. During this time, viable cells will convert the MTT into formazan crystals.

    • Solubilization : Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a solution of HCl in isopropanol) to each well to dissolve the formazan crystals.

    • Absorbance Reading : Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

    • Data Analysis : Plot the percentage of cell viability versus the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Diagram of the MTT Assay Workflow

MTT_Assay cluster_plate_prep Plate Preparation cluster_treatment Treatment cluster_assay Assay cluster_readout Readout A Seed cells in 96-well plate B Allow cells to adhere A->B C Add serial dilutions of compounds B->C D Incubate for 72 hours C->D E Add MTT reagent D->E F Incubate for 3-4 hours E->F G Solubilize formazan crystals (DMSO) F->G H Read absorbance at 570 nm G->H I Calculate IC50 H->I

Caption: Workflow for determining compound cytotoxicity using the MTT assay.

In Vivo Efficacy: Human Tumor Xenograft Model

This model assesses the ability of a compound to inhibit tumor growth in a living organism.

  • Principle : Human cancer cells are implanted subcutaneously into immunocompromised mice. Once tumors are established, the mice are treated with the test compound, and tumor growth is monitored over time.

  • Step-by-Step Protocol :

    • Cell Preparation : Culture a human cancer cell line (e.g., HCT116 colon cancer) to 80-90% confluency. Harvest the cells and resuspend them in a sterile solution, such as a 1:1 mixture of PBS and Matrigel, at a concentration of approximately 5-10 x 10^6 cells per 100 µL.

    • Tumor Implantation : Subcutaneously inject the cell suspension into the flank of 6-8 week old female athymic nude mice.

    • Tumor Growth Monitoring : Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Measure tumor dimensions (length and width) with calipers 2-3 times per week. Calculate tumor volume using the formula: Volume = (Width² x Length) / 2.

    • Randomization and Treatment : Once tumors reach the target size, randomize the mice into treatment groups (e.g., vehicle control, GSK1070916, AT9283).

    • Compound Administration : Administer the compounds according to a predetermined schedule and route (e.g., 20 mg/kg, i.p., daily for 14 days). Monitor the body weight and overall health of the animals throughout the study.

    • Endpoint : Continue treatment and monitoring until tumors in the control group reach a predetermined endpoint size or for a specified duration.

    • Data Analysis : At the end of the study, euthanize the mice and excise the tumors. Weigh the tumors and compare the average tumor weight and volume between the treatment and control groups to determine the percentage of tumor growth inhibition (TGI).

Diagram of the Xenograft Study Workflow

Xenograft_Workflow A Implant human cancer cells into immunocompromised mice B Monitor tumor growth until palpable (e.g., 100-200 mm³) A->B C Randomize mice into treatment groups B->C D Administer compound (e.g., daily i.p. injection) C->D E Measure tumor volume and body weight regularly D->E F Euthanize mice at study endpoint E->F G Excise and weigh tumors F->G H Calculate Tumor Growth Inhibition (TGI) G->H

Caption: Key steps in an in vivo cancer xenograft efficacy study.

Conclusion and Future Directions

This comparative guide, using GSK1070916 and AT9283 as representative examples, illustrates a framework for evaluating the impact of specific structural motifs, such as the cyclobutyl group found in derivatives of this compound. The high potency and selectivity of GSK1070916 suggest that the conformational constraint provided by the cyclobutyl ring can be a powerful tool in designing highly targeted kinase inhibitors.

Further studies are warranted to fully elucidate the structure-activity and structure-property relationships of cyclobutylcarbamates. Specifically, head-to-head comparisons focusing on oral bioavailability, metabolic stability in liver microsomes, and brain penetration would provide a more complete picture of the advantages and potential liabilities of this chemical scaffold. The experimental protocols detailed herein provide a robust foundation for conducting such investigations. As the field of drug discovery continues to evolve, a deep understanding of how specific structural components influence overall drug performance will be paramount in the development of safer and more effective medicines.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of cis-Tert-butyl 3-hydroxy-3-methylcyclobutylcarbamate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: As a key intermediate in the synthesis of novel therapeutics, particularly for central nervous system disorders, cis-tert-butyl 3-hydroxy-3-methylcyclobutylcarbamate is a valuable compound in modern medicinal chemistry.[1] However, its responsible use extends beyond the benchtop to its proper disposal. This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of this carbamate derivative, ensuring the protection of laboratory personnel and the environment. Adherence to these procedures is not merely a matter of best practice but a critical component of regulatory compliance and corporate stewardship.

Hazard Identification and Risk Assessment

Before handling any chemical waste, a thorough understanding of its intrinsic hazards is paramount. While this specific compound has not been exhaustively studied for its toxicological profile, its classification as a carbamate and available Safety Data Sheet (SDS) information mandate a cautious approach.

1.1. Toxicological Profile

The primary hazards associated with this compound are related to irritation and potential harm if ingested or inhaled.[2][3] The table below summarizes the key hazard information.

Hazard ClassGHS ClassificationDescriptionSource
Acute Toxicity H302: Harmful if swallowedIngestion may lead to adverse health effects.[4][5]
Skin Irritation H315: Causes skin irritationDirect contact can cause redness and discomfort.[2]
Eye Irritation H319: Causes serious eye irritationCan cause significant, but reversible, eye injury.[2]
Respiratory Irritation H335: May cause respiratory irritationInhalation of dust may irritate the respiratory tract.[2]

1.2. Environmental Considerations

Carbamates as a chemical class can pose environmental risks. Some are known to persist in soil and water, potentially impacting aquatic ecosystems and non-target organisms.[6][7] Although this specific compound is expected to break down in the environment over weeks or months, it is crucial to prevent its entry into drains or waterways to avoid environmental contamination.[2][8] The principle of "cradle-to-grave" management, as established by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA), holds the generator responsible for the waste until its final, safe disposal.[9]

Required Personal Protective Equipment (PPE)

To mitigate the risks identified above, all personnel handling this waste must wear appropriate PPE. The causality is clear: engineering controls and work practices are the first lines of defense, but PPE is the essential final barrier between the researcher and the chemical hazard.

  • Eye Protection: Wear chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[10]

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile) that are free from defects. Inspect gloves prior to each use.

  • Body Protection: A standard laboratory coat is required. For tasks with a higher risk of spillage, a chemically resistant apron should be worn over the lab coat.

  • Respiratory Protection: If there is a risk of generating dust, particularly during spill cleanup, a dust respirator should be used.[2] All handling of open waste containers should be performed within a certified chemical fume hood.

Waste Characterization, Segregation, and Incompatibilities

Proper segregation is the cornerstone of safe chemical waste management.[11] Mixing incompatible waste streams can lead to violent chemical reactions, fires, or the generation of toxic gases.

3.1. Waste Characterization

All waste containing this compound, including neat compound, contaminated consumables (e.g., weigh boats, wipes), and solutions, must be classified and disposed of as hazardous chemical waste .[12] Do not dispose of this material in the regular trash or down the drain.

3.2. Segregation Protocol

  • Designate a Waste Stream: This compound should be collected in a container designated for non-halogenated organic solid waste or non-halogenated organic liquid waste , depending on its form.

  • Avoid Mixing: Never mix this waste with incompatible chemicals. The most critical incompatibility is with strong oxidizing agents.[10]

  • Physical Separation: Use secondary containment (such as a plastic tub or bin) to physically separate the carbamate waste container from containers of incompatible waste, such as acids or oxidizers.[12]

Incompatible Material ClassesRationale for Segregation
Strong Oxidizing Agents Risk of vigorous or violent reaction, potentially leading to fire.
Acids & Bases While no specific reaction is noted, it is best practice to segregate organics from strong acids and bases to prevent unforeseen reactions or degradation.
Halogenated Organic Solvents Segregating halogenated and non-halogenated waste is a standard practice that simplifies the final disposal process and reduces costs.

Step-by-Step Disposal Protocol

This protocol provides a self-validating system for the accumulation and disposal of this compound waste, ensuring compliance and safety at each stage.

4.1. Containerization

  • Select a Compatible Container: Use a clean, sealable container made of a material chemically compatible with the waste. For solid waste, a high-density polyethylene (HDPE) wide-mouth bottle is suitable. For liquid waste, a glass or HDPE bottle is appropriate. The container must be free of damage or leaks.[11]

  • Keep Container Closed: The waste container must be kept tightly sealed at all times, except when actively adding waste. This prevents the release of vapors and protects the contents from contamination.

4.2. Labeling

  • Immediate Labeling: As soon as the first drop of waste is added, affix a "Hazardous Waste" tag provided by your institution's Environmental Health & Safety (EH&S) department.[12]

  • Complete Information: Fill out the tag completely and legibly. Include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The approximate percentage of each component if it is a mixture.

    • The date accumulation started.

    • The specific hazards (e.g., "Irritant," "Harmful if Swallowed").

4.3. Accumulation in a Satellite Accumulation Area (SAA)

  • Location: Store the labeled waste container at or near the point of generation, in an area controlled by laboratory personnel (the SAA).[11][13]

  • Secondary Containment: Place the primary waste container inside a larger, chemically resistant secondary container capable of holding the entire volume of the inner container in case of a leak.[12]

  • Quantity Limits: Be aware of institutional and regulatory limits. Laboratories typically cannot store more than 55 gallons of hazardous waste at one time.[12]

4.4. Requesting Disposal

  • Monitor Fill Level: Do not overfill the container. Leave at least 10% of headspace to allow for expansion.

  • Schedule Pickup: Once the container is full or you are finished generating this waste stream, submit a chemical waste collection request to your institution's EH&S department.

  • Do Not Transport: Laboratory personnel should never transport hazardous waste across hallways or between buildings. This must be done by trained EH&S professionals.[12]

Disposal Decision Workflow

The following diagram outlines the logical steps for managing waste containing this compound.

DisposalWorkflow cluster_prep Preparation & Assessment cluster_accumulate Accumulation Protocol cluster_disposal Final Disposal A Identify Waste: This compound B Consult SDS & Assess Hazards A->B C Don Appropriate PPE (Goggles, Gloves, Lab Coat) B->C D Select & Label Compatible Waste Container C->D E Add Waste to Container in a Fume Hood D->E F Store in Secondary Containment in Satellite Accumulation Area E->F G Is Container Full (90% Capacity)? F->G G->E No H Submit Waste Pickup Request to EH&S G->H Yes I EH&S Collects Waste for Final Disposal H->I

Caption: Disposal decision workflow for laboratory-generated chemical waste.

Spill and Emergency Procedures

In the event of an accidental release, a calm and methodical response is critical.

5.1. Small Spills (Contained on Benchtop)

  • Alert Personnel: Immediately alert others in the vicinity.

  • Isolate: Ensure the spill is not near a drain or ignition source.

  • Cleanup:

    • Wearing your full PPE, gently cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).

    • Use dry cleanup procedures; avoid generating dust.[2]

    • Carefully sweep or scoop the absorbed material into a designated waste container.

    • Label the container as "Spill Debris containing this compound" and dispose of it as hazardous waste.

  • Decontaminate: Wipe the spill area with soap and water, and collect the cleaning materials as hazardous waste.

5.2. Large Spills or Unknown Hazards

  • Evacuate: Immediately evacuate the laboratory.

  • Isolate: If safe to do so, close the laboratory door to contain the spill.

  • Alert: Activate the nearest fire alarm and notify your institution's emergency response line or EH&S department. Provide them with the location and identity of the spilled chemical.

  • Do Not Re-enter: Wait for trained emergency responders to manage the cleanup.

References

A Senior Application Scientist's Guide to Personal Protective Equipment for cis-Tert-butyl 3-hydroxy-3-methylcyclobutylcarbamate

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential safety and logistical guidance for the handling and disposal of cis-Tert-butyl 3-hydroxy-3-methylcyclobutylcarbamate (CAS No. 1363381-12-7). As a crucial intermediate in pharmaceutical and chemical synthesis, understanding its hazard profile is paramount to ensuring laboratory safety. This guide moves beyond a simple checklist, offering a procedural framework rooted in risk assessment to empower researchers, scientists, and drug development professionals to work safely and effectively.

Hazard Identification: Understanding the "Why" Behind the "What"

Before any handling procedures commence, a thorough understanding of the compound's potential hazards is critical. While a specific, comprehensive toxicological profile for this compound is not widely published, data from structurally similar carbamates and available Safety Data Sheets (SDS) allow for a robust risk assessment. The primary hazards are associated with irritation and potential effects from systemic exposure.

Based on data for analogous compounds like tert-Butyl (cis-3-hydroxycyclobutyl)carbamate, the anticipated hazards include:

  • Skin Irritation (H315): Direct contact can cause skin irritation.[1][2]

  • Serious Eye Irritation (H319): The compound is expected to cause serious irritation if it comes into contact with the eyes.[1][2]

  • Respiratory Irritation (H335): Inhalation of dust may lead to respiratory tract irritation.[1][2]

Carbamates as a class can also present other potential risks, such as acting as cholinesterase inhibitors, and some are suspected carcinogens, making minimization of any exposure a critical safety principle.[3][4]

Table 1: Hazard Profile and Associated Risks

Hazard ClassificationGHS StatementPotential Health EffectPrimary Route of Exposure
Skin IrritationH315 - Causes skin irritationRedness, itching, or inflammation upon contact.[1][2]Dermal (Skin Contact)
Eye IrritationH319 - Causes serious eye irritationSevere pain, redness, and potential damage to eye tissue.[1][2]Ocular (Eye Contact)
Respiratory IrritantH335 - May cause respiratory irritationCoughing, sneezing, and irritation of the nose and throat upon inhalation of dust.[1][2]Inhalation

This hazard profile dictates a stringent "no-touch" policy and necessitates the use of engineering controls and a comprehensive Personal Protective Equipment (PPE) ensemble to create a barrier between the researcher and the chemical.

Core Directive: The Personal Protective Equipment (PPE) Ensemble

The selection of PPE is not a one-size-fits-all approach; it is a direct response to the identified risks. The following table outlines the minimum required PPE for handling this compound in a laboratory setting.

Table 2: Recommended PPE for Handling this compound

PPE CategorySpecificationRationale and Causality
Eye and Face Protection Chemical safety goggles meeting OSHA 29 CFR 1910.133 or European Standard EN166.[2][5] A face shield should be worn over goggles when there is a significant splash hazard.[2]Prevents airborne dust particles and accidental splashes from causing serious eye irritation.[1][2] A face shield provides an additional layer of protection for the entire face during bulk transfers or reactions under pressure.
Hand Protection Chemical-resistant gloves such as nitrile, neoprene, or butyl rubber.[3][6] Inspect gloves for any signs of degradation or perforation before each use.[7]The primary defense against dermal exposure and skin irritation.[1] Double-gloving is recommended when handling larger quantities or for prolonged procedures.
Body Protection A flame-resistant lab coat is standard.[8] For larger quantities or tasks with a high splash potential, chemical-resistant coveralls (e.g., Tychem) should be worn.[3][9][10]Protects skin and personal clothing from contamination.[5] Ensures that any spills or splashes do not result in direct skin contact.
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator is required if dusts are generated, particularly outside of a certified chemical fume hood.[5] A P3 filter is recommended.[5]Prevents inhalation of airborne particulates, which can cause respiratory tract irritation.[1] Engineering controls (fume hoods) are the primary method of respiratory protection; respirators are used when these controls are insufficient.

Operational and Disposal Plans: A Step-by-Step Guide

Adherence to a strict, sequential protocol is essential for minimizing risk. The following workflow provides a self-validating system for safe handling, from preparation to disposal.

Pre-Operational Protocol
  • Consult the SDS: Always review the most current Safety Data Sheet for the compound before beginning work.[8]

  • Verify Engineering Controls: Ensure the chemical fume hood has a valid certification and is functioning correctly.

  • Assemble PPE: Gather all necessary and correctly sized PPE as outlined in Table 2. Inspect each item for integrity.[7]

  • Locate Emergency Equipment: Confirm the location and accessibility of the nearest safety shower, eyewash station, and chemical spill kit.[8]

PPE Selection and Handling Workflow

The following diagram illustrates the decision-making process and procedural flow for safely handling this compound.

Diagram 1: PPE Selection & Handling Workflow A 1. Risk Assessment - Review SDS - Identify Hazards: Irritant (Skin, Eye, Respiratory) B 2. Engineering Controls - Use Chemical Fume Hood - Ensure proper ventilation A->B Mitigate with primary controls C 3. Select Core PPE - Safety Goggles (ANSI Z87.1) - Nitrile/Neoprene Gloves - Lab Coat B->C Establish baseline protection D Risk of Dust Generation or Aerosolization? C->D E Add Respiratory Protection - NIOSH-approved respirator - P3 Filter Cartridge D->E Yes F 4. Safe Handling Protocol - Don PPE - Weigh/dispense in hood - Keep containers closed D->F No E->F G 5. Decontamination & Doffing - Clean work area - Remove PPE carefully (Gloves last) F->G Post-procedure safety H 6. Waste Disposal - Segregate as Hazardous Waste - Use sealed, labeled containers G->H Final step

Caption: A workflow for PPE selection and safe handling of the compound.

Handling the Compound
  • Donning PPE: Put on your lab coat, followed by safety goggles, and finally, gloves.

  • Weighing and Transfer: Conduct all manipulations of the solid compound within a chemical fume hood to contain dust.[5] Use a spatula for transfers and weigh onto creased weigh paper or directly into a tared container to minimize the spread of particles.

  • Container Management: Keep the source container tightly sealed when not in use to prevent accidental spills or contamination.[1]

  • Doffing PPE: Upon completion of work, remove PPE in an order that minimizes cross-contamination. Typically, gloves are removed first, followed by the lab coat and eye protection.

  • Hygiene: Always wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[1][7]

Spill and Emergency Plan
  • Minor Spills: For small spills contained within the fume hood, wear your full PPE.[1] Use dry cleanup procedures; gently cover the spill with an absorbent material, then sweep the material into a designated hazardous waste container.[1] Avoid actions that generate dust.[1]

  • Major Spills: Evacuate the immediate area and alert personnel. Contact your institution's Environmental Health and Safety (EHS) department immediately.

  • First Aid:

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.[4]

    • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water. Seek medical advice if irritation persists.[2][4]

    • Inhalation: Move the affected person to fresh air. If breathing is difficult, seek medical attention.[2]

Disposal Plan

Under no circumstances should this compound or its containers be disposed of in regular trash or down the drain.[4]

  • Waste Segregation: All materials contaminated with this compound, including gloves, weigh paper, and pipette tips, must be treated as hazardous waste.[4]

  • Containerization: Collect all solid waste in a clearly labeled, sealed, and chemically compatible container (e.g., high-density polyethylene).[1][4] The label must read "Hazardous Waste" and include the full chemical name.[4]

  • Regulatory Compliance: Carbamate wastes are subject to specific regulations, such as the EPA's Land Disposal Restrictions (LDR).[11] Disposal must be handled through your institution's licensed professional waste disposal service to ensure compliance.[12]

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.